Product packaging for 3-Methanesulfinylcyclohexan-1-amine(Cat. No.:CAS No. 1341744-25-9)

3-Methanesulfinylcyclohexan-1-amine

Cat. No.: B2535996
CAS No.: 1341744-25-9
M. Wt: 161.26
InChI Key: BYJYAVYDWVNBHG-UHFFFAOYSA-N
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Description

3-Methanesulfinylcyclohexan-1-amine ( 1341744-25-9) is a sulfur-functionalized cyclohexylamine of interest in organic and medicinal chemistry research. This compound features a methanesulfinyl group at the 3-position of the cyclohexane ring, adjacent to a primary amine, creating a unique molecular scaffold with potential for diverse chemical interactions . Its molecular formula is C 7 H 15 NOS and it has a molecular weight of 161.27 g/mol . The sulfinyl group is a versatile functional handle in chemical synthesis. Sulfur-containing groups, such as the methylsulfanyl group, are known to act as excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of new substituents . Researchers can leverage the properties of the sulfinyl group to explore novel reaction pathways or to create more complex molecular architectures. The cyclohexane backbone provides a conformationally restricted structure that can be valuable in the design of molecular probes or ligands. Key Applications & Research Value: This amine is a valuable building block (synthon) in organic synthesis. Its structure makes it suitable for developing novel chemical entities, potentially for applications in materials science or as an intermediate in pharmaceutical research. The presence of both an amine and a sulfinyl group on the same aliphatic ring offers two distinct points for chemical modification, allowing researchers to create a wide array of derivatives, such as amides, sulfonamides, or complexes. Safety Information: This compound requires careful handling. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling instructions. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NOS B2535996 3-Methanesulfinylcyclohexan-1-amine CAS No. 1341744-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfinylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-10(9)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJYAVYDWVNBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341744-25-9
Record name 3-methanesulfinylcyclohexan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methanesulfinylcyclohexan-1-amine (CAS 1341744-25-9): An Overview of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Based on information from chemical suppliers, 3-Methanesulfinylcyclohexan-1-amine is described as a versatile small molecule scaffold, suggesting its potential utility as a building block in the synthesis of more complex molecules.[1] The fundamental chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1341744-25-9[1][2][3]
Molecular Formula C₇H₁₅NOS[1]
Molecular Weight 161.27 g/mol [1]
Purity Min. 95%[1]
Synonyms 3-Methylsulfinylcyclohexan-1-amine[3]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the public domain. General synthetic routes to related structures, such as cyclohexylamine derivatives and sulfoxides, can be found in the chemical literature. For instance, the synthesis of various cyclohexylamine derivatives has been documented, often for applications as photostabilizers or as intermediates for pharmaceuticals and agricultural chemicals.

While no specific experimental workflow for the synthesis of this particular compound has been found, a hypothetical retrosynthetic analysis can be proposed based on common organic chemistry principles.

Retrosynthesis target This compound intermediate1 3-(Methylthio)cyclohexan-1-amine target->intermediate1 Oxidation intermediate2 3-Aminocyclohexyl methyl sulfide intermediate1->intermediate2 Functional Group Interconversion

Caption: A simplified, hypothetical retrosynthetic pathway for this compound.

Potential Applications in Drug Development

The specific applications of this compound in drug development are not documented. However, the structural motifs present in the molecule—a cyclohexylamine core and a sulfoxide group—are found in various biologically active compounds.

Cyclohexylamine derivatives are utilized as building blocks for a range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. The sulfoxide group is a key feature in several approved drugs, such as the proton pump inhibitor esomeprazole and the psychostimulant modafinil. Patents related to sulfoxide compounds describe their utility as anti-ulcer agents. The presence of these functional groups in this compound suggests a potential, though unexplored, role in medicinal chemistry.

Signaling Pathways and Mechanism of Action

There is no information available regarding any signaling pathways modulated by this compound or its mechanism of action in any biological system.

Conclusion

This compound (CAS 1341744-25-9) is a chemical entity for which there is a significant lack of publicly available scientific data. While its basic chemical properties are known through supplier information, its synthesis, experimental protocols, biological activity, and potential applications remain largely undocumented. For researchers and drug development professionals, this compound represents a novel scaffold with potential for further investigation, but any application would require extensive de novo research to establish its chemical and biological profile.

References

An In-depth Technical Guide to the Synthesis of 3-Methanesulfinylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Methanesulfinylcyclohexan-1-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with readily available starting materials. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic pathway and logical workflows to aid in understanding and replication.

Synthetic Strategy

The synthesis of this compound can be strategically approached in three key stages:

  • Michael Addition: Introduction of a methylthio- group at the 3-position of a cyclohexanone ring system via a Michael addition of methanethiol to 2-cyclohexen-1-one.

  • Reductive Amination: Conversion of the ketone functionality of the resulting 3-(methylthio)cyclohexan-1-one to a primary amine.

  • Oxidation: Selective oxidation of the sulfide to a sulfoxide, yielding the final product, this compound.

This strategy offers a logical and efficient pathway to the target molecule, utilizing well-established chemical transformations.

Synthesis_Pathway 2-Cyclohexen-1-one 2-Cyclohexen-1-one 3-(Methylthio)cyclohexan-1-one 3-(Methylthio)cyclohexan-1-one 2-Cyclohexen-1-one->3-(Methylthio)cyclohexan-1-one Step 1: Michael Addition (CH3SH, Base) 3-(Methylthio)cyclohexan-1-amine 3-(Methylthio)cyclohexan-1-amine 3-(Methylthio)cyclohexan-1-one->3-(Methylthio)cyclohexan-1-amine Step 2: Reductive Amination (NH3, [H]) This compound This compound 3-(Methylthio)cyclohexan-1-amine->this compound Step 3: Oxidation ([O]) Step1_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 2-Cyclohexen-1-one in Methanol Add_Base Add Sodium Methoxide (cat.) Start->Add_Base Add_Thiol Add Methanethiol dropwise at 0°C Add_Base->Add_Thiol React Stir at Room Temperature Add_Thiol->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product_1 3-(Methylthio)cyclohexan-1-one Purify->Product_1 Step2_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 3-(Methylthio)cyclohexan-1-one in Methanol Saturate Saturate with Ammonia at 0°C Start->Saturate Add_Reductant Add NaBH4 portion-wise Saturate->Add_Reductant React Stir at Room Temperature Add_Reductant->React Remove_Solvent Remove Methanol React->Remove_Solvent Add_Water Add Water Remove_Solvent->Add_Water Extract Extract with Dichloromethane Add_Water->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Distillation/Crystallization Concentrate->Purify Product_2 3-(Methylthio)cyclohexan-1-amine Purify->Product_2 Step3_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 3-(Methylthio)cyclohexan-1-amine in Dichloromethane Add_Oxidant Add m-CPBA solution dropwise at 0°C Start->Add_Oxidant React Stir at 0°C Add_Oxidant->React Wash_Bicarb Wash with aq. NaHCO3 React->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product_3 This compound Purify->Product_3 Stereochemistry Start 3-(Methylthio)cyclohexan-1-one Amine 3-(Methylthio)cyclohexan-1-amine Start->Amine Reductive Amination (Forms C1 and C3 stereocenters) cis/trans cis- and trans-3-(Methylthio)cyclohexan-1-amine Amine->cis/trans Mixture of cis and trans isomers Sulfoxide This compound Diastereomers cis-(R/S)-Sulfoxide trans-(R/S)-Sulfoxide Sulfoxide->Diastereomers Mixture of four diastereomers cis/trans->Sulfoxide Oxidation (Forms stereocenter at Sulfur)

Structural Elucidation of 3-Methanesulfinylcyclohexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methanesulfinylcyclohexan-1-amine is a cyclohexane derivative containing both an amine and a methanesulfinyl functional group. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical structure, predicted physicochemical and mass spectrometry data. Due to the limited availability of direct experimental data in the current literature, this guide also proposes a potential synthetic pathway and discusses expected spectroscopic characteristics based on analogous compounds. Furthermore, a prospective outlook on its potential biological significance is presented, drawing from the known activities of structurally related molecules.

Chemical Structure and Properties

The fundamental step in the structural elucidation of any compound is the determination of its chemical structure and properties.

Molecular Structure:

  • Molecular Formula: C₇H₁₅NOS[1]

  • Systematic Name: 3-(Methylsulfinyl)cyclohexan-1-amine

  • SMILES: CS(=O)C1CCCC(C1)N[1]

  • InChI: InChI=1S/C7H15NOS/c1-10(9)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3[1]

  • InChIKey: BYJYAVYDWVNBHG-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight161.27 g/mol PubChem
Monoisotopic Mass161.08743 Da[1]
XlogP (predicted)-0.3[1]

Table 1: Predicted Physicochemical Properties

Proposed Synthetic Pathway

As of this writing, a specific synthetic route for this compound has not been detailed in the literature. However, a plausible pathway can be proposed based on established organic synthesis methodologies. A potential two-step synthesis is outlined below, starting from 3-(methylthio)cyclohexan-1-one.

Step 1: Reductive Amination of 3-(Methylthio)cyclohexan-1-one

The first step would involve the conversion of the ketone to an amine via reductive amination. This is a common and effective method for synthesizing amines from carbonyl compounds.

Experimental Protocol (Proposed):

  • Dissolve 3-(methylthio)cyclohexan-1-one in a suitable solvent such as methanol or ethanol.

  • Add an ammonia source, such as ammonium chloride or a solution of ammonia in methanol.

  • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Raney Nickel).

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and work up the mixture to isolate the crude 3-(methylthio)cyclohexan-1-amine. Purification can be achieved by column chromatography or distillation.

Step 2: Oxidation of the Thioether to a Sulfoxide

The second step would be the selective oxidation of the thioether to a sulfoxide. Care must be taken to avoid over-oxidation to the sulfone.

Experimental Protocol (Proposed):

  • Dissolve the synthesized 3-(methylthio)cyclohexan-1-amine in a suitable solvent like methanol, ethanol, or dichloromethane.

  • Cool the solution in an ice bath.

  • Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (NaIO₄).

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench any remaining oxidizing agent and perform an appropriate work-up to isolate the crude this compound.

  • Purify the final product using column chromatography.

G start 3-(Methylthio)cyclohexan-1-one step1 Reductive Amination (e.g., NH3, NaBH3CN) start->step1 intermediate 3-(Methylthio)cyclohexan-1-amine step1->intermediate step2 Selective Oxidation (e.g., H2O2 or m-CPBA) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthetic workflow for this compound.

Structural Characterization

Detailed experimental spectroscopic data for this compound is not currently available in the public domain. However, the expected spectroscopic features can be predicted based on its structure.

Mass Spectrometry:

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are presented in Table 2. These values are invaluable for identifying the compound in mass spectrometry analyses.

Adductm/z
[M+H]⁺162.09471
[M+Na]⁺184.07665
[M-H]⁻160.08015
[M+NH₄]⁺179.12125
[M+K]⁺200.05059
[M]⁺161.08688
Table 2: Predicted Collision Cross Section Data [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The spectrum would be complex due to the stereoisomers. Protons on the cyclohexane ring would appear as a series of multiplets in the range of approximately 1.0-3.5 ppm. The proton attached to the nitrogen of the amine group would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The methyl protons of the sulfinyl group would likely appear as a singlet around 2.5-3.0 ppm.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons of the cyclohexane ring would resonate in the aliphatic region (approximately 20-60 ppm). The carbon bearing the amino group and the carbon bearing the sulfinyl group would be expected at the lower field end of this region. The methyl carbon of the sulfinyl group would likely appear in the 30-45 ppm range.

Infrared (IR) Spectroscopy (Predicted):

  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds.

  • S=O stretch: A strong absorption band in the 1030-1070 cm⁻¹ region, characteristic of a sulfoxide.

  • N-H bend: An absorption around 1590-1650 cm⁻¹.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the presence of the aminocyclohexane and sulfoxide moieties suggests several potential areas of interest for biological research.

  • Enzyme Inhibition: Many compounds containing amine and sulfoxide groups are known to interact with enzymes. For instance, some sulfoxide-containing compounds have shown potential as inhibitors of various enzymes.

  • Antimicrobial Activity: Cyclohexane derivatives and sulfur-containing compounds have been reported to possess antibacterial and antifungal properties.

  • Neurological Activity: The aminocyclohexane scaffold is present in some neurologically active compounds.

Given these possibilities, a hypothetical signaling pathway that could be investigated is its potential interaction with kinase signaling pathways, which are often implicated in cell proliferation and survival.

G cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Cascade Compound This compound Compound->Receptor Potential Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

Figure 2: Hypothetical signaling pathway interaction for this compound.

Conclusion

This compound presents an interesting target for chemical synthesis and biological evaluation. This guide has provided a summary of its known structural properties and, in the absence of direct experimental data, has offered a proposed synthetic route, predicted spectroscopic characteristics, and a prospective view of its potential biological activities. Further research is warranted to synthesize this compound, confirm its structure through spectroscopic analysis, and explore its potential applications in drug discovery and development. The methodologies and predictive data presented herein can serve as a valuable resource for researchers embarking on the study of this and related molecules.

References

Hypothetical Technical Guide: Physicochemical Properties of a Novel Cyclohexylamine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "3-Methanesulfinylcyclohexan-1-amine" in comprehensive chemical and scientific databases has yielded no specific data regarding its physicochemical properties, experimental protocols, or biological activities. This suggests that the compound is not well-characterized in publicly accessible literature and may be a novel or proprietary molecule.

Consequently, the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be generated at this time due to the absence of foundational data.

To provide a framework for the analysis of a similar, hypothetical compound, the following sections outline the structure and type of information that would be included in such a technical guide, should data become available.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a structured overview of the typical physicochemical and biological characterization of a novel chemical entity.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. All quantitative data would be summarized for clarity.

Table 1: Summary of Physicochemical Properties

PropertyValueMethod of DeterminationReference
Molecular FormulaC₇H₁₅NOSN/AN/A
Molecular Weight161.27 g/mol N/AN/A
Melting PointData not availableN/AN/A
Boiling PointData not availableN/AN/A
pKaData not availableN/AN/A
LogPData not availableN/AN/A
Aqueous SolubilityData not availableN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section would typically outline the protocols used to synthesize and characterize the compound of interest.

2.1. Synthesis Protocol

A detailed, step-by-step procedure for the chemical synthesis of the target compound would be provided here, including reactants, stoichiometry, reaction conditions (temperature, pressure, time), and purification methods (e.g., chromatography, recrystallization).

2.2. Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological Activity and Signaling Pathways

Understanding the biological effects of a compound is paramount in drug discovery. This section would detail its interactions with biological systems.

3.1. In Vitro Assays

Initial screening of biological activity is often performed using in vitro assays, such as enzyme inhibition assays or receptor binding assays.

3.2. Signaling Pathway Analysis

Should the compound demonstrate significant biological activity, further studies would be conducted to elucidate the underlying mechanism of action, including the identification of intracellular signaling pathways it modulates. A diagram of such a pathway would be presented.

G cluster_workflow General Experimental Workflow A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C Purity Analysis (HPLC) A->C D In Vitro Biological Screening B->D C->D E Hit Identification D->E F Mechanism of Action Studies E->F

Caption: A generalized workflow for the synthesis and initial biological evaluation of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway Compound Investigational Compound Receptor Cell Surface Receptor Compound->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Translocates to Nucleus Response Cellular Response TF->Response Gene Transcription

Caption: A hypothetical signaling cascade initiated by a novel compound binding to a cell surface receptor.

Navigating the Solubility Landscape of 3-Methanesulfinylcyclohexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Predicting Solubility

The solubility of 3-Methanesulfinylcyclohexan-1-amine is governed by the interplay of its distinct chemical moieties: the nonpolar cyclohexane ring, the polar and hydrogen-bond accepting sulfoxide group, and the basic and hydrogen-bond donating/accepting amine group.

  • Cyclohexane Ring: This bulky, nonpolar hydrocarbon backbone contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

  • Amine Group (-NH₂): As a primary amine, this group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like water and alcohols. Its basic nature (pKa of the conjugate acid is typically around 10-11 for cyclohexylamines) means it will be protonated in acidic solutions to form a highly water-soluble ammonium salt.

  • Methanesulfinyl Group (-S(O)CH₃): The sulfoxide is a highly polar, aprotic functional group with a significant dipole moment. It is an excellent hydrogen bond acceptor, contributing to solubility in polar solvents.[1][2] Dimethyl sulfoxide (DMSO), a simple sulfoxide, is a powerful solvent for a wide range of organic and inorganic compounds and is miscible with water and most organic liquids.[1][3]

Based on these structural features, a qualitative solubility profile can be predicted.

Data Presentation: Expected Solubility Profile

Due to the lack of specific experimental data, the following table summarizes the expected qualitative solubility of this compound in various solvents based on the principles of "like dissolves like" and the chemical properties of its functional groups.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe amine and sulfoxide groups can form hydrogen bonds with the solvent. Solubility in water is expected to be pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe polar sulfoxide group of the solute will have strong dipole-dipole interactions with these solvents. DMSO is an excellent solvent for sulfoxides.[3]
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar cyclohexane ring favors interaction with nonpolar solvents, but the polar amine and sulfoxide groups will limit overall solubility.
Aqueous Acid Dilute HCl, Dilute H₂SO₄Very HighThe basic amine group will be protonated to form a water-soluble salt.
Aqueous Base Dilute NaOH, Dilute KOHModerateSolubility is expected to be similar to or slightly less than in neutral water, as the amine group will be in its free base form.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods should be employed. The following are detailed protocols for the widely used shake-flask method and a high-throughput kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent.[4]

Principle: An excess of the solid compound is equilibrated with a solvent for a prolonged period to achieve saturation. The concentration of the dissolved compound in the filtered supernatant is then determined.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, various organic solvents)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical method.

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[4]

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all solid particles.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method or another appropriate analytical technique.

  • Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility by Turbidimetric Assay

This high-throughput method provides a rapid assessment of solubility and is often used in early drug discovery.[5][6]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the turbidity of the solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of measuring turbidity or light scattering (nephelometer)

  • Automated liquid handling system (optional but recommended for high throughput)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. This creates a range of compound concentrations.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).[4]

  • The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of this compound.

SolubilityDeterminationWorkflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start with solid This compound add_solvent Add excess compound to chosen solvent start->add_solvent shake Shake at constant temperature (24-72h) add_solvent->shake filter Filter supernatant shake->filter analyze Analyze concentration (e.g., HPLC) filter->analyze end Quantitative Solubility Data analyze->end ChemicalStructureSolubility cluster_moieties Key Functional Moieties cluster_properties Influence on Solubility compound This compound amine Amine Group (-NH2) compound->amine sulfoxide Methanesulfinyl Group (-SOCH3) compound->sulfoxide ring Cyclohexane Ring compound->ring polar_protic Solubility in Polar Protic Solvents (H-bonding) amine->polar_protic acidic High Solubility in Aqueous Acid (Salt Formation) amine->acidic sulfoxide->polar_protic polar_aprotic Solubility in Polar Aprotic Solvents (Dipole-Dipole) sulfoxide->polar_aprotic nonpolar Solubility in Nonpolar Solvents (Lipophilicity) ring->nonpolar

References

Spectroscopic Data for 3-Methanesulfinylcyclohexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a structured overview of the key spectroscopic data for the compound 3-Methanesulfinylcyclohexan-1-amine (CAS: 1341744-25-9). Due to the limited availability of public experimental data for this specific molecule, this document serves as a comprehensive template, outlining the expected spectroscopic characteristics based on its functional groups and providing detailed, standardized experimental protocols for data acquisition. The guide is intended to assist researchers in the empirical analysis and characterization of this and structurally related compounds. Included are placeholder tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed methodologies for these analytical techniques.

Introduction

This compound is a bifunctional organic molecule containing a primary amine and a sulfoxide group attached to a cyclohexane scaffold. Its structural features make it a potential building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of chemical research, ensuring structural integrity, purity, and providing a basis for further studies. This document outlines the necessary spectroscopic framework for this compound.

Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₅NOS

  • Molecular Weight: 161.27 g/mol

  • CAS Number: 1341744-25-9

Predicted Spectroscopic Characteristics

The following sections detail the anticipated spectral features of this compound based on the known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of the cyclohexane ring and the presence of the chiral sulfoxide group, which can make adjacent protons diastereotopic.

  • Cyclohexane Protons (CH, CH₂): A series of complex, overlapping multiplets are expected in the range of 1.0 - 2.2 ppm .

  • Proton on Carbon Bearing Amine (CH-NH₂): A multiplet expected around 2.5 - 3.2 ppm , shifted downfield by the adjacent electron-withdrawing amine group.[1]

  • Amine Protons (NH₂): A broad singlet typically appearing between 1.0 - 3.5 ppm . The chemical shift and appearance are highly dependent on solvent, concentration, and temperature. This signal will disappear upon D₂O exchange.[2]

  • Methyl Protons (S(O)-CH₃): A singlet is expected around 2.5 - 2.8 ppm , characteristic of a methyl group attached to a sulfoxide.

¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments.

  • Cyclohexane Carbons (CH₂): Resonances are expected in the aliphatic region of 25 - 45 ppm .[3][4]

  • Carbon Bearing Amine (C-NH₂): This carbon is expected to resonate around 50 - 60 ppm .[5]

  • Carbon Bearing Sulfoxide (C-S(O)): This carbon's resonance is anticipated in the 55 - 65 ppm range.

  • Methyl Carbon (S(O)-CH₃): The methyl carbon of the methanesulfinyl group should appear around 35 - 45 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the amine and sulfoxide groups.

  • N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300 - 3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. These bands are typically less broad than O-H stretches.[2][6]

  • N-H Bending (Scissoring): A medium to strong absorption is anticipated between 1580 - 1650 cm⁻¹ .[7]

  • C-H Stretching: Aliphatic C-H stretching vibrations will produce strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850 - 2960 cm⁻¹ range.

  • S=O Stretching: A strong, characteristic absorption for the sulfoxide group is expected in the range of 1030 - 1070 cm⁻¹ .

  • C-N Stretching: A weak to medium band for the aliphatic C-N stretch should appear between 1000 - 1250 cm⁻¹ .[6]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with a single nitrogen atom will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z 161 .[8] This peak may be weak or absent in electron ionization (EI) due to fragmentation.

  • Key Fragmentation Pathways:

    • α-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of alkyl radicals from the cyclohexane ring. The base peak for many cyclic amines is at m/z 30 (CH₂=NH₂⁺).[9]

    • Loss of Sulfoxide Group: Fragmentation may involve the loss of the methanesulfinyl group (·S(O)CH₃, 63 Da) or rearrangements involving the sulfoxide moiety.[10][11]

    • Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (CH₂ units).

Data Presentation

The following tables are templates. They should be populated with empirically obtained data.

Table 1: ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
e.g., 2.95 m 1H - H-1
e.g., 2.65 s 3H - S(O)-CH₃
e.g., 1.20-2.10 m 8H - Cyclohexane CH₂

| e.g., 1.55 | br s | 2H | - | -NH₂ |

Table 2: ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment
e.g., 58.5 C-3
e.g., 52.1 C-1
e.g., 40.2 S(O)-CH₃
e.g., 33.4 C-2
e.g., 31.8 C-4
e.g., 25.9 C-6

| e.g., 24.7 | C-5 |

Table 3: IR Absorption Data (Sample Preparation: Thin Film/KBr Pellet)

Wavenumber (cm⁻¹) Intensity (s, m, w, br) Assignment
e.g., 3380, 3295 m N-H stretch (asym. & sym.)
e.g., 2935, 2860 s C-H stretch (aliphatic)
e.g., 1610 m N-H bend (scissoring)
e.g., 1045 s S=O stretch

| e.g., 1180 | w | C-N stretch |

Table 4: Mass Spectrometry Data (Ionization Method: Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment
e.g., 161 15 [M]⁺
e.g., 98 45 [M - S(O)CH₃]⁺

| e.g., 30 | 100 | [CH₂NH₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure the sample is fully dissolved.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.[13]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 scans, as ¹³C has low natural abundance and sensitivity.[13]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method for liquids/low-melting solids):

    • If the sample is a viscous liquid, place a small drop between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[14]

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), via the GC column. The sample is volatilized in the source.

  • Ionization:

    • In the ion source, the gaseous analyte molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[15][16]

    • This high energy causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺), and induces fragmentation.[16][17]

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Verification synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms Sample ir Infrared Spectroscopy (IR) Identify Functional Groups purification->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework purification->nmr Sample data_integration Integrate All Spectroscopic Data ms->data_integration ir->data_integration nmr->data_integration structure_confirm Confirm Structure of This compound data_integration->structure_confirm

Caption: General workflow for spectroscopic identification.

References

Potential applications of functionalized cyclohexylamines in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Applications of Functionalized Cyclohexylamines

Introduction

The cyclohexylamine moiety, a six-membered alicyclic ring bearing an amine group, is a foundational structural motif in organic chemistry.[1][2] While simple in its own right, the strategic introduction of functional groups onto this scaffold unlocks a vast chemical space, yielding derivatives with a remarkable breadth of applications across diverse scientific disciplines. These functionalized cyclohexylamines are integral to the development of pharmaceuticals, advanced materials, and novel catalytic systems.[3][4][5] Their prevalence stems from the rigid, three-dimensional structure of the cyclohexane ring, which allows for precise spatial orientation of appended functional groups, a critical feature for molecular recognition and targeted interactions. This guide explores the core applications of functionalized cyclohexylamines in research, with a focus on medicinal chemistry, materials science, and catalysis, providing detailed experimental insights and data for researchers, scientists, and drug development professionals.

Applications in Medicinal Chemistry and Drug Discovery

The cyclohexylamine framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] Its derivatives have been successfully developed as mucolytics, analgesics, bronchodilators, and antidiabetic agents.[1][4]

One of the most prominent classes is the arylcyclohexylamines , which are known for their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8][9] This antagonism is responsible for the dissociative anesthetic effects of drugs like ketamine and phencyclidine (PCP).[8][10] Research into arylcyclohexylamines continues to expand, with significant interest in their potential as rapid-acting antidepressants and treatments for various psychiatric conditions.[9]

Beyond the central nervous system, functionalized cyclohexylamines have demonstrated a range of other biological activities. Specific derivatives have been reported to act as acetylcholinesterase inhibitors, presenting a potential therapeutic avenue for Alzheimer's disease.[3] Others have shown promising antimicrobial and antiproliferative activity, highlighting the versatility of this chemical class in addressing diverse medical needs.[3]

Table 1: Biological Activities of Selected Functionalized Cyclohexylamines
Compound ClassSpecific Example(s)Biological Target/ActivityTherapeutic ApplicationReference(s)
ArylcyclohexylaminesKetamine, Phencyclidine (PCP)NMDA Receptor AntagonistAnesthesia, Antidepressant[8][9]
MucolyticsBromhexine, AmbroxolMucus viscosity reductionRespiratory disorders[1][11]
Norepinephrine-Dopamine Reuptake InhibitorTametralineNorepinephrine & Dopamine TransportersAntidepressant (research)[6]
Thromboxane Prostanoid (TP) AntagonistTerutrobanThromboxane A2 receptorAntithrombotic (research)[6][7]
SulfonylureasGlibenclamide, GlipizidePancreatic ATP-sensitive K+ channelsType 2 Diabetes[1]
Acetylcholinesterase InhibitorsVarious synthetic derivativesAcetylcholinesteraseAlzheimer's Disease (research)[3]
Antimicrobial AgentsSynthetic peptide derivativesBacterial cell membranesInfectious Diseases (research)[3][12]

NMDA Receptor Antagonism Signaling Pathway

Arylcyclohexylamines, such as ketamine, exert their primary effect by blocking the NMDA receptor ion channel in the central nervous system. This action prevents the influx of calcium ions, which in turn modulates downstream signaling pathways involved in synaptic plasticity, learning, and memory.[8][9]

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Glutamate Glutamate NMDA_Receptor NMDA Receptor Ion Channel Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor:channel->Ca_Influx Allows Arylcyclohexylamine Arylcyclohexylamine (e.g., Ketamine) Arylcyclohexylamine->NMDA_Receptor:channel Blocks Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Block_Node->Ca_Influx Prevents

Mechanism of Arylcyclohexylamine NMDA Receptor Antagonism.

Applications in Materials Science

The utility of functionalized cyclohexylamines extends into materials science, where their structural and chemical properties are harnessed to create advanced materials.

Polymer Chemistry: Cyclohexylamine and its derivatives are frequently used as curing agents for epoxy resins.[13] The amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid, durable thermoset polymer.[13] More advanced applications involve the catalytic synthesis of amine-functionalized polyolefins.[5] By incorporating cyclohexylamine moieties into polymer chains, materials can be imbued with novel properties such as tunable rheology, autonomous self-healing, and enhanced adhesion.[5]

Functional Nanomaterials: The amine functionality can be grafted onto the surface of nanoparticles to alter their surface chemistry and properties. For example, amine-functionalized magnetic nanoparticles have been developed for the efficient demulsification of crude oil-in-water emulsions.[14] The amine groups interact with surfactants at the oil-water interface, destabilizing the emulsion and allowing for magnetic separation of the oil.[14]

Applications in Catalysis

In the field of catalysis, functionalized cyclohexylamines serve as versatile ligands for transition metal catalysts. The electronic and steric properties of the cyclohexylamine can be fine-tuned through functionalization to modulate the activity and selectivity of the catalytic system.

Ruthenium nanoparticles bearing different cyclohexylamine-derived ligands have been used as catalysts for the selective hydrogenation of nitrobenzene to cyclohexylamine.[15] The nature of the ligand anchored to the nanoparticle surface plays a crucial role in the catalytic performance, influencing both the rate and selectivity of the reaction.[15] This highlights the potential for designing highly specific catalysts by modifying the cyclohexylamine scaffold.

Table 2: Performance of Ruthenium Nanoparticle Catalysts in Nitrobenzene Hydrogenation[15]
Catalyst (Ru NP with Ligand)Conversion (%)Selectivity to Cyclohexylamine (%)Time (h)
Ru-C60>999524
Ru-PVP>998524
Ru-IPr807024

Synthesis and Experimental Protocols

The synthesis of functionalized cyclohexylamines can be achieved through various routes, with reductive amination of cyclohexanones and cycloaddition reactions being particularly common and effective.

General Workflow for Synthesis and Evaluation

Workflow Start Selection of Starting Materials (e.g., Cyclohexanone derivative) Synthesis Synthesis of Functionalized Cyclohexylamine Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, MS, IR) Purification->Structure Screening Biological/Material/Catalytic Screening Structure->Screening Data Data Analysis and Lead Optimization Screening->Data Data->Start Iterative Design End Lead Compound/Material Data->End

General workflow for novel cyclohexylamine derivative development.
Experimental Protocol 1: Reductive Amination of Cyclohexanone

This protocol describes the synthesis of cyclohexylamine from cyclohexanone using a nickel-catalyzed reductive amination process.[16][17]

Materials:

  • Cyclohexanone (30g)

  • 20% Aqueous Ammonia (160g)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (9g)

  • Zinc powder (60g)

  • 95% Ethanol (50ml)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a 500ml round-bottom flask equipped with a magnetic stirrer, dissolve NiCl₂·6H₂O in the aqueous ammonia solution.

  • Add cyclohexanone, followed by ethanol to aid dissolution.

  • With vigorous stirring, add 20g of zinc powder. The temperature will rise exothermically.

  • After 15 minutes, add a second 20g portion of zinc powder. After another 30 minutes, add the final 20g portion.

  • Maintain the reaction temperature below 50°C, using a cool water bath if necessary. Continue stirring for a total of 5.5 hours.

  • Filter the reaction mixture and wash the solid residue with water.

  • Acidify the combined filtrate and washings with HCl and concentrate by boiling to remove ethanol.

  • Basify the solution with NaOH, which will cause the cyclohexylamine to separate.

  • Isolate the organic layer, dry over solid NaOH, and distill (133-137°C) to yield pure cyclohexylamine. A typical yield is around 73%.[16]

Experimental Protocol 2: Visible-Light-Enabled [4+2] Cycloaddition

This modern protocol provides access to highly functionalized benzocyclohexylamines via photoredox catalysis.[6][18]

Materials:

  • Benzocyclobutylamine derivative (1a) (0.2 mmol)

  • α-Substituted vinyl ketone (2a) (0.3 mmol)

  • Photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (PC-1) (2 mol%)

  • Ammonium hexafluorophosphate (NH₄PF₆) (0.6 equiv.)

  • Tetrahydrofuran (THF) / Methanol (MeOH) (10:1 mixture, 2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the benzocyclobutylamine (1a), α-substituted vinyl ketone (2a), photocatalyst (PC-1), and NH₄PF₆.

  • Evacuate and backfill the tube with argon three times.

  • Add the THF/MeOH solvent mixture via syringe.

  • Place the reaction tube approximately 5-7 cm from a 7W blue LED strip and stir at 45°C.

  • After 24 hours, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired functionalized cyclohexylamine product. Yields typically range from moderate to good (e.g., 76%) with excellent diastereoselectivity (>20:1).[6]

Interrelation of Research Applications

The diverse applications of functionalized cyclohexylamines are interconnected. Discoveries in synthetic methodology enable the creation of novel structures, which can then be screened for applications in medicine, materials, and catalysis.

Applications Core Functionalized Cyclohexylamines Pharma Medicinal Chemistry & Drug Discovery Core->Pharma Materials Materials Science Core->Materials Catalysis Catalysis Core->Catalysis Synthesis Organic Synthesis & Methodology Pharma->Synthesis Drives need for new structures Materials->Synthesis Drives need for new structures Catalysis->Synthesis Drives need for new structures Synthesis->Core Enables creation of

Synergistic relationship between different research areas.

Conclusion and Future Outlook

Functionalized cyclohexylamines represent a cornerstone chemical class with profound and expanding applications in research and development. From life-saving pharmaceuticals to innovative self-healing materials and efficient catalytic systems, the versatility of this scaffold is undeniable. The continued development of novel synthetic methodologies, such as C-H functionalization and photoredox catalysis, will undoubtedly expand the accessible chemical space of cyclohexylamine derivatives.[7][19] This will, in turn, accelerate the discovery of new drug candidates, advanced materials with tailored properties, and more efficient catalysts, ensuring that the cyclohexylamine core remains a central focus of scientific inquiry for years to come.

References

An In-depth Technical Guide on the Role of the Methanesulfinyl Group in Small Molecule Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methanesulfinyl group, a sulfoxide functional group, has emerged as a valuable moiety in contemporary small molecule design. Its unique stereoelectronic properties allow it to modulate a compound's physicochemical and pharmacokinetic profiles, often leading to improved drug-like characteristics. This guide provides a comprehensive overview of the role of the methanesulfinyl group, covering its impact on molecular properties, its application as a bioisostere, its influence on metabolic stability, and synthetic strategies for its incorporation.

Physicochemical Properties of the Methanesulfinyl Group

The sulfur atom in a sulfoxide is chiral, sp3-hybridized, and bears a lone pair of electrons, making it a polar and hydrogen-bond-accepting group. These features significantly influence a molecule's solubility, lipophilicity, and interactions with biological targets. The polarity of the sulfoxide group generally leads to increased aqueous solubility compared to the corresponding sulfide and sulfone analogs.[1][2]

Table 1: Comparison of Physicochemical Properties of a Sulfoxide and its Corresponding Sulfone Analog

ParameterSulfoxideSulfoneReference
Solubility (pH 7.4) (µM) 7025[1]
LogD 2.12.5[1]
Parallel Artificial Membrane Permeability Assay (PAMPA) -4.1-4.2[1]

As demonstrated in the table, the sulfoxide is more soluble and less lipophilic than the corresponding sulfone, while their passive permeabilities are comparable.[1]

The Role of the Methanesulfinyl Group in Drug Design

The strategic incorporation of a methanesulfinyl group can address several challenges encountered during lead optimization, including improving metabolic stability and modulating target engagement.

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound.[3] The methanesulfinyl group can serve as a bioisostere for other common functional groups, such as amides and sulfones.

  • Amide Bioisostere: The sulfoxide group can mimic the hydrogen bonding and polarity of an amide bond, which can be advantageous as amides are often susceptible to enzymatic hydrolysis.[4][5][6]

  • Sulfone Bioisostere: Replacing a sulfone with a sulfoxide can increase solubility and introduce a chiral center, which may lead to improved target selectivity.[1]

Bioisosteric_Replacement_Logic Start Lead Compound with Amide or Sulfone Group Problem Poor PK Properties? (e.g., low solubility, metabolic instability) Start->Problem Consider_Bioisostere Consider Bioisosteric Replacement Problem->Consider_Bioisostere Replace_with_Sulfoxide Replace with Methanesulfinyl Group Consider_Bioisostere->Replace_with_Sulfoxide Synthesize Synthesize Analog Replace_with_Sulfoxide->Synthesize Evaluate Evaluate Properties: - Solubility - Stability - Potency Synthesize->Evaluate Decision Improved Profile? Evaluate->Decision End_Success Optimized Lead Decision->End_Success Yes End_Fail Re-evaluate or Try Other Bioisosteres Decision->End_Fail No

Figure 1: Logic for considering a methanesulfinyl group as a bioisostere.

The metabolic fate of a drug candidate is a critical determinant of its clinical success. The methanesulfinyl group can influence metabolic stability in several ways. Sulfides are often metabolized to their corresponding sulfoxides and then further to sulfones by cytochrome P450 enzymes.[1][7] Introducing a sulfoxide can sometimes block other metabolic pathways or lead to a more predictable metabolic profile. However, the sulfoxide itself can be a site of metabolism.[1]

Table 2: In Vitro Microsomal Metabolism Data for a Sulfoxide and Sulfone

CompoundMouse Liver Microsome Extraction Coefficient (MLM EH)Human Liver Microsome Extraction Coefficient (HLM EH)Reference
Sulfoxide 0.30.2[1]
Sulfone <0.1<0.1[1]

The data indicates that the sulfoxide is moderately stable in both human and mouse liver microsomes, while the sulfone is considerably more stable.[1]

Metabolic_Pathway Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Sulfide->Sulfoxide Oxidation (CYP450) Sulfoxide->Sulfide Reduction Sulfone Sulfone (R-S(O)2-R') Sulfoxide->Sulfone Oxidation (CYP450)

Figure 2: Metabolic pathway of a sulfide-containing drug.

Synthesis of Methanesulfinyl-Containing Compounds

The most common method for the synthesis of sulfoxides is the selective oxidation of the corresponding sulfides. A variety of oxidizing agents and conditions have been developed to achieve this transformation with high chemoselectivity, avoiding over-oxidation to the sulfone.[8][9][10][11]

Protocol 1: General Experimental Procedure for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide [9]

  • To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, neutralize the resulting solution with aqueous NaOH (4 M).

  • Extract the product with CH2Cl2.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield the pure sulfoxide.

Protocol 2: General Experimental Procedure for the Oxidation of Sulfides to Sulfoxides Catalyzed by a Dendritic Phosphomolybdate Hybrid [8]

  • Charge a 50 mL, three-necked flask with the sulfide (0.5 mmol), the catalyst (50 mg), and 95% EtOH (8 mL).

  • Stir the resulting solution at 30 °C.

  • Slowly add 30 wt% H2O2 (63 mg, 0.55 mmol) to the mixture.

  • Monitor the reaction by TLC (petroleum ether:ethyl acetate = 7:3).

  • After the reaction is complete, separate the catalyst from the mixture by filtration.

  • Wash the catalyst with 95% EtOH and dry it in a vacuum at room temperature overnight for recycling.

Experimental_Workflow Start Start: Sulfide Substrate Reaction_Setup Dissolve sulfide in solvent (e.g., acetic acid, ethanol) Start->Reaction_Setup Add_Oxidant Add oxidizing agent (e.g., H2O2) Reaction_Setup->Add_Oxidant Stir Stir at specified temperature Add_Oxidant->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Quench and extract Monitor->Workup Purification Purify product (e.g., chromatography) Workup->Purification End End: Pure Sulfoxide Purification->End

Figure 3: Experimental workflow for the oxidation of sulfides to sulfoxides.

Case Study: Modafinil and Armodafinil

A prominent example of a successful drug containing a methanesulfinyl group is modafinil, a wakefulness-promoting agent used to treat narcolepsy.[12] Modafinil is a racemic compound, and its R-enantiomer, armodafinil, has a longer half-life and is also marketed as a drug.[13][14] The chiral sulfoxide is crucial for the biological activity of these compounds.

The synthesis of modafinil typically involves the oxidation of 2-(diphenylmethylthio)acetamide.[12] Enantioselective synthesis of armodafinil has been achieved through various methods, including organocatalyzed sulfoxidation.[15][16]

The development of modafinil and armodafinil highlights the successful application of a methanesulfinyl group to create a chiral drug with a favorable pharmacological profile.[13]

Conclusion

The methanesulfinyl group is a versatile and valuable functional group in modern drug discovery. Its ability to modulate physicochemical properties, serve as a bioisosteric replacement, and influence metabolic stability makes it a powerful tool for medicinal chemists. A thorough understanding of its properties and synthetic accessibility will continue to facilitate the design of novel and improved therapeutic agents.

References

The Nexus of Chirality: An In-depth Technical Guide to the Discovery and Synthesis of Novel Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, with a significant percentage of all drugs containing at least one stereogenic amine center. The precise three-dimensional arrangement of atoms in these molecules is critical for their biological activity, making the enantioselective synthesis of chiral amines a paramount challenge in modern organic chemistry and drug discovery. This technical guide provides a comprehensive overview of the core methodologies for the discovery and synthesis of novel chiral amines, detailing both biocatalytic and chemocatalytic approaches. It is designed to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these vital compounds.

Key Synthetic Strategies for Chiral Amines

The synthesis of enantiomerically pure amines can be broadly categorized into two main approaches: biocatalysis, which utilizes enzymes to perform stereoselective transformations, and chemical catalysis, which employs chiral metal complexes or organocatalysts.

Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer high enantioselectivity, operate under mild reaction conditions, and are environmentally benign. Key enzyme classes employed in chiral amine synthesis include:

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde, producing a chiral amine.[1] ω-Transaminases (ω-TAs) are particularly valuable as they can accept a wide range of non-natural substrates.

  • Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones and aldehydes using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH).[1][2][3][4]

  • Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of pre-formed imines or the direct reductive amination of carbonyl compounds with an amine.[5]

  • Amine Oxidases (AOs): These enzymes are primarily used in the deracemization of racemic amines through a process of stereoselective oxidation followed by a non-selective reduction of the intermediate imine.

Table 1: Quantitative Data for Biocatalytic Synthesis of Chiral Amines

Enzyme ClassSubstrateProductAmine DonorYield (%)Enantiomeric Excess (ee%)Reference
ω-Transaminase2-Hexanone(R)-2-aminohexaneIsopropylamine>95>99[5]
ω-Transaminase3-Methylcyclohexanone(1S,3R)-N,3-dimethylcyclohexylamineMethylamine>9598 (de)[5]
Amine DehydrogenaseMethyl isobutyl ketone(R)-1,3-dimethylbutylamineAmmonia--[2]
Amine DehydrogenaseVarious ketones/aldehydes(R)-aminesAmmonium formateup to >99>99[4]
Imine ReductaseCyclohexanoneCyclohexylamineAmmonia>99-[5]
Imine Reductase2-HexanoneN-methyl-2-aminohexaneMethylamine8896[5]
Chemocatalytic Synthesis of Chiral Amines

Transition metal catalysis and organocatalysis are cornerstones of modern asymmetric synthesis, providing efficient routes to a vast array of chiral amines.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines, enamines, and N-heteroaromatic compounds is one of the most direct and atom-economical methods for preparing chiral amines.[6] Chiral catalysts based on rhodium, iridium, and ruthenium with chiral phosphine ligands are widely used.

  • Asymmetric Reductive Amination (ARA): This one-pot reaction combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst to directly produce a chiral amine.[7][8][9][10] This method avoids the isolation of often unstable imine intermediates.

  • Kinetic Resolution and Deracemization: These techniques are employed to separate enantiomers from a racemic mixture. Kinetic resolution involves the selective reaction of one enantiomer, leaving the other unreacted. Deracemization converts a racemic mixture into a single enantiomer.[11][12][13]

Table 2: Quantitative Data for Chemocatalytic Synthesis of Chiral Amines

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Asymmetric Reductive Amination | Ru(OAc)2{(S)-binap} | 2-Acetyl-6-methylpyridine | (R)-1-(6-methylpyridin-2-yl)ethan-1-amine | 98 | >99.9 |[10] | | Asymmetric Reductive Amination | Ir-f-Binaphane | Acetophenone | N-(1-phenylethyl)-4-methoxyaniline | >99 | 94 |[9] | | Asymmetric Reductive Amination | Ru-catalyst | ortho-OH-substituted diaryl ketones | Chiral primary diarylmethylamines | up to 97 | 93->99 |[7] | | Asymmetric Reductive Amination | Ruthenium catalyzed | Aliphatic ketones | Chiral aliphatic primary amines | up to 99 | 74 |[7] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for key transformations.

Enzymatic Synthesis: Asymmetric Synthesis of (R)-N-methyl-2-aminohexane using an Imine Reductase

Methodology: A reaction mixture containing 2-hexanone (10 mM), methylamine (1 M), NADP+ (1 mM), glucose (100 mM), and glucose dehydrogenase (5 U/mL) in potassium phosphate buffer (100 mM, pH 7.5) is prepared. The reaction is initiated by the addition of an E. coli whole-cell lysate containing the overexpressed imine reductase. The mixture is incubated at 30°C with shaking. The reaction progress is monitored by HPLC analysis. Upon completion, the product is extracted with an organic solvent, and the enantiomeric excess is determined by chiral HPLC.[5]

Chemical Synthesis: Asymmetric Reductive Amination of 2-Acetyl-6-methylpyridine

Methodology: In a glovebox, a mixture of 2-acetyl-6-methylpyridine (0.5 mmol), Ru(OAc)2((S)-binap) (0.005 mmol), and ammonium trifluoroacetate (1.0 mmol) in methanol (2 mL) is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 0.8 MPa. The reaction mixture is stirred at 60°C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral primary amine. The enantiomeric excess is determined by chiral HPLC.[10]

Visualization of Workflows and Pathways

Understanding the logical flow of experiments and the intricate signaling pathways in which chiral amines participate is essential for rational drug design.

Experimental Workflows

experimental_workflow cluster_biocatalytic Biocatalytic Synthesis cluster_chemical Chemical Synthesis Prochiral_Ketone Prochiral Ketone Reaction_Setup Reaction Setup (Buffer, Temp, pH) Prochiral_Ketone->Reaction_Setup Amine_Donor Amine Donor Amine_Donor->Reaction_Setup Enzyme Enzyme (e.g., TA, AmDH) Enzyme->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Workup_Extraction Workup & Extraction Incubation->Workup_Extraction Chiral_Amine_Bio Chiral Amine Workup_Extraction->Chiral_Amine_Bio Analysis_Bio Analysis (HPLC) - Yield - ee% Chiral_Amine_Bio->Analysis_Bio Ketone_Aldehyde Ketone/Aldehyde Reaction_Vessel Reaction Vessel (Solvent, Temp, Pressure) Ketone_Aldehyde->Reaction_Vessel Amine_Source Amine Source Amine_Source->Reaction_Vessel Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Reaction_Vessel Reducing_Agent Reducing Agent Reducing_Agent->Reaction_Vessel Reaction Reaction Reaction_Vessel->Reaction Purification Purification (Chromatography) Reaction->Purification Chiral_Amine_Chem Chiral Amine Purification->Chiral_Amine_Chem Analysis_Chem Analysis (HPLC) - Yield - ee% Chiral_Amine_Chem->Analysis_Chem

General experimental workflows for chiral amine synthesis.
Signaling Pathways

Many chiral amines, particularly those developed as pharmaceuticals, exert their effects by interacting with specific biological targets, often G-protein coupled receptors (GPCRs). The stereochemistry of the amine is crucial for this interaction.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chiral_Amine Chiral Amine (Ligand) GPCR GPCR Chiral_Amine->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Simplified GPCR signaling pathway for a chiral amine.

A classic example illustrating the importance of chirality in receptor interaction is the Easson-Stedman hypothesis for adrenergic receptors. This model proposes a three-point interaction between the receptor and a catecholamine, where the stereochemistry at the β-hydroxyl group is critical for optimal binding and efficacy.[14] The (R)-enantiomer of norepinephrine, for instance, is significantly more potent than the (S)-enantiomer.[15]

Easson-Stedman hypothesis for adrenergic receptor binding.

Similarly, dopaminergic and serotonergic signaling pathways, which are crucial in the central nervous system, are modulated by chiral amine neurotransmitters like dopamine and serotonin, and are common targets for drugs treating neurological and psychiatric disorders.[16][17][18][19] The stereoselective synthesis of molecules that can precisely interact with the receptors in these pathways is a major focus of modern drug development.[20]

Conclusion

The discovery and synthesis of novel chiral amines remain at the forefront of chemical and pharmaceutical research. The continuous development of more efficient and selective biocatalytic and chemocatalytic methods is expanding the toolbox available to scientists. A thorough understanding of the underlying synthetic methodologies, coupled with a deep appreciation for the role of chirality in biological signaling pathways, is essential for the rational design and development of the next generation of chiral amine-based therapeutics. This guide provides a foundational understanding of these core principles to aid researchers in this exciting and impactful field.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 3-Methanesulfinylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of 3-Methanesulfinylcyclohexan-1-amine, a chiral building block with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on a three-step sequence commencing with the synthesis of 3-(methylthio)cyclohexan-1-one, followed by a diastereoselective oxidation to the corresponding sulfoxide, and culminating in a stereoselective reductive amination. This protocol offers a practical approach to obtaining specific stereoisomers of the target compound, which is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

Introduction

Chiral amines and sulfoxides are prevalent functional groups in a vast array of pharmaceuticals and biologically active molecules. The precise three-dimensional arrangement of these functional groups is often critical for biological activity and selectivity. This compound presents two stereogenic centers, one at the carbon bearing the amino group and the other at the sulfur atom of the sulfinyl group. The ability to selectively synthesize the different stereoisomers of this compound is therefore of significant interest for the exploration of new chemical entities in drug discovery.

The synthetic approach detailed herein focuses on establishing the stereochemistry at the sulfur center via a diastereoselective oxidation, and subsequently using this established chirality to direct the stereoselective introduction of the amine functionality.

Synthetic Pathway Overview

The stereoselective synthesis of this compound is proposed to proceed via the following three-step pathway:

  • Synthesis of 3-(Methylthio)cyclohexan-1-one: Nucleophilic substitution of a suitable starting material to introduce the methylthio group.

  • Diastereoselective Oxidation: Stereoselective oxidation of the sulfide to a sulfoxide, establishing the first stereocenter at the sulfur atom.

  • Stereoselective Reductive Amination: Introduction of the amine group via reductive amination, where the stereochemistry is directed by the existing chiral sulfoxide.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway Start 3-Bromocyclohexan-1-one Inter1 3-(Methylthio)cyclohexan-1-one Start->Inter1  Step 1:  NaSMe Inter2 3-(Methylsulfinyl)cyclohexan-1-one (Diastereomerically Enriched) Inter1->Inter2  Step 2:  Diastereoselective  Oxidation Product This compound (Stereoisomerically Enriched) Inter2->Product  Step 3:  Stereoselective  Reductive Amination

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Methylthio)cyclohexan-1-one

This protocol describes the synthesis of the sulfide intermediate from 3-bromocyclohexan-1-one.

Materials:

  • 3-Bromocyclohexan-1-one

  • Sodium thiomethoxide (NaSMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromocyclohexan-1-one (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-(methylthio)cyclohexan-1-one.

Quantitative Data:

Reactant Product Yield Reference
3-Bromocyclohexan-1-one3-(Methylthio)cyclohexan-1-oneTypically >80%General protocol based on analogous nucleophilic substitutions.
Step 2: Diastereoselective Oxidation to 3-(Methylsulfinyl)cyclohexan-1-one

This step is critical for establishing the stereochemistry at the sulfur atom. The use of a chiral oxaziridine, such as a Davis oxaziridine, can provide good diastereoselectivity.[1][2][3]

Materials:

  • 3-(Methylthio)cyclohexan-1-one

  • (+)-(Camphorsulfonyl)oxaziridine or (-)-(Camphorsulfonyl)oxaziridine

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(methylthio)cyclohexan-1-one (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add KHMDS (1.1 eq) dropwise to the solution to form the potassium enolate. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve the chosen chiral oxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine, 1.2 eq) in anhydrous THF.

  • Add the solution of the oxaziridine to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired 3-(methylsulfinyl)cyclohexan-1-one.

Quantitative Data:

Reactant Oxidizing Agent Product Diastereomeric Ratio (d.r.) Yield Reference
3-(Methylthio)cyclohexan-1-one(+)-(Camphorsulfonyl)oxaziridine3-(Methylsulfinyl)cyclohexan-1-oneUp to >95:570-90%Based on protocols for asymmetric oxidation of β-keto sulfides.[3]
Step 3: Stereoselective Reductive Amination

The final step involves the stereoselective introduction of the amine group. The existing chirality of the sulfoxide is expected to direct the approach of the reducing agent to the imine intermediate. An alternative to direct reductive amination is the formation of an oxime followed by stereoselective reduction.[4]

Protocol A: Direct Reductive Amination

Materials:

  • 3-(Methylsulfinyl)cyclohexan-1-one (diastereomerically enriched)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of 3-(methylsulfinyl)cyclohexan-1-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture to remove methanol.

  • Basify the aqueous residue with solid K₂CO₃ and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate.

  • Purify by flash chromatography to yield the desired stereoisomer of this compound.

Protocol B: Via Oxime Reduction

Materials:

  • 3-(Methylsulfinyl)cyclohexan-1-one (diastereomerically enriched)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water

  • Samarium diiodide (SmI₂) or other stereoselective reducing agent

  • Tetrahydrofuran (THF), anhydrous

Procedure (Part 1: Oxime Formation):

  • Dissolve 3-(methylsulfinyl)cyclohexan-1-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux for 2-4 hours.[4]

  • Cool the reaction to room temperature and concentrate to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to isolate the oxime.

Procedure (Part 2: Stereoselective Reduction):

  • Dissolve the purified oxime (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of a stereoselective reducing agent (e.g., SmI₂ in THF, 2.2 eq) dropwise.

  • Stir at -78 °C for 2-3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by chromatography to obtain the target amine.

Quantitative Data:

Starting Material Method Product Diastereomeric Ratio (d.r.) Yield Reference
3-(Methylsulfinyl)cyclohexan-1-oneDirect Reductive AminationThis compoundDependent on substrate and conditions50-70%General procedure based on reductive amination protocols.[5][6]
3-(Methylsulfinyl)cyclohexan-1-one OximeSmI₂ ReductionThis compoundPotentially high, substrate-dependent60-80%Based on stereoselective reductions of similar substrates.

Logical Workflow for Synthesis and Stereoisomer Separation

Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Diastereoselective Oxidation cluster_step3 Step 3: Stereoselective Reductive Amination S1 Start with 3-Bromocyclohexan-1-one S1_reagents NaSMe, MeOH S1->S1_reagents S1_product 3-(Methylthio)cyclohexan-1-one S1_reagents->S1_product S2_start 3-(Methylthio)cyclohexan-1-one S1_product->S2_start S2_reagents Chiral Oxaziridine, KHMDS, THF S2_start->S2_reagents S2_product Diastereomeric Mixture of 3-(Methylsulfinyl)cyclohexan-1-one S2_reagents->S2_product S2_separation Chromatographic Separation S2_product->S2_separation S2_diastereomer1 Diastereomer 1 S2_separation->S2_diastereomer1 S2_diastereomer2 Diastereomer 2 S2_separation->S2_diastereomer2 S3_start Single Diastereomer of 3-(Methylsulfinyl)cyclohexan-1-one S2_diastereomer1->S3_start S3_reagents NH4OAc, NaBH3CN or Oxime formation & reduction S3_start->S3_reagents S3_product Diastereomeric Mixture of This compound S3_reagents->S3_product S3_separation Chromatographic Separation S3_product->S3_separation S3_isomer1 Final Stereoisomer 1 S3_separation->S3_isomer1 S3_isomer2 Final Stereoisomer 2 S3_separation->S3_isomer2

Caption: Workflow for the synthesis and purification of stereoisomers.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the stereoselective synthesis of this compound. By carefully selecting the chiral reagents and reaction conditions, researchers can access specific stereoisomers of the target molecule. The successful execution of this synthetic route will enable further investigation into the biological properties of this and related compounds, contributing to the advancement of drug discovery and development programs. It is recommended that each step be carefully optimized and characterized to achieve the desired stereochemical outcome and yield.

References

Application Notes and Protocols for HPLC Method Development in Chiral Amine Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of High-Performance Liquid Chromatography (HPLC) methods for the separation of chiral amines. Enantioselective separation is critical in the pharmaceutical and biotechnology industries, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. These guidelines offer a systematic approach to method development, encompassing both direct and indirect chiral separation strategies.

Introduction to Chiral Amine Separation by HPLC

The separation of chiral amines by HPLC can be approached in two primary ways:

  • Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for amine separation include polysaccharide-based (cellulose and amylose derivatives), macrocyclic glycopeptides, and cyclodextrin-based columns.[1][2][3]

  • Indirect Separation: In this approach, the chiral amine is derivatized with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers can then be separated on a standard achiral HPLC column. A widely used CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[4][5]

The choice between these methods depends on factors such as the nature of the analyte, the availability of suitable CSPs or CDAs, and the desired analytical outcome.

Logical Workflow for Chiral Method Development

A systematic approach is crucial for efficient chiral method development. The following diagram outlines the key steps from initial screening to method validation.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Screen_CSP Select & Screen CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) Screen_MP Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Initial Hits? Opt_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_MP->Opt_MP Promising Separation? Opt_Params Optimize Parameters (Flow Rate, Temperature) Opt_MP->Opt_Params Validate Validate Method (Linearity, Accuracy, Precision) Opt_Params->Validate End End Validate->End Start Start Start->Screen_CSP Chiral_Amine_Separation_Workflow cluster_sample Sample Preparation cluster_direct Direct Method cluster_indirect Indirect Method Sample Chiral Amine Sample CSP_HPLC HPLC with Chiral Stationary Phase (CSP) Sample->CSP_HPLC Derivatization Derivatization with Chiral Reagent (e.g., Marfey's) Sample->Derivatization Direct_Separation Separated Enantiomers CSP_HPLC->Direct_Separation Achiral_HPLC HPLC with Achiral Column (e.g., C18) Derivatization->Achiral_HPLC Indirect_Separation Separated Diastereomers Achiral_HPLC->Indirect_Separation

References

Application Note: Asymmetric Synthesis of Substituted Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral substituted cyclohexylamine scaffolds are critical pharmacophores found in numerous therapeutic agents and bioactive molecules. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a significant focus in medicinal chemistry and drug development. This application note details a robust organocatalytic method for the asymmetric synthesis of cis-3-substituted cyclohexylamines from readily available 2,6-diketones.

Method 1: Organocatalytic Asymmetric Cascade Reaction

This protocol describes a highly enantioselective triple organocatalytic cascade reaction for synthesizing cis-3-substituted cyclohexylamines.[1][2] The reaction combines enamine catalysis, iminium catalysis, and Brønsted acid catalysis in a one-pot operation.[1][2] An achiral amine and a chiral Brønsted acid catalyze an aldol addition-dehydration-conjugate reduction-reductive amination sequence, yielding the target compounds with high stereocontrol.[2][3]

Logical Workflow of the Cascade Reaction

The following diagram illustrates the key stages of the organocatalytic cascade process, from the initial reactants to the final chiral product.

CascadeWorkflow Reactants 2,6-Diketone + Achiral Amine + Hantzsch Ester Intermediate1 Aldolization/ Dehydration Reactants->Intermediate1 Catalysis Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Intermediate1 Intermediate2 Enone Intermediate Intermediate1->Intermediate2 Intermediate3 Conjugate Reduction Intermediate2->Intermediate3 Intermediate4 Imine Intermediate Intermediate3->Intermediate4 Intermediate5 Reductive Amination Intermediate4->Intermediate5 Product cis-3-Substituted Cyclohexylamine Intermediate5->Product

Caption: Organocatalytic cascade reaction workflow.

Proposed Catalytic Cycle

The chiral phosphoric acid (CPA) catalyst plays a crucial role in orchestrating the cascade and controlling the stereochemical outcome.[2] It acts as a bifunctional catalyst, using its acidic proton and basic phosphoryl oxygen to activate the substrates.[4][5]

CatalyticCycle CPA CPA-H+ Imine Imine Formation CPA->Imine Activates Carbonyl Amine R-NH2 (Achiral Amine) Amine->Imine Red1 Asymmetric Reduction Imine->Red1 CPA-Imine Complex Red1->CPA Catalyst Regeneration Product Chiral Amine Product Red1->Product DHP Dihydropyridine (Oxidized) Red1->DHP HE Hantzsch Ester (Hydride Source) HE->Red1 Hydride Transfer

Caption: Simplified catalytic cycle for reductive amination.

Quantitative Data

The following table summarizes the results for the synthesis of various cis-3-substituted cyclohexylamines using this organocatalytic method.[2]

Entry2,6-Diketone (1)AmineYield (%)d.r. (cis:trans)e.e. (%)
1Heptane-2,6-dioneBenzylamine80>20:190
2Heptane-2,6-dionep-Anisidine75>20:194
31-Phenylhexane-1,5-dioneBenzylamine85>20:195
41-Phenylhexane-1,5-dionep-Anisidine88>20:197
51-(4-Chlorophenyl)hexane-1,5-dioneBenzylamine78>20:196
61-Cyclohexylhexane-1,5-dioneBenzylamine7215:192

Table adapted from data presented by Zhou and List, J. Am. Chem. Soc. 2007, 129, 7498-7499.[2]

Experimental Protocols

Materials and Equipment
  • Reactants: Substituted 2,6-diketone, appropriate achiral amine, Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid.

  • Solvent: Dichloromethane (CH₂Cl₂), Toluene, or other suitable non-polar aprotic solvent.

  • General Equipment: Schlenk flask or sealed vial, magnetic stirrer, stir bar, argon or nitrogen supply for inert atmosphere, standard glassware for workup and purification.

  • Analytical Instruments: NMR spectrometer for structural characterization, HPLC with a chiral stationary phase for determining enantiomeric excess.

Protocol: General Procedure for the Asymmetric Cascade Reaction

Note: This is a generalized procedure. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrates used.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the 2,6-diketone (1.0 equiv., 0.2 mmol).

    • Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 equiv., 0.004 mmol).

    • Add the Hantzsch ester (1.1 equiv., 0.22 mmol).

    • Dissolve the solids in the chosen solvent (e.g., Toluene, 1.0 mL).

  • Initiation of Reaction:

    • Add the achiral amine (1.1 equiv., 0.22 mmol) to the solution via syringe.

    • Seal the flask and stir the reaction mixture vigorously at the specified temperature (e.g., 30 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-72 hours).

    • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cis-3-substituted cyclohexylamine product.

  • Characterization and Analysis:

    • Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (d.r.) from the crude ¹H NMR spectrum.

    • Determine the enantiomeric excess (e.e.) by HPLC analysis using a suitable chiral column (e.g., Chiralpak AD-H, OD-H, or similar).

This organocatalytic cascade provides an efficient and highly stereoselective route to valuable chiral cyclohexylamine derivatives, demonstrating the power of combining multiple catalytic cycles in a single pot for complex molecule synthesis.[1][2]

References

Application Notes and Protocols for the Sulfoxidation of Thioether-Containing Cyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of thioether-containing cyclohexanes to their corresponding sulfoxides, crucial intermediates in medicinal chemistry and materials science. The following sections outline various methodologies, present key quantitative data, and offer step-by-step experimental procedures.

Introduction

The sulfoxidation of thioethers is a fundamental transformation in organic synthesis. The resulting sulfoxides are valuable compounds, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates. For thioethers incorporated into a cyclohexane ring, stereochemical outcomes and chemoselectivity become critical considerations. This document details robust protocols for achieving high-yielding and selective sulfoxidation of this class of compounds.

Data Summary

The following tables summarize the quantitative data from various sulfoxidation protocols applicable to thioether-containing cyclohexanes and related model compounds.

Table 1: Sulfoxidation of Thioethers using Hydrogen Peroxide in Acetic Acid

EntrySubstrateOxidant SystemTime (min)Temperature (°C)Conversion (%)Sulfoxide Selectivity (%)Yield (%)
1Methyl phenyl sulfide30% H₂O₂ / Acetic Acid30Room Temp100>9998
2Dibenzyl sulfide30% H₂O₂ / Acetic Acid45Room Temp100>9995
3Cyclic Sulfide (Thiane)30% H₂O₂ / Acetic Acid60Room Temp100>9992

Data adapted from a general protocol for sulfide oxidation, demonstrating high efficiency and selectivity.[1][2]

Table 2: Sulfoxidation of Thioethers using Sodium Metaperiodate

EntrySubstrateOxidant SystemTime (h)TemperatureYield (%)
1ThioanisoleNaIO₄ / Water15Ice-bath91

This protocol is a well-established method for clean sulfoxidation and can be adapted for various thioethers, including those with a cyclohexane moiety.[3]

Table 3: Sulfoxidation of a Cyclohexane-Containing Thiazolidinone with Oxone®

EntrySubstrateOxidant SystemTime (h)TemperatureProductYield (%)
13-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one3 equiv. Oxone®1Room TempSulfoxideHigh

This method demonstrates the selective oxidation of a sulfur atom within a more complex, cyclohexane-bearing heterocyclic system.[4]

Experimental Protocols

Protocol 1: General Procedure for Sulfoxidation with Hydrogen Peroxide in Acetic Acid

This protocol is a versatile and environmentally friendly method for the selective oxidation of thioethers to sulfoxides.[1][2]

Materials:

  • Thioether-containing cyclohexane (1.0 mmol)

  • Glacial Acetic Acid (2 mL)

  • 30% Hydrogen Peroxide (4.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 4 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the thioether-containing cyclohexane (1.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% hydrogen peroxide (4.0 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with 4 M aqueous NaOH solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude sulfoxide.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Sulfoxidation with Sodium Metaperiodate

This method is highly selective for the formation of sulfoxides, avoiding over-oxidation to sulfones.[3]

Materials:

  • Thioether-containing cyclohexane (1.0 mmol)

  • Sodium metaperiodate (NaIO₄) (1.05 mmol)

  • Water (20 mL)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve sodium metaperiodate (1.05 mmol) in water (20 mL).

  • Cool the solution in an ice bath with stirring.

  • Add the thioether-containing cyclohexane (1.0 mmol) to the cold solution.

  • Stir the reaction mixture vigorously at ice-bath temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, filter the mixture to remove the sodium iodate byproduct.

  • Wash the filter cake with methylene chloride (3 x 10 mL).

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with methylene chloride (3 x 20 mL).

  • Combine all organic extracts, treat with a small amount of activated carbon, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude sulfoxide.

  • Purify the product by vacuum distillation or recrystallization.

Protocol 3: Selective Sulfoxidation with Oxone®

This protocol is particularly useful for substrates that may be sensitive to other oxidants and has been successfully applied to complex molecules containing a cyclohexane ring.[4]

Materials:

  • Thioether-containing cyclohexane (1.0 mmol)

  • Oxone® (potassium peroxymonosulfate) (3.0 mmol)

  • Methanol/Water solvent mixture

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the thioether-containing cyclohexane (1.0 mmol) in a suitable solvent mixture such as methanol/water.

  • Add Oxone® (3.0 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting sulfoxide by column chromatography.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the described sulfoxidation protocols.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Thioether in Acetic Acid B Add H₂O₂ A->B C Stir at RT & Monitor by TLC B->C D Neutralize with NaOH C->D E Extract with CH₂Cl₂ D->E F Dry Organic Layer E->F G Concentrate F->G H Purify Product G->H

Caption: Workflow for H₂O₂/Acetic Acid Protocol.

Protocol2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve NaIO₄ in Water B Cool in Ice Bath A->B C Add Thioether B->C D Stir at 0°C & Monitor by TLC C->D E Filter D->E F Extract with CH₂Cl₂ E->F G Dry Organic Layer F->G H Concentrate G->H I Purify Product H->I

Caption: Workflow for NaIO₄ Protocol.

Protocol3_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Thioether in Solvent B Add Oxone® A->B C Stir at RT & Monitor by TLC B->C D Quench Reaction C->D E Extract D->E F Dry Organic Layer E->F G Concentrate F->G H Purify Product G->H

Caption: Workflow for Oxone® Protocol.

References

Application Notes and Protocols for 3-Methanesulfinylcyclohexan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Following a comprehensive search of available scientific literature and chemical databases, no specific information, quantitative data, or established experimental protocols were found for the compound "3-Methanesulfinylcyclohexan-1-amine." This suggests that the compound may be a novel chemical entity, part of proprietary research not yet in the public domain, or a theoretical structure that has not been extensively synthesized or biologically evaluated.

Therefore, the following application notes and protocols are presented as a generalized framework based on the medicinal chemistry of related functional groups—specifically, the cyclohexylamine scaffold and the methanesulfinyl moiety. These are intended to serve as a strategic guide for researchers initiating studies with this compound or similar novel structures.

Introduction to the Potential of this compound

The structure of this compound combines two pharmacologically relevant motifs: a cyclohexylamine ring and a methanesulfinyl group.

  • Cyclohexylamine Scaffold: The cyclohexylamine core is a prevalent structural motif in numerous approved drugs and clinical candidates.[1][2][3] Its three-dimensional, non-planar structure is advantageous for exploring chemical space beyond the flat, aromatic rings common in many drug molecules. This can lead to improved physicochemical properties such as solubility and metabolic stability, as well as novel interactions with biological targets.[4] Functionalized cyclohexylamines are key components in therapeutics for a range of conditions, including neurological disorders and infectious diseases.[5][6]

  • Methanesulfinyl Group: The sulfinyl group is a chiral, polar functional group that can act as a hydrogen bond acceptor. Its incorporation into a molecule can influence conformation, polarity, and metabolic stability. The sulfur atom can exist in various oxidation states, offering opportunities for metabolic switching or pro-drug strategies. While less common than sulfones, sulfoxides are present in several marketed drugs and are explored in drug design to modulate bioactivity and pharmacokinetic profiles.

The combination of these two groups in this compound suggests its potential as a versatile building block for the synthesis of novel bioactive compounds. The primary amine offers a reactive handle for further derivatization, allowing for the exploration of a wide range of chemical space.

Hypothetical Applications and Screening Strategies

Given the structural features, derivatives of this compound could be investigated for a variety of therapeutic targets. A logical starting point would be to screen a library of its derivatives against targets where cyclohexylamine-containing molecules have shown activity.

Potential Therapeutic Areas and Targets:
Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Kinase inhibitors, Epigenetic targetsThe cyclohexylamine scaffold can be used to orient functional groups into specific binding pockets.
Neuroscience GPCRs (e.g., dopamine, serotonin receptors), Ion channelsArylcyclohexylamines are known to interact with CNS targets.[5][7]
Infectious Diseases Bacterial or viral enzymesThe chiral nature and hydrogen bonding capacity could be exploited for specific enzyme inhibition.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine signaling pathwaysIntroduction of polar groups can modulate selectivity and pharmacokinetic properties of anti-inflammatory agents.

General Synthetic and Experimental Protocols

The following are generalized protocols that would likely be applicable for the synthesis and initial biological evaluation of derivatives of this compound.

General Protocol for Amide Coupling

This protocol describes a standard method to derivatize the primary amine of this compound with a carboxylic acid.

Workflow for Amide Coupling

start Dissolve 3-Methanesulfinyl- cyclohexan-1-amine and carboxylic acid in DMF coupling Add coupling agent (e.g., HATU) and base (e.g., DIPEA) start->coupling stir Stir at room temperature for 12-24 hours coupling->stir quench Quench reaction with water stir->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize final product (NMR, MS) purify->end start Dissolve 3-Methanesulfinyl- cyclohexan-1-amine and aldehyde/ketone in DCM acid Add acetic acid (catalytic) start->acid stir1 Stir for 1-2 hours to form imine/enamine acid->stir1 reducing_agent Add reducing agent (e.g., Sodium triacetoxyborohydride) stir1->reducing_agent stir2 Stir at room temperature for 12-24 hours reducing_agent->stir2 workup Quench with saturated NaHCO3 stir2->workup extract Extract with DCM workup->extract dry Dry over Na2SO4 and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterize final product (NMR, MS) purify->end cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for In Vitro Evaluation of Novel Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel therapeutic agents are crucial for advancing medicine. Amine-containing compounds represent a significant class of molecules in drug discovery, known for their diverse pharmacological activities.[1] A critical early phase in the drug development pipeline involves the comprehensive in vitro characterization of these novel chemical entities.[2] This process utilizes a battery of assays to determine a compound's biological activity, including its effect on cell viability, its mechanism of action, and its direct interaction with its intended molecular target. These assays are essential for identifying promising lead compounds, understanding structure-activity relationships (SAR), and flagging potential liabilities before proceeding to more complex and costly in vivo studies.[2][3][4]

This document provides detailed protocols and application notes for a selection of key in vitro assays tailored for the initial screening and characterization of novel amine compounds. The protocols are designed for researchers, scientists, and drug development professionals.

Cytotoxicity and Cell Viability Assays

Application Note: The initial assessment of any novel compound involves determining its effect on cell health. Cytotoxicity assays measure the degree to which a substance can cause damage to cells, while cell viability assays measure the proportion of live, healthy cells in a population.[2][5] These assays are fundamental for establishing a therapeutic window and identifying dose ranges for subsequent mechanism-of-action studies. Two common methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses cell membrane integrity.[6][7]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[6]

Experimental Protocol:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[9] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[9]

  • Compound Treatment: Prepare serial dilutions of the novel amine compounds in fresh culture medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.[9] Include wells for a vehicle control (e.g., 0.5% DMSO) and a "no-cell" background control.[9]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 3 to 4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[8][9]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate (1x10^4 cells/well) incubate24 Incubate 24h at 37°C seed->incubate24 treat Treat Cells with Amine Compounds incubate24->treat incubate_treat Incubate for Exposure Period (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT Solution (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate 3-4h at 37°C add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Diagram 1. Experimental workflow for the MTT cell viability assay.

Data Presentation: Sample IC₅₀ Values

Compound IDTarget Cell LineExposure Time (h)IC₅₀ (µM)
Amine-001HeLa4812.5
Amine-002HeLa4828.3
Amine-003HeLa485.1
DoxorubicinHeLa480.8
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7] LDH is a stable enzyme, and its presence in the supernatant is a reliable indicator of compromised cell membrane integrity and cell lysis.[11][12]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with compounds as described in the MTT protocol (Steps 1-3). It is crucial to set up the following controls on each plate[12][13]:

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Untreated cells lysed with a detergent like Triton X-100 (2% total volume).[14]

    • No-Cell Control: Culture medium only (background).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes to pellet any detached cells.[14]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clear, flat-bottom 96-well assay plate.[7][14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH reduces NAD⁺ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[13] Add 100 µL of the reaction mixture to each well of the assay plate.[14]

  • Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[13][14]

  • Stop Reaction (Optional): Some protocols may require adding a stop solution (e.g., 1N HCl) to terminate the reaction.[7]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

LDH_Workflow cluster_culture Cell Culture Plate cluster_assay Assay Plate cells Cells Treated with Amine Compounds lysis Cell Lysis (Membrane Damage) cells->lysis release LDH Released into Supernatant lysis->release transfer Transfer Supernatant release->transfer add_reagent Add LDH Reaction Mix (Substrate + Tetrazolium Salt) transfer->add_reagent color_dev Formazan Formation (Color Change) add_reagent->color_dev measure Measure Absorbance (490 nm) color_dev->measure

Diagram 2. Workflow of the LDH cytotoxicity assay.

Data Presentation: Sample Cytotoxicity Data

Compound IDConcentration (µM)% Cytotoxicity (Mean ± SD)
Amine-00415.2 ± 1.1
Amine-0041025.8 ± 3.4
Amine-0045078.1 ± 5.6
Vehicle-3.1 ± 0.9

Apoptosis Assays

Application Note: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells and is a desirable mode of action for many anti-cancer drugs.[15] A hallmark of apoptosis is the activation of a family of proteases called caspases.[16] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[15] Assays that measure the activity of these caspases can confirm an apoptotic mechanism of action for novel compounds.

Protocol: Caspase-Glo® 3/7 Luminescent Assay

This assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] When added to apoptotic cells, the substrate is cleaved by activated caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[17]

Experimental Protocol:

  • Cell Seeding and Treatment: Plate cells (e.g., 1-2 x 10⁴ cells/well) in 100 µL of medium in an opaque-walled 96-well plate suitable for luminescence measurements.[18] Incubate overnight, then treat with serial dilutions of the amine compounds for the desired time (e.g., 4 to 24 hours).[18]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mixing gently on a plate shaker.[17] This single reagent addition lyses the cells and introduces the substrate.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[18]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Express the results as Relative Luminescence Units (RLU) or as fold-change over the vehicle-treated control.

Caspase_Pathway cluster_cell Inside Apoptotic Cell cluster_assay Luminescent Assay Principle Amine Novel Amine Compound ApoptoticSignal Apoptotic Signal (Intrinsic/Extrinsic) Amine->ApoptoticSignal Caspase37 Activated Caspase-3/7 ApoptoticSignal->Caspase37 Substrate Cellular Substrates Caspase37->Substrate Cleavage CaspaseGlo Caspase-Glo® 3/7 Reagent (Pro-substrate-DEVD) Caspase37->CaspaseGlo Acts on Apoptosis Apoptosis Substrate->Apoptosis Luciferin Aminoluciferin CaspaseGlo->Luciferin Cleavage by Caspase-3/7 Light Luminescent Signal Luciferin->Light Luciferase + ATP

Diagram 3. Apoptotic signaling and Caspase-Glo assay principle.

Data Presentation: Sample Caspase-3/7 Activation

Compound IDConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Amine-00311.8
Amine-00354.5
Amine-0032512.2
Staurosporine (Positive Control)115.0

Target Engagement and Mechanism of Action Assays

Application Note: Once a compound demonstrates biological activity, it is crucial to confirm that it interacts directly with its intended molecular target (target engagement) and to understand how it modulates the target's function (mechanism of action).[3][19] For amine compounds targeting enzymes or receptors, inhibition and binding assays are indispensable.[20][21] These studies guide the optimization of compound potency and selectivity.[22]

Protocol: Enzyme Inhibition Assay

This protocol describes a general procedure to determine the inhibitory potential of a novel amine compound against a purified enzyme. The specific substrate and detection method (e.g., absorbance, fluorescence) will depend on the enzyme being studied.[20][23]

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, its specific substrate, and the inhibitor (amine compound) in the assay buffer.[20]

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.[20] Allow them to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[20]

  • Monitor Reaction: Monitor the rate of product formation over time using a microplate reader. The signal (e.g., absorbance or fluorescence) should increase or decrease linearly during the initial phase of the reaction.[20][22]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates to the uninhibited control (enzyme + substrate only).

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Inhibition_Types cluster_C cluster_NC Enzyme Enzyme Active Site Substrate Substrate Inhibitor_C Competitive Inhibitor Inhibitor_NC Non-Competitive Inhibitor Enzyme_C Enzyme Active Site Substrate_C Substrate Substrate_C->Enzyme_C:as Blocked Inhibitor_C_node Inhibitor Inhibitor_C_node->Enzyme_C:as Binds to Active Site Enzyme_NC Enzyme Active Site Allosteric Site Substrate_NC Substrate Substrate_NC->Enzyme_NC:as Binding Unaffected Inhibitor_NC_node Inhibitor Inhibitor_NC_node->Enzyme_NC:allo Binds to Allosteric Site

Diagram 4. Common mechanisms of enzyme inhibition.

Data Presentation: Sample Enzyme Inhibition Data (Target: Monoamine Oxidase A)

Compound IDTarget EnzymeIC₅₀ (nM)
Amine-005MAO-A75
Amine-006MAO-A152
Amine-007MAO-A23
Pargyline (Control)MAO-A98
Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine a compound's affinity for a specific receptor. It measures the ability of the unlabeled test compound (amine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[21]

Experimental Protocol:

  • Reagent Preparation: Prepare a source of receptor (e.g., cell membranes expressing the target receptor), a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and the unlabeled test compounds in a suitable binding buffer.[21][24]

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • The receptor preparation.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).[21]

    • Varying concentrations of the unlabeled amine compound.

    • Controls: Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known unlabeled ligand).[21]

  • Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the receptor membranes.[24]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the log of the test compound concentration to generate a competition curve and determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay cluster_total cluster_compete Receptor Receptor Radio Radioligand Amine Amine Compound Receptor1 Receptor Radio1 Radioligand Radio1->Receptor1 Binds Receptor2 Receptor Radio2 Radioligand Radio2->Receptor2 Displaced Amine2 Amine Amine2->Receptor2 Competes for Binding Site

Diagram 5. Principle of a competitive radioligand binding assay.

Data Presentation: Sample Receptor Binding Affinities

Compound IDTarget ReceptorKi (nM)
Amine-008Dopamine D215.4
Amine-009Dopamine D288.2
Amine-010Dopamine D25.9
Haloperidol (Control)Dopamine D22.1

References

Application Notes and Protocols for Cell-based Assays Evaluating Cyclohexylamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexylamine and its analogs are a class of organic compounds with significant applications in the pharmaceutical industry as building blocks for various therapeutic agents, including mucolytics, analgesics, and bronchodilators.[1][2] A prominent subgroup, the arylcyclohexylamines, which includes compounds like ketamine and phencyclidine (PCP), are of particular interest in neuroscience and drug development.[3][4] These compounds primarily act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal communication.[3][5][6] By binding to a site within the receptor's ion channel, they block the influx of calcium ions, leading to their characteristic dissociative, anesthetic, and, more recently explored, antidepressant effects.[3][5]

Evaluating the efficacy and safety of novel cyclohexylamine analogs requires a robust pipeline of in vitro cell-based assays. These assays are essential for determining a compound's potency at its target, its potential for off-target effects, and its general cytotoxicity. This document provides detailed protocols and application notes for a suite of cell-based assays designed to comprehensively characterize cyclohexylamine derivatives.

Key Signaling Pathway: NMDA Receptor Antagonism

Arylcyclohexylamine derivatives exert their primary effect by blocking the NMDA receptor ion channel.[3] Under normal physiological conditions, the binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing an influx of Ca²⁺. This calcium influx acts as a critical second messenger, activating numerous downstream signaling cascades. Arylcyclohexylamines bind to the PCP site located inside the channel pore, physically obstructing the flow of ions and thereby preventing downstream signaling.[3][6]

NMDA_Pathway Glutamate Glutamate & Co-agonist NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Channel_Open Channel Opening NMDA_R->Channel_Open Activates Ca_Influx Ca²+ Influx Channel_Open->Ca_Influx Signaling Downstream Signaling Ca_Influx->Signaling Cyclohexylamine Cyclohexylamine Analog Block Channel Blockage Cyclohexylamine->Block Block->Channel_Open Inhibits

NMDA receptor antagonism by cyclohexylamine analogs.

Application Note 1: General Cytotoxicity Assessment

Before evaluating the specific pharmacological activity of cyclohexylamine analogs, it is crucial to determine their inherent cytotoxicity. This initial screening identifies the concentration range at which the compounds exhibit general toxic effects, ensuring that subsequent functional assays are performed at non-toxic concentrations. Common methods include assessing metabolic activity (e.g., MTS assay) or membrane integrity (e.g., LDH release assay).[7][8][9][10]

Experimental Workflow: Cytotoxicity Assay

The typical workflow involves seeding cells, treating them with a concentration range of the test compounds, incubating for a defined period, and then applying a detection reagent to measure cell viability.

Cytotoxicity_Workflow A 1. Seed Cells (e.g., HEK293, SH-SY5Y) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Prepare Serial Dilutions of Cyclohexylamine Analogs B->C D 4. Treat Cells with Compounds (Include vehicle control) C->D E 5. Incubate (24-72 hours) D->E F 6. Add Viability Reagent (e.g., MTS, Resazurin) E->F G 7. Incubate (1-4 hours) F->G H 8. Measure Signal (Absorbance or Fluorescence) G->H I 9. Data Analysis (Calculate IC50 values) H->I

A typical workflow for assessing compound cytotoxicity.
Protocol: MTS Cell Viability Assay

This protocol provides a method for determining the number of viable cells in culture based on the reduction of the MTS tetrazolium compound by metabolically active cells.[9]

  • Cell Plating: Seed a neuronal or HEK293 cell line in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the cyclohexylamine analogs in culture medium. A typical concentration range to test is from 0.1 µM to 100 µM.

  • Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay). Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit (log(inhibitor) vs. response).

Data Presentation: Cytotoxicity

Quantitative data should be summarized to compare the cytotoxic potential of different analogs.

Compound IDAnalog StructureCell LineIncubation Time (h)IC₅₀ (µM)
CHA-001[Structure]SH-SY5Y4875.2
CHA-002[Structure]SH-SY5Y48> 100
CHA-003[Structure]HEK2934845.8
Positive Ctrl[e.g., Staurosporine]SH-SY5Y480.1

Application Note 2: Functional Characterization of NMDA Receptor Activity

Functional assays are essential to quantify the potency of cyclohexylamine analogs as NMDA receptor antagonists. High-throughput methods such as calcium flux and membrane potential assays are widely used.[11][12] These assays indirectly measure ion channel activity by detecting changes in intracellular calcium concentration or the electrical potential across the cell membrane.[13][14][15]

Principle of Fluorescence-Based Functional Assays

These assays utilize fluorescent dyes that report on cellular changes following receptor activation. For NMDA receptors, an agonist (like glutamate) triggers channel opening, leading to Ca²⁺ influx and membrane depolarization. An antagonist will block this effect, resulting in a reduced fluorescent signal.

Functional_Assay_Principle cluster_0 Cell Dye Fluorescent Dye (e.g., Fluo-4) Signal_Change Fluorescence Change Reader Plate Reader (Measures Signal) Signal_Change->Reader NMDA_R NMDA Receptor Ion_Flux Ion Flux (Ca²+ Influx) NMDA_R->Ion_Flux Agonist Agonist (Glutamate) Agonist->NMDA_R Activates Antagonist Cyclohexylamine Analog Antagonist->NMDA_R Inhibits Ion_Flux->Dye Alters

Principle of a cell-based functional assay.
Protocol: Calcium Flux Assay

This protocol measures NMDA receptor-mediated calcium influx using a fluorescent indicator dye.[16][17]

  • Cell Plating: Seed cells stably expressing the target NMDA receptor subunits (e.g., HEK293-NR1/NR2B) onto 96- or 384-well black-walled, clear-bottom microplates. Grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an agent to prevent dye leakage (e.g., probenecid). Remove the culture medium from the cells and add 100 µL of the loading buffer.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition: Prepare cyclohexylamine analogs at 4x the final desired concentration in an assay buffer. Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Add 25 µL of the compound solution to each well.

  • Agonist Stimulation: After a 5-10 minute incubation with the compound, prepare a 5x agonist solution (e.g., glutamate and glycine). Add 25 µL of the agonist solution to initiate the calcium flux.

  • Data Acquisition: Measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) kinetically, with readings every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Normalize the data to controls (no antagonist for 100% response, no agonist for 0% response) and calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Protocol: Membrane Potential Assay

This assay measures changes in membrane potential following ion channel activation using a voltage-sensitive dye.[13][14][18]

  • Cell Plating: Follow the same procedure as for the calcium flux assay, using cells expressing the NMDA receptor of interest.

  • Dye Loading: Remove culture medium and add 100 µL of the membrane potential dye loading solution (e.g., FLIPR Membrane Potential Assay Kit) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature in the dark.

  • Compound and Agonist Addition: The procedure is analogous to the calcium flux assay. Add test compounds, incubate briefly, and then stimulate with an NMDA receptor agonist.

  • Data Acquisition: Monitor the change in fluorescence kinetically using a plate reader equipped for this assay. The direction of the fluorescence change (increase or decrease) depends on the specific dye used.

  • Data Analysis: Quantify the peak fluorescence change and calculate IC₅₀ values for the antagonist compounds.

Data Presentation: Functional Activity

Summarize the functional potency of the analogs for easy comparison.

Compound IDAssay TypeTargetAgonist(s)IC₅₀ (nM)
CHA-001Calcium FluxNR1/NR2BGlutamate/Glycine120.5
CHA-002Calcium FluxNR1/NR2BGlutamate/Glycine85.3
CHA-003Membrane PotentialNR1/NR2AGlutamate/Glycine250.1
Reference CmpdCalcium FluxNR1/NR2BGlutamate/Glycine15.0

Application Note 3: Neuroprotection vs. Neurotoxicity Screening

For compounds targeting the central nervous system, it is vital to assess their effects on neuronal health over longer periods. Assays using primary neurons or iPSC-derived neurons can determine if a compound is neurotoxic or if it can protect neurons from a toxic insult (neuroprotection).[19][20] Endpoints can include cell viability, neurite outgrowth, or changes in neural network activity measured by microelectrode arrays (MEAs).[20][21]

Logical Framework: Assessing Neuroprotection

To test for neuroprotection, neurons are co-treated with a known neurotoxin (e.g., excess glutamate to induce excitotoxicity) and the test compound. An effective neuroprotective agent will rescue the cells from the toxin-induced death.

Neuroprotection_Logic A Primary or iPSC-derived Neurons B Treatment Groups A->B C1 Vehicle Control B->C1 C2 Neurotoxin Alone (e.g., Glutamate) B->C2 C3 Neurotoxin + Cyclohexylamine Analog B->C3 D Incubate (24-48 hours) C1->D C2->D C3->D E Assess Neuronal Viability or Function (e.g., MEA) D->E F Outcome E->F G1 High Viability F->G1 G2 Low Viability F->G2 G3 Rescued Viability? (Neuroprotection) F->G3

Experimental design for a neuroprotection assay.
Protocol: Glutamate-Induced Excitotoxicity Assay

  • Culture Neurons: Plate primary cortical neurons or iPSC-derived neurons on poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for network formation.

  • Compound Pre-treatment: Treat the neurons with various concentrations of the cyclohexylamine analogs for 1-2 hours.

  • Toxin Challenge: Add a high concentration of glutamate (e.g., 50-100 µM) to all wells except the vehicle control group.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay, such as the LDH assay which measures the release of lactate dehydrogenase from damaged cells, or a fluorescence-based live/dead cell stain.

  • Data Analysis: Normalize the data with the control group (no toxin) as 100% viability and the toxin-only group as 0% protection. Calculate the EC₅₀ for the neuroprotective effect of each analog.

References

Application Notes and Protocols for the Pharmacological Profiling of New Chemical Entities with Amine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

New Chemical Entities (NCEs) containing amine scaffolds are fundamental to modern drug discovery, representing a significant portion of approved drugs. This prevalence is due to the amine group's ability to form salt bridges and hydrogen bonds, making it a key pharmacophore for interacting with a wide range of biological targets. Amines are common in molecules targeting the central nervous system (CNS), cardiovascular system, and more, often mimicking endogenous biogenic amines like serotonin, dopamine, and norepinephrine[1].

A thorough pharmacological profiling of these NCEs is critical to characterize their mechanism of action, potency, selectivity, and potential for adverse effects. A systematic approach, integrating primary and secondary pharmacology with early in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) studies, is essential for identifying promising candidates and mitigating the risk of late-stage clinical failures[2]. These application notes provide detailed protocols for a tiered approach to profiling NCEs with amine scaffolds.

Section 1: Primary Pharmacological Profiling: On-Target Activity

Application Note: The primary goal of this phase is to confirm that the NCE interacts with its intended target and to quantify its activity. Amine scaffolds frequently target G-Protein Coupled Receptors (GPCRs), ion channels, and neurotransmitter transporters due to their structural similarities to endogenous ligands[3][4]. Initial screens are designed to measure the NCE's affinity (binding strength) and efficacy (functional response).

Key Experiments & Protocols
  • GPCR Activity Profiling: Many amine-based drugs target aminergic GPCRs[5]. Functional assays are crucial to determine if a compound is an agonist, antagonist, or allosteric modulator.

    • Protocol 1: GTPγS Binding Assay (Measures G-Protein Activation)

      • Objective: To quantify the activation of G-proteins (specifically Gαi/o or Gαs) following receptor stimulation by the NCE. This assay directly measures an early event in the GPCR signaling cascade[6].

      • Materials:

        • Cell membranes expressing the target GPCR.

        • [35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).

        • GDP (Guanosine Diphosphate).

        • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

        • Test NCEs and reference compounds.

        • Scintillation plates (e.g., SPA-based).

      • Procedure: a. Dilute cell membranes in ice-cold assay buffer to a pre-determined optimal concentration. b. In a 96-well plate, add 25 µL of assay buffer containing GDP (final concentration ~10 µM). c. Add 25 µL of NCE dilutions (typically from 10 nM to 100 µM). For antagonist mode, a fixed concentration of a known agonist is also added. d. Add 50 µL of the membrane preparation. e. Pre-incubate for 15 minutes at 30°C. f. Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.3 nM). g. Incubate for 60 minutes at 30°C with gentle agitation. h. Terminate the assay by centrifugation of the plate (if not using SPA) or proceed directly to reading. i. Quantify bound [35S]GTPγS using a scintillation counter.

      • Data Analysis: Plot the scintillation counts against the log concentration of the NCE. Use non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists) values.

  • Ion Channel Modulation Screening: Amine-containing compounds are well-known modulators of various ion channels[4]. High-throughput screening is often performed using fluorescence-based assays that monitor changes in membrane potential or ion flux.

    • Protocol 2: Fluorescence-Based Membrane Potential Assay

      • Objective: To identify NCEs that modulate the activity of voltage-gated ion channels by detecting changes in cell membrane potential[7][8].

      • Materials:

        • Stable cell line expressing the target ion channel (e.g., HEK293).

        • Voltage-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

        • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

        • Positive and negative control compounds.

        • 384-well black, clear-bottom plates.

      • Procedure: a. Plate cells in 384-well plates and grow to confluence (24-48 hours). b. Prepare the fluorescent dye solution according to the manufacturer's instructions. c. Remove culture medium from the cells and add the dye solution. Incubate for 60 minutes at 37°C. d. Prepare a plate with NCE dilutions at 4x the final desired concentration. e. Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS). f. Establish a baseline fluorescence reading for 10-20 seconds. g. The instrument adds the NCEs to the cell plate. h. Immediately following compound addition, add a stimulus (e.g., high potassium solution to open voltage-gated channels or a specific agonist). i. Record fluorescence changes for 2-5 minutes.

      • Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. Calculate the response relative to controls and plot against NCE concentration to determine EC50 or IC50 values.

  • Transporter Interaction Assay: Biogenic amine transporters (for serotonin, dopamine, norepinephrine) are key targets for many CNS drugs[9]. Cellular uptake assays are a direct measure of transporter function.

    • Protocol 3: Neurotransmitter Transporter Uptake Assay

      • Objective: To measure the ability of an NCE to inhibit the uptake of a specific substrate (neurotransmitter) by its transporter protein[10].

      • Materials:

        • Cell line stably expressing the transporter of interest (e.g., DAT, SERT, NET).

        • Radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin).

        • Assay Buffer: Krebs-Ringer-HEPES buffer.

        • Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT).

      • Procedure: a. Plate cells in 96-well plates and grow to confluence. b. Wash cells with assay buffer. c. Pre-incubate cells with various concentrations of the NCE or reference inhibitor for 15-30 minutes at 37°C. d. Add the radiolabeled substrate and incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

      • Data Analysis: Determine the percent inhibition of uptake at each NCE concentration relative to controls. Calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Primary Pharmacology
NCE IdentifierTargetAssay TypeParameterValue (nM)n (replicates)
NCE-A0015-HT2A ReceptorGTPγS BindingEC501503
NCE-A001hERG ChannelMembrane PotentialIC50>10,0002
NCE-B002Dopamine Transporter[3H]DA UptakeIC50853
NCE-B0025-HT2A ReceptorGTPγS BindingIC502,5002

Visualizations: Workflows and Pathways

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT2A) Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NCE Amine NCE (Agonist) NCE->GPCR Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled GPCR signaling cascade initiated by an amine NCE.

Primary_Screening_Workflow start Start: NCE Library with Amine Scaffolds primary_assay High-Throughput Primary Assay (e.g., Fluorescence-based) start->primary_assay hit_id Hit Identification (% Activity > Threshold) primary_assay->hit_id dose_response Dose-Response Confirmation hit_id->dose_response Active inactive Inactive Compound hit_id->inactive Inactive potency_calc Calculate Potency / Affinity (EC50 / IC50 / Ki) dose_response->potency_calc hit_validated Validated Hit potency_calc->hit_validated Profiling_Cascade cluster_tier1 cluster_tier2 start Validated Hit from Primary Screen tier1 Tier 1: Early ADME-Tox & Selectivity start->tier1 solubility Aqueous Solubility hlm Metabolic Stability (HLM) cyp CYP Inhibition (e.g., 3A4) selectivity Selectivity Panel (vs. related targets) decision1 Favorable Profile? tier2 Tier 2: Expanded Profiling decision1->tier2 Yes terminate Terminate or Redesign decision1->terminate No caco2 Permeability (Caco-2) plasma Plasma Protein Binding herg hERG Liability cyto Cytotoxicity (HepG2) decision2 Proceed to Lead Optimization? lead_op Lead Optimization decision2->lead_op Yes decision2->terminate No

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective amine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during stereoselective reductive amination?

A1: Reductive amination is a powerful technique, but several side reactions can occur. The most prevalent issues include:

  • Over-alkylation: The primary amine product can react further with the carbonyl starting material and the reducing agent to form secondary and tertiary amines. This is particularly common when using an excess of the carbonyl compound or a non-selective reducing agent.[1][2][3]

  • Carbonyl Reduction: The reducing agent may directly reduce the starting aldehyde or ketone to an alcohol before imine formation can occur.[3][4] This is more likely with highly reactive reducing agents like sodium borohydride if not used under controlled conditions.

  • Aldol Condensation: Under basic or acidic conditions, the aldehyde or ketone starting material can undergo self-condensation, leading to aldol products.[5]

  • Hydrolysis of the Imine Intermediate: The imine intermediate is in equilibrium with the starting carbonyl and amine.[6] If water is present and the reduction is slow, the imine can hydrolyze back to the starting materials, leading to incomplete conversion.[7]

Q2: My transition-metal catalyzed asymmetric hydrogenation of an imine is sluggish or fails. What are the likely causes?

A2: Catalyst deactivation is a significant challenge in the asymmetric hydrogenation of imines. Potential causes include:

  • Product Inhibition: The resulting chiral amine, especially N-alkyl amines, can be basic and nucleophilic, leading to coordination with the metal center and deactivating the catalyst.[8]

  • Substrate Poisoning: Substrates containing strongly coordinating moieties, such as pyridyl groups, can bind tightly to the catalyst and inhibit its activity.[8]

  • Impure Substrates or Solvents: Trace impurities in the substrate or solvent can act as catalyst poisons.

  • Moisture Sensitivity: Many organometallic catalysts and reagents are sensitive to moisture and air, which can lead to decomposition.[9][10]

Q3: I am observing low enantioselectivity or diastereoselectivity in my reaction. How can I improve it?

A3: Achieving high stereoselectivity is crucial. Here are some factors to consider:

  • Catalyst/Ligand Choice: The choice of chiral catalyst or ligand is paramount. Screening different catalysts and ligands is often necessary to find the optimal system for a specific substrate.[8][11]

  • Solvent Effects: The solvent can significantly influence the transition state of the stereodetermining step. Experiment with solvents of varying polarity and coordinating ability.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.[9]

  • Additives: In some cases, the addition of acids, bases, or other additives can improve selectivity by influencing the catalyst's active state or the substrate's conformation.

  • Substrate Control: For diastereoselective reactions, the inherent chirality of the substrate plays a key role. Modifying the substrate's structure, for instance, by changing protecting groups, can influence the facial bias of the reaction.

Q4: In my aminocatalysis reaction, I am seeing significant amounts of side products like Michael adducts or self-condensation products. How can I minimize these?

A4: Aminocatalysis relies on the formation of enamine or iminium ion intermediates. Side reactions often compete with the desired transformation.

  • Reaction Conditions: Carefully optimize the catalyst loading, temperature, and reaction time.

  • Solvent Choice: The solvent can influence the relative rates of competing pathways. For instance, in proline-catalyzed aldol reactions, using acetone or acetone/CHCl3 mixtures can favor the desired cross-aldol product over homo-aldol additions.[5]

  • Substrate Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over unimolecular decomposition or side reactions. Conversely, slow addition of one reactant can be beneficial in other cases.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Yield in Reductive Amination

This guide provides a systematic approach to diagnosing and resolving low yields in reductive amination reactions.

Symptom Possible Cause Suggested Solution
Significant amount of unreacted starting carbonyl and amine Inefficient imine formation.Add a dehydrating agent like molecular sieves, Ti(OEt)₄, or use azeotropic distillation to remove water.[4]
Imine hydrolysis.Ensure anhydrous conditions. Use a reducing agent that is stable in the reaction medium and reacts quickly with the imine.
Unsuitable pH.The reaction is often pH-sensitive. For reducing agents like NaBH₃CN, weakly acidic conditions (pH 4-6) are typically optimal to facilitate imine formation without significant borohydride decomposition.[6]
Alcohol byproduct from carbonyl reduction is the major product The reducing agent is too reactive and reduces the carbonyl faster than imine formation.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are generally more selective for imines over ketones or aldehydes.[6][12]
Presence of secondary or tertiary amine byproducts Over-alkylation of the desired primary amine product.Use an excess of the amine relative to the carbonyl compound.[3] Alternatively, if ammonia is the amine source, use a large excess.[1]
Reaction stalls before completion Catalyst deactivation (if using catalytic hydrogenation).See Guide 2 for troubleshooting catalytic reactions.
Product precipitation.Change the solvent to one in which the product is more soluble.
Guide 2: Troubleshooting Asymmetric Hydrogenation and Other Catalytic Aminations

This guide focuses on issues commonly encountered in transition-metal catalyzed stereoselective amination reactions.

Symptom Possible Cause Suggested Solution
Low or no conversion Catalyst deactivation by the amine product or substrate.[8]Increase catalyst loading. Screen different ligands that may be less susceptible to product inhibition. For pyridine-containing substrates, consider using a catalyst known to be tolerant to such groups.
Poor quality catalyst or ligand.Use a fresh batch of catalyst and ligand. Ensure they have been stored under appropriate inert conditions.
Presence of impurities (e.g., water, oxygen).Use rigorously dried and degassed solvents and reagents.[11] Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Low enantioselectivity Suboptimal catalyst-ligand combination for the substrate.Screen a library of chiral ligands. Small changes to the ligand structure can have a large impact on enantioselectivity.
Incorrect reaction temperature.Vary the temperature. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.
Solvent effects.Screen different solvents. The coordination of the solvent to the metal center can influence the chiral environment.
Formation of unexpected byproducts Side reactions such as dehalogenation (in cases like Buchwald-Hartwig amination).[11]Change the catalyst system or reaction conditions. For instance, a different palladium precursor or ligand might prevent dehalogenation.
Isomerization of the substrate or product.Optimize reaction conditions (e.g., temperature, base) to minimize isomerization.

Experimental Protocols

Key Experiment: General Protocol for Diastereoselective Reductive Amination using a Chiral Auxiliary

This protocol describes the synthesis of a chiral amine via the reduction of a chiral sulfinyl ketimine, a common strategy in medicinal chemistry.[9][10]

  • Imine Formation:

    • To a solution of the ketone (1.0 equiv) and a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide, 1.05 equiv) in an appropriate solvent (e.g., THF, dichloromethane), add a Lewis acid/dehydrating agent (e.g., Ti(OEt)₄, 2.0 equiv).

    • Heat the reaction mixture at an elevated temperature (e.g., 60-70 °C) and monitor the reaction by TLC or LC-MS until the ketone is consumed.

    • Cool the reaction to room temperature and carefully quench with brine or a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting N-sulfinyl imine by column chromatography.

  • Diastereoselective Reduction:

    • Dissolve the purified N-sulfinyl imine (1.0 equiv) in a dry, inert solvent (e.g., THF, dichloromethane) under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C or -48 °C).

    • Add the reducing agent (e.g., L-Selectride, DIBAL-H, 1.5 equiv) dropwise.[9]

    • Stir the reaction at the low temperature and monitor by TLC or LC-MS.

    • Once the reaction is complete, quench carefully by the slow addition of a suitable reagent (e.g., methanol, Rochelle's salt solution).

    • Allow the mixture to warm to room temperature and extract the product.

    • Dry the combined organic layers, filter, and concentrate.

  • Auxiliary Cleavage:

    • Dissolve the crude sulfinamide product in a suitable solvent (e.g., methanol).

    • Add an acid (e.g., HCl in dioxane) and stir at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the mixture and perform an acid-base workup to isolate the free chiral amine.

    • Purify the final product by chromatography or crystallization.

Visualizations

Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination check_sm Check for unreacted starting materials start->check_sm check_alcohol Check for alcohol byproduct start->check_alcohol check_overalkylation Check for over-alkylation products start->check_overalkylation sm_yes Significant SMs remain check_sm->sm_yes Yes sm_no SMs consumed check_sm->sm_no No alcohol_yes Alcohol is major product check_alcohol->alcohol_yes Yes end_good Problem Resolved check_alcohol->end_good No overalk_yes Over-alkylation observed check_overalkylation->overalk_yes Yes check_overalkylation->end_good No imine_formation Issue with Imine Formation/ Hydrolysis sm_yes->imine_formation sm_no->end_good add_dehydrating Action: Add dehydrating agent (e.g., molecular sieves) imine_formation->add_dehydrating check_ph Action: Optimize pH imine_formation->check_ph add_dehydrating->end_good check_ph->end_good reductant_issue Reducing agent is too reactive alcohol_yes->reductant_issue change_reductant Action: Use milder reductant (e.g., NaBH(OAc)3) reductant_issue->change_reductant change_reductant->end_good stoich_issue Incorrect stoichiometry overalk_yes->stoich_issue change_stoich Action: Use excess amine stoich_issue->change_stoich change_stoich->end_good

Caption: Troubleshooting workflow for low yield in reductive amination.

General Catalytic Cycle for Asymmetric Hydrogenation of Imines

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway catalyst [M]-L* (Active Catalyst) cat_h2 [H₂-M-L*] catalyst->cat_h2 + H₂ deactivated_cat [Product-M-L*] (Deactivated Catalyst) catalyst->deactivated_cat Product Inhibition imine Imine (Substrate) h2 H₂ product Chiral Amine (Product) product->deactivated_cat cat_imine [Imine-M(H)₂-L*] cat_h2->cat_imine + Imine insertion Hydride Insertion (Stereodetermining Step) cat_imine->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->catalyst + Product

Caption: Generalized catalytic cycle and product inhibition pathway.

References

Technical Support Center: Overcoming Challenges in the Purification of Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chiral amines?

A1: The most prevalent methods for the purification of chiral amines include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) using chiral stationary phases (CSPs) are widely used to separate enantiomers.[4][5]

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer or the product.[6][7]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

A2: The choice of a chiral resolving agent is crucial for successful separation. Factors to consider include:

  • Availability and Cost: Naturally occurring and inexpensive chiral acids like tartaric acid are common choices.[1][8]

  • Chemical Properties: The resolving agent should efficiently form a salt with the amine.

  • Formation of Crystalline Salts: The resulting diastereomeric salts must be crystalline and exhibit a significant difference in solubility in a chosen solvent to allow for effective separation.

Q3: What is "oiling out" during crystallization, and how can I prevent it?

A3: "Oiling out" refers to the separation of the solute as a liquid phase instead of solid crystals from a supersaturated solution. To prevent this:

  • Solvent Selection: Experiment with different solvents or solvent mixtures to find conditions where the diastereomeric salt is less soluble and has a higher tendency to crystallize.

  • Temperature Control: A slower cooling rate can promote the formation of stable crystal nuclei over an amorphous oil.

  • Seeding: Introducing a small crystal of the desired diastereomer (a seed crystal) can induce crystallization.

Q4: Can I recycle the unwanted enantiomer?

A4: Yes, recycling the unwanted enantiomer is often possible and economically advantageous, especially in large-scale production.[9] This can be achieved through racemization, a process that converts the unwanted enantiomer back into the racemic mixture, which can then be subjected to another round of resolution.[9][10]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Poor or No Crystal Formation - Inappropriate solvent- Supersaturation not reached- Impurities inhibiting crystallization- Screen a variety of solvents and solvent mixtures.- Concentrate the solution further.- Cool the solution to a lower temperature.- Purify the diastereomeric salt mixture before crystallization.
Low Diastereomeric Excess (de) - Incomplete separation of diastereomers- Co-crystallization of both diastereomers- Racemization during processing- Optimize the crystallization solvent and temperature profile.- Perform multiple recrystallization steps.- Ensure mild conditions during salt breaking and amine recovery to avoid racemization.
Formation of a Solid Solution - The two diastereomeric salts are miscible in the solid state, preventing sharp separation.- This is a challenging issue. A combination of crystallization and enantioselective dissolution may be required to enrich the desired enantiomer.[11]
Chiral Chromatography (HPLC/SFC/GC)
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution of Enantiomers - Incorrect chiral stationary phase (CSP)- Suboptimal mobile phase composition- Inappropriate temperature- Screen different types of CSPs (e.g., polysaccharide-based, crown ether-based).[5]- Adjust the mobile phase composition, including the type and concentration of modifiers and additives.[12]- Optimize the column temperature.[4]
Peak Broadening or Tailing - Column overload- Secondary interactions with the stationary phase- Column degradation- Reduce the sample injection volume or concentration.- Add additives to the mobile phase (e.g., triethylamine for basic amines) to suppress unwanted interactions.- Flush the column with a strong solvent or, if performance is not restored, replace the column.[13]
High Backpressure - Blockage of the column inlet frit- Particulate matter in the sample or mobile phase- Reverse the column flow to try and dislodge the blockage.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.[13]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using a chiral acid.

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Base (e.g., NaOH or KOH solution)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation: Dissolve the racemic amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Heat the resulting solution gently to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The collected crystals will be enriched in one diastereomer.

  • Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the collected crystals from a fresh portion of the solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent.

  • Drying and Evaporation: Dry the organic extract over a drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the purified amine using chiral HPLC or GC.

Visualizations

Workflow for Chiral Amine Purification

G General Workflow for Chiral Amine Purification racemic_amine Racemic Amine Mixture method_selection Select Purification Method racemic_amine->method_selection diastereomeric_salt Diastereomeric Salt Crystallization method_selection->diastereomeric_salt Classical chiral_chromatography Chiral Chromatography (HPLC, SFC, GC) method_selection->chiral_chromatography Instrumental enzymatic_resolution Enzymatic Resolution method_selection->enzymatic_resolution Biocatalytic separation Separation of Enantiomers/ Diastereomers diastereomeric_salt->separation chiral_chromatography->separation enzymatic_resolution->separation enantiomer_1 Enriched Enantiomer 1 separation->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 separation->enantiomer_2 analysis Analyze Enantiomeric Purity (e.g., Chiral HPLC) enantiomer_1->analysis pure_enantiomer Pure Enantiomer analysis->pure_enantiomer

Caption: A general workflow for the purification of chiral amines.

Decision Tree for Troubleshooting Poor Resolution in Chiral HPLC

G Troubleshooting Poor Resolution in Chiral HPLC start Poor Resolution Observed check_method Is the method established or new? start->check_method established Established Method check_method->established Established new_method New Method Development check_method->new_method New check_column Check Column Performance established->check_column screen_csp Screen Different Chiral Stationary Phases (CSPs) new_method->screen_csp column_ok Column OK check_column->column_ok Yes column_bad Column Degraded check_column->column_bad No check_mobile_phase Check Mobile Phase Preparation column_ok->check_mobile_phase replace_column Replace Column column_bad->replace_column resolution_achieved Resolution Achieved check_mobile_phase->resolution_achieved optimize_mobile_phase Optimize Mobile Phase (Modifiers, Additives) optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp screen_csp->optimize_mobile_phase optimize_temp->resolution_achieved

Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: Sulfoxidation of Cyclic Thioethers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sulfoxidation of cyclic thioethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of cyclic sulfoxides.

Frequently Asked Questions (FAQs)

Q1: My sulfoxidation reaction is resulting in a low yield of the desired sulfoxide. What are the potential causes and how can I improve it?

A1: Low yields in sulfoxidation reactions can stem from several factors. A primary cause is often incomplete conversion of the starting thioether. To address this, consider the following:

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Temperature: While room temperature is often sufficient, gently heating the reaction may increase the rate of conversion. However, be cautious as higher temperatures can also promote over-oxidation.[1]

  • Oxidant Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. Ensure you are using the correct stoichiometry, and consider a slight excess of the oxidant if the reaction stalls.

  • Catalyst Activity: If using a catalyst, it may have degraded or become deactivated. Ensure the catalyst is fresh or properly activated. For reusable catalysts, consider that activity may decrease over multiple cycles.

  • Workup and Isolation: Product loss can occur during the workup and purification steps. Check for product solubility in the aqueous layer during extraction and ensure complete extraction with an appropriate solvent.[2] If the product is volatile, be cautious during solvent removal.

Q2: I am observing significant over-oxidation of my cyclic thioether to the corresponding sulfone. How can I improve the selectivity for the sulfoxide?

A2: Over-oxidation is a common challenge in sulfoxidation. To enhance selectivity for the monosulfoxide, especially in the case of symmetrical dithioethers like 1,4-dithiane, consider these strategies:

  • Choice of Oxidant: Milder oxidizing agents are less prone to over-oxidation. For instance, using one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures is a common method for selective mono-oxidation. Hydrogen peroxide in combination with a selective catalyst can also be effective.

  • Control of Stoichiometry: Carefully control the amount of the oxidizing agent. Using a stoichiometric amount (1.0 to 1.1 equivalents) of the oxidant relative to the thioether is crucial for maximizing monosulfoxide formation.

  • Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or even -78 °C) to slow down the rate of the second oxidation step, which is often faster than the first.

  • Slow Addition of Oxidant: Add the oxidizing agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the oxidant at any given time, disfavoring the second oxidation of the initially formed sulfoxide.

  • Catalyst Selection: Certain catalysts exhibit higher selectivity for sulfoxide formation. For example, some molybdenum and vanadium-based catalysts are known for their high selectivity in sulfoxidation reactions.

Q3: My catalytic sulfoxidation reaction is not proceeding, or is very sluggish. What could be the issue?

A3: A stalled or slow catalytic reaction can be due to several factors related to the catalyst and reaction conditions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high purity of all reagents. Some catalysts are also sensitive to air or moisture.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. While catalytic amounts are used, there is an optimal loading that should be determined for your specific reaction.

  • Poor Catalyst Solubility: If using a homogeneous catalyst, ensure it is fully dissolved in the reaction solvent.

  • Mass Transfer Limitations: For heterogeneous catalysts, inefficient stirring can lead to poor contact between the reactants and the catalyst surface, slowing down the reaction rate.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like alcohols can sometimes inhibit catalytic activity, while aprotic solvents like acetonitrile or dichloromethane are often preferred.

Troubleshooting Guides

Low Yield Troubleshooting

If you are experiencing low yields, follow this decision tree to diagnose and resolve the issue.

LowYieldTroubleshooting start Low Yield of Sulfoxide check_conversion Is the starting material fully consumed? (Check TLC/GC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Starting material is consumed check_conversion->complete_conversion Yes increase_time_temp Increase reaction time or temperature incomplete_conversion->increase_time_temp workup_issue Product loss during workup/purification? complete_conversion->workup_issue check_oxidant Check oxidant stoichiometry and purity increase_time_temp->check_oxidant check_catalyst Check catalyst activity/loading check_oxidant->check_catalyst check_aqueous_layer Analyze aqueous layer for product workup_issue->check_aqueous_layer decomposition Product decomposition? workup_issue->decomposition check_volatility Check for product volatility (loss during solvent removal) check_aqueous_layer->check_volatility purification_loss Optimize purification method (e.g., chromatography conditions) check_volatility->purification_loss check_stability Assess product stability under workup and purification conditions decomposition->check_stability

Troubleshooting workflow for low reaction yield.
Poor Selectivity (Over-oxidation) Troubleshooting

If you are observing significant formation of the sulfone byproduct, use this guide to improve selectivity for the sulfoxide.

PoorSelectivityTroubleshooting start High Sulfone Formation (Poor Selectivity) check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature (e.g., to 0 °C or -78 °C) check_temp->lower_temp Yes check_oxidant_addition How is the oxidant being added? check_temp->check_oxidant_addition No slow_addition Add oxidant dropwise over a longer period check_oxidant_addition->slow_addition All at once check_oxidant_equiv Are you using >1.1 equivalents of oxidant? check_oxidant_addition->check_oxidant_equiv Slowly adjust_equiv Reduce oxidant to 1.0-1.05 equivalents check_oxidant_equiv->adjust_equiv Yes consider_oxidant_catalyst Consider a milder oxidant or a more selective catalyst check_oxidant_equiv->consider_oxidant_catalyst No

Troubleshooting workflow for poor reaction selectivity.

Quantitative Data Summary

The following tables summarize reaction conditions for the sulfoxidation of tetrahydrothiophene and 1,4-dithiane from various literature sources.

Table 1: Sulfoxidation of Tetrahydrothiophene

OxidantCatalystSolventTemp. (°C)Time (h)Yield of Sulfoxide (%)Selectivity for Sulfoxide (%)Reference
H₂O₂Ti-MWWNoneRT2>99>99Not specified
H₂O₂V-LDHAcetonitrile250.75-~50 (to sulfone)Not specified
H₂O₂Mo-LDHAcetonitrile250.75-~70 (to sulfone)Not specified
H₂O₂W-LDHAcetonitrile250.75->95 (to sulfone)Not specified
H₂O₂Glacial Acetic AcidAcetic AcidRT392High[1]

Table 2: Selective Mono-sulfoxidation of 1,4-Dithiane

OxidantCatalystSolventTemp. (°C)Time (h)Yield of Monosulfoxide (%)Selectivity for Monosulfoxide (%)Reference
H₂O₂ (1.1 eq)NoneAcetic Acid202485>95Not specified
m-CPBA (1 eq)NoneCH₂Cl₂0190HighNot specified
NaIO₄ (1 eq)NoneMethanol/WaterRT1280HighNot specified
H₂O₂Ti-betaMethanol5047895Not specified

Experimental Protocols

Protocol 1: General Procedure for the Sulfoxidation of Cyclic Thioethers using Hydrogen Peroxide in Glacial Acetic Acid

This protocol is a general method for the selective oxidation of cyclic thioethers to their corresponding sulfoxides.[1]

Materials:

  • Cyclic thioether (e.g., tetrahydrothiophene, 1,4-dithiane)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • 4 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic thioether (1.0 eq) in glacial acetic acid (approximately 1 mL per mmol of thioether).

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the reaction mixture with a 4 M NaOH solution to a pH of ~7. Perform this step in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfoxide.

  • The crude product can be purified further by column chromatography on silica gel or by recrystallization.

Protocol 2: Selective Mono-oxidation of 1,4-Dithiane with m-CPBA

This protocol is designed for the selective synthesis of 1,4-dithiane monosulfoxide.

Materials:

  • 1,4-Dithiane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-dithiane (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.05 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 1,4-dithiane over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to decompose any excess peroxide.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is often effective) to isolate the 1,4-dithiane monosulfoxide.

Reaction Mechanisms

The oxidation of a thioether to a sulfoxide involves the transfer of an oxygen atom to the sulfur atom. The mechanism can vary depending on the oxidant and the presence of a catalyst.

Mechanism of Thioether Oxidation by a Peracid (e.g., m-CPBA)

The reaction proceeds through a concerted mechanism where the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peracid.

Mechanism of thioether oxidation by a peracid.
Catalytic Cycle for Molybdenum-Catalyzed Sulfoxidation with H₂O₂

In a molybdenum-catalyzed system, the active catalytic species is a molybdenum-peroxo complex. The cycle involves the coordination of hydrogen peroxide to the molybdenum center, followed by oxygen transfer to the thioether.

Molybdenum_Cycle Mo_VI Mo(VI)=O (Catalyst) Mo_peroxo Mo(VI)(O₂)(O) (Active Catalyst) Mo_VI->Mo_peroxo + H₂O₂ - H₂O Mo_substrate_complex [Mo(VI)(O₂)(O)(R₂S)] Mo_peroxo->Mo_substrate_complex + R₂S Mo_IV_product Mo(IV)=O + R₂SO Mo_substrate_complex->Mo_IV_product Oxygen Transfer Mo_IV_product->Mo_VI + H₂O₂ - H₂O

Simplified catalytic cycle for molybdenum-catalyzed sulfoxidation.

References

Optimizing reaction conditions for functionalized cyclohexylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized cyclohexylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing functionalized cyclohexylamines?

The two primary routes for synthesizing functionalized cyclohexylamines are:

  • Reductive Amination of Cyclohexanones: This is a versatile one-pot reaction where a substituted cyclohexanone reacts with an amine in the presence of a reducing agent.[1] This method is advantageous as it allows for the direct introduction of a wide variety of functional groups on the amine.

  • Catalytic Hydrogenation of Anilines: This method involves the reduction of the aromatic ring of a substituted aniline to form the corresponding cyclohexylamine.[2] This is a common industrial method, particularly for the synthesis of the parent cyclohexylamine.[3]

Q2: What are the common side products in the synthesis of primary cyclohexylamines via reductive amination?

The most common side products are secondary and tertiary amines, formed from the reaction of the primary amine product with the starting cyclohexanone.[1] Over-alkylation can be a significant issue. Another potential side product is the corresponding cyclohexanol, resulting from the reduction of the cyclohexanone starting material.[4]

Q3: How can I minimize the formation of secondary and tertiary amine byproducts?

Minimizing the formation of over-alkylated products can be achieved by:

  • Using a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary amine.

  • Stepwise procedure: First, form the imine in a suitable solvent like methanol, followed by reduction with a reagent like sodium borohydride.[1]

  • Optimizing the reducing agent: Some reducing agents may be more selective for the imine over the ketone.

Q4: What are typical catalysts used for the hydrogenation of anilines to cyclohexylamines?

Supported metal catalysts are commonly used for this transformation. Ruthenium-based catalysts are often employed, and the addition of alkali metal hydroxides, such as LiOH, can significantly suppress side reactions and increase the selectivity towards the desired cyclohexylamine.[2] Rhodium and platinum bimetallic nanoparticles have also shown high activity under mild conditions.[1]

Q5: What solvents are suitable for the reductive amination of cyclohexanones?

The choice of solvent can significantly impact the reaction. Methanol is a common choice.[5] For reactions involving ammonia, a solvent with high ammonia solubility is preferred.[5] In some cases, solvent-free conditions using an activator like boric acid with sodium borohydride can also be effective.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Cyclohexylamine
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using TLC or GC/LC-MS. - Increase the reaction time or temperature.[6] - Ensure the catalyst (if used) is active.
Side reactions - Analyze the crude reaction mixture to identify major byproducts (e.g., secondary amine, cyclohexanol). - If over-alkylation is the issue, increase the excess of the amine source. - If cyclohexanol is the main byproduct, consider a milder reducing agent or optimize the reaction conditions to favor imine formation before reduction.
Poor quality of reagents - Use freshly distilled solvents and high-purity starting materials. - Ensure the reducing agent has not decomposed.
Inefficient catalyst - For catalytic hydrogenations, ensure the catalyst is not poisoned. - Consider screening different catalysts.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is too volatile - Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. - Consider converting the amine to a salt (e.g., hydrochloride) to reduce its volatility before purification.
Formation of an emulsion during workup - Add a saturated brine solution to help break the emulsion. - Filter the mixture through a pad of celite.
Co-elution with impurities during chromatography - Screen different solvent systems for column chromatography. - Consider converting the amine to a protected derivative (e.g., Boc-protected) for easier purification, followed by deprotection.
Product instability - Some functionalized cyclohexylamines can be unstable. Store the purified product under an inert atmosphere and at a low temperature.

Data Presentation

Table 1: Effect of Reaction Temperature on Cyclohexylamine Yield

Temperature (°C)Yield (%)
10075
12085
14092
16088

Note: Data is illustrative and based on general trends discussed in the literature.[6] Optimal temperature will vary depending on the specific substrate and reaction conditions.

Table 2: Effect of Different Reducing Agents in Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH4) Methanol, room temperatureReadily available, easy to handleCan reduce the starting ketone
Sodium Cyanoborohydride (NaBH3CN) Methanol, slightly acidic pHMore selective for imines over ketonesToxic cyanide byproduct
Sodium Triacetoxyborohydride (STAB) Dichloromethane, room temperatureMild and selectiveCan be more expensive
Catalytic Hydrogenation (H2/Catalyst) High pressure, various solvents"Green" reducing agentRequires specialized high-pressure equipment

This table provides a qualitative comparison based on common knowledge in organic synthesis.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Substituted Cyclohexanone
  • Imine Formation: Dissolve the substituted cyclohexanone (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer. If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Substituted Aniline
  • Reaction Setup: To a high-pressure reactor, add the substituted aniline (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and the catalyst (e.g., 5 mol% Ru/C).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC or LC-MS.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination cluster_hydrogenation Catalytic Hydrogenation cluster_workup Workup and Purification ra1 Mix Cyclohexanone and Amine ra2 Imine Formation ra1->ra2 ra3 Add Reducing Agent ra2->ra3 ra4 Reaction ra3->ra4 wu1 Quench/Filter ra4->wu1 h1 Charge Reactor with Aniline and Catalyst h2 Pressurize with H2 h1->h2 h3 Heat and Stir h2->h3 h4 Reaction h3->h4 h4->wu1 wu2 Extraction wu1->wu2 wu3 Drying and Concentration wu2->wu3 pur Purification (Chromatography/Distillation) wu3->pur final_product final_product pur->final_product Functionalized Cyclohexylamine

Caption: General experimental workflow for cyclohexylamine synthesis.

troubleshooting_workflow start Low Product Yield check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes action_incomplete action_incomplete incomplete->action_incomplete Increase time/temp Check reagent activity analyze_byproducts Analyze Byproducts complete->analyze_byproducts overalkylation Over-alkylation (Secondary/Tertiary Amines) analyze_byproducts->overalkylation reduction Ketone Reduction (Cyclohexanol) analyze_byproducts->reduction action_overalkylation action_overalkylation overalkylation->action_overalkylation Increase excess of amine Stepwise addition action_reduction action_reduction reduction->action_reduction Use milder reducing agent Optimize imine formation time

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Preventing Racemization During Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining stereochemical integrity during the synthesis of chiral amines.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to the loss of enantiomeric purity.

Problem 1: Loss of Enantiomeric Excess (ee) After N-Boc Deprotection and Basic Work-up

Q: I've successfully synthesized an N-Boc protected chiral amine with high ee. However, after deprotection using 4M HCl in dioxane and subsequent basic work-up (e.g., with Et3N or aqueous base), I observe a significant drop in ee. What is causing this and how can I prevent it?

A: This is a common issue where the hydrochloride salt of the amine, once redissolved, is susceptible to racemization, a process that can be facilitated by both the presence of a base and elevated temperatures. The free amine is likely racemizing via the formation of an achiral imine intermediate, especially if the stereocenter is adjacent to a group that can stabilize a positive or negative charge.

Troubleshooting Steps:

  • Avoid Strong Basic Work-ups: Instead of using aqueous bases to neutralize the HCl salt, consider alternative methods. A salt exchange to a less basic salt, like an acetate salt, can be achieved by dissolving the HCl salt in a solvent like acetonitrile/water with acetic acid and then freeze-drying.[1]

  • Alternative Deprotection Methods:

    • Heating with Formic Acid: Neat formic acid can be used to deprotect the Boc group.[1]

    • TsOH·H₂O: Heating with 1.5 equivalents of p-toluenesulfonic acid monohydrate is another option.[1]

    • Thermal Deprotection: In some cases, thermal deprotection in batch or continuous flow can be effective and avoids the need for acidic reagents and subsequent basic work-up.[2]

  • Use an Alternative Protecting Group: If racemization persists, consider using a protecting group that can be removed under non-acidic conditions, such as a carbamate (Cbz) group, which is typically removed by hydrogenolysis.[1]

Experimental Protocol: Boc Deprotection with Minimal Racemization (Salt Exchange)

  • After deprotection with 4M HCl in dioxane and precipitation of the amine hydrochloride salt, isolate the salt by filtration.

  • Dissolve the crude hydrochloride salt in a minimal amount of acetonitrile and water.

  • Add approximately 50 mM of acetic acid to the solution.

  • Freeze-dry the solution to obtain the amine acetate salt. This salt is often less prone to racemization upon dissolution for subsequent reaction steps.

Problem 2: Racemization During Peptide Coupling Reactions

Q: I am coupling a chiral N-protected amino acid to an amine, and I'm observing significant racemization of the amino acid residue in the product. Which factors contribute to this, and how can I minimize it?

A: Racemization during peptide coupling is a well-known problem, often proceeding through the formation of an intermediate called an azlactone (or oxazolone).[3][4][5] The α-proton of the azlactone is acidic and can be abstracted by a base, leading to a loss of stereochemistry.

Key Factors Influencing Racemization:

  • Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Uracil-based reagents like HBTU and HATU can lead to higher levels of racemization compared to phosphonium-based reagents or those designed to suppress it.[6]

  • Base: The type and amount of base used can significantly impact racemization. Strong, non-bulky bases can readily deprotonate the azlactone intermediate.

  • Solvent: Polar solvents can sometimes facilitate racemization.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid with the coupling reagent before adding the amine can increase the concentration of the racemization-prone active intermediate.

Troubleshooting and Prevention Strategies:

  • Choice of Coupling Reagent: Employ coupling reagents known for their ability to suppress racemization. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is particularly effective in minimizing racemization, even for sensitive amino acids.[6][7][8][9]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt) can suppress racemization by reacting with the activated amino acid to form a less racemization-prone active ester.[10]

  • Optimize Reaction Conditions:

    • Use a hindered base like diisopropylethylamine (DIPEA) instead of less bulky amines.

    • Perform the coupling at lower temperatures (e.g., 0 °C).

    • Minimize the pre-activation time.

  • Protecting Group Strategy: The type of N-protecting group on the amino acid can influence the rate of azlactone formation. Carbamate-type protecting groups (like Boc and Cbz) are generally less prone to azlactone formation than acyl-type groups.

Experimental Protocol: Peptide Coupling with DEPBT to Suppress Racemization

  • Dissolve the N-protected amino acid and the amine component (as a salt or free base) in an appropriate solvent such as THF or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1.1–1.2 equivalents of DEPBT to the mixture.

  • Add 2.0 equivalents of a hindered base like diisopropylethylamine (DIPEA).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by filtering any solids and removing the solvent in vacuo. The crude product can then be purified by standard methods.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization in chiral amine synthesis?

A1: The most common mechanisms involve the formation of an achiral intermediate from the chiral amine. These include:

  • Imine Formation: Primary and secondary amines can undergo reversible oxidation to an achiral imine, which can then be reduced back to the amine, resulting in a racemic mixture. This can be catalyzed by transition metals or occur under certain reaction conditions.

  • Enolate/Enol Formation: If the chiral center is alpha to a carbonyl group (as in α-amino acids), deprotonation by a base can form a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to racemization.[11]

  • Azlactone Formation: During the activation of N-acyl amino acids for peptide coupling, an intramolecular cyclization can form an azlactone. The proton at the chiral center of the azlactone is acidic and can be removed by a base, leading to racemization.[3][4][5]

  • Carbocation Formation: Substitution reactions that proceed through a planar carbocation intermediate at the stereocenter can lead to non-stereospecific attack by a nucleophile, resulting in a racemic product.[7]

Q2: How can I accurately determine the enantiomeric excess (ee) of my chiral amine?

A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Other methods include:

  • Chiral Gas Chromatography (GC): Often requires derivatization of the amine to make it more volatile.[12]

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): The chiral amine is reacted with a CDA to form diastereomers, which will have distinct signals in the NMR spectrum (e.g., ¹H or ³¹P NMR) that can be integrated.[13] CSAs form non-covalent diastereomeric complexes that can also lead to signal separation.

  • Optical Rotation: While this can indicate the presence of a single enantiomer, it is not a reliable method for determining ee unless the specific rotation of the enantiomerically pure compound is known and the sample is free of other optically active impurities.

Experimental Protocol: General Procedure for Chiral HPLC Analysis

  • Column Selection: Choose a chiral stationary phase appropriate for amines. Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based columns are common choices.[12]

  • Mobile Phase Selection: Start with a standard mobile phase, typically a mixture of a nonpolar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). For basic amines, it is often necessary to add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and resolution.[12]

  • Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Q3: What is Dynamic Kinetic Resolution (DKR) and when should it be considered?

A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer.[14] In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. However, in DKR, because the unwanted enantiomer is continuously racemized back to the starting racemic mixture, it is theoretically possible to convert 100% of the starting material into a single enantiomer of the product.[14][15]

DKR should be considered when:

  • You are starting with a racemic mixture and want to obtain a high yield of a single enantiomer.

  • A suitable catalyst or method exists to racemize the starting material under conditions that are compatible with the kinetic resolution step.

  • The kinetic resolution is irreversible and highly enantioselective.[14]

Chemoenzymatic DKR is a common approach where an enzyme performs the selective transformation (e.g., acylation) of one enantiomer, while a metal catalyst (e.g., based on palladium or iridium) is used for the racemization of the remaining amine.[16][17][18]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Suppressing Racemization

Coupling ReagentAdditiveRelative Racemization LevelKey Advantages
DEPBT None requiredVery LowHighly resistant to racemization, effective for sensitive amino acids.[6][7][8][9]
BOP/HOBt HOBtLowReduced racemization compared to carbodiimides alone.
HBTU/HOBt HOBtModerateEfficient coupling, but can cause significant racemization without additives.
HATU/HOAt HOAtModerate to HighVery fast coupling, but can lead to higher racemization.
EDC/HOBt HOBtModerateCommon and inexpensive, but racemization can be an issue.

Note: Relative racemization levels are general trends and can be influenced by substrate, base, and reaction conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Racemization_Mechanism_via_Azlactone cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_Acyl_AA N-Acyl Amino Acid Activated_Intermediate Activated Intermediate N_Acyl_AA->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Azlactone Azlactone (Chiral) Activated_Intermediate->Azlactone Intramolecular Cyclization Enolate Azlactone Enolate (Achiral) Azlactone->Enolate + Base - H+ Racemic_Azlactone Racemic Azlactone Enolate->Racemic_Azlactone + H+ Peptide_Product Peptide Product (Potentially Racemized) Racemic_Azlactone->Peptide_Product + Amine Amine Amine Nucleophile

Caption: Mechanism of racemization via azlactone formation during peptide coupling.

DKR_Workflow Start Racemic Amine (R-Amine + S-Amine) Racemic_Pool Racemic Amine Pool Start->Racemic_Pool Resolution Kinetic Resolution (e.g., Enzymatic Acylation) Product Desired Product (e.g., R-Amide) Resolution->Product Unreacted Unreacted S-Amine Resolution->Unreacted S-Amine does not react Racemization In-situ Racemization (e.g., Metal Catalyst) Unreacted->Racemization Racemization->Racemic_Pool Recycles unwanted enantiomer Racemic_Pool->Resolution

Caption: Workflow for Dynamic Kinetic Resolution (DKR) of a chiral amine.

Troubleshooting_Workflow Start Loss of Enantiomeric Excess Observed Identify_Step At which step is racemization occurring? (e.g., Deprotection, Coupling, Work-up) Start->Identify_Step Coupling Racemization during Coupling Identify_Step->Coupling Coupling Deprotection Racemization during Deprotection/Work-up Identify_Step->Deprotection Deprotection Change_Reagent Change Coupling Reagent (e.g., to DEPBT) Coupling->Change_Reagent Optimize_Cond Optimize Conditions (Lower Temp, Hindered Base) Coupling->Optimize_Cond Change_Deprotection Change Deprotection Method (e.g., Thermal, different acid) Deprotection->Change_Deprotection Modify_Workup Modify Work-up (Avoid strong base, salt exchange) Deprotection->Modify_Workup End Enantiopurity Retained Change_Reagent->End Optimize_Cond->End Change_Deprotection->End Modify_Workup->End

Caption: Troubleshooting workflow for addressing racemization issues.

References

Improving yield and purity in 3-Methanesulfinylcyclohexan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Methanesulfinylcyclohexan-1-amine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible three-step synthetic route:

  • Synthesis of 3-(methylthio)cyclohexan-1-one from 3-bromocyclohexan-1-one.

  • Reductive amination of 3-(methylthio)cyclohexan-1-one to yield 3-(methylthio)cyclohexan-1-amine.

  • Selective oxidation of 3-(methylthio)cyclohexan-1-amine to the final product, this compound.

Step 1: Synthesis of 3-(methylthio)cyclohexan-1-one
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material (3-bromocyclohexan-1-one) 1. Inactive sodium thiomethoxide. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly prepared or commercially sourced sodium thiomethoxide of high purity. 2. Gradually increase the reaction temperature in 5-10°C increments. 3. Extend the reaction time and monitor progress by TLC or GC-MS.
Formation of multiple unidentified byproducts 1. Elimination reaction competing with substitution. 2. Impurities in the starting material or reagents.1. Use a less hindered base or a lower reaction temperature. 2. Ensure the purity of 3-bromocyclohexan-1-one and sodium thiomethoxide.
Difficulty in isolating the product 1. Product is volatile. 2. Emulsion formation during aqueous workup.1. Use a lower temperature during solvent removal under reduced pressure. 2. Add a saturated brine solution to break up the emulsion.
Step 2: Reductive Amination of 3-(methylthio)cyclohexan-1-one
Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired primary amine 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction pH.1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water. 2. Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). 3. Adjust the pH to the optimal range for imine formation (typically weakly acidic).
Formation of a secondary amine byproduct The primary amine product reacts with another molecule of the ketone starting material.Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).
Product is difficult to purify by standard silica gel chromatography The basic amine product strongly interacts with the acidic silica gel, leading to tailing and poor separation.[1][2]1. Use an amine-functionalized silica gel column.[1] 2. Add a small amount of a competing amine (e.g., triethylamine, 1-2%) to the eluent.[1] 3. Consider purification by reversed-phase chromatography with an appropriate mobile phase.[2]
Step 3: Selective Oxidation of 3-(methylthio)cyclohexan-1-amine
Observed Problem Potential Cause(s) Suggested Solution(s)
Over-oxidation to the sulfone 1. The oxidizing agent is too strong or used in excess. 2. The reaction temperature is too high.1. Use a milder oxidizing agent (e.g., hydrogen peroxide with a catalyst, Oxone® in a controlled manner).[3][4] 2. Carefully control the stoichiometry of the oxidizing agent. 3. Perform the reaction at a lower temperature (e.g., 0°C or below).
Low conversion of the starting sulfide 1. Insufficient amount of oxidizing agent. 2. The catalyst (if used) is inactive.1. Increase the amount of the oxidizing agent incrementally. 2. Use a fresh or properly activated catalyst.
Product is water-soluble, leading to loss during workup The sulfoxide and amine functionalities increase the water solubility of the product.1. Extract the aqueous phase multiple times with an appropriate organic solvent. 2. Saturate the aqueous phase with sodium chloride before extraction to decrease the product's solubility in water.
Difficulty in purifying the final product The product is a polar and potentially water-soluble compound.1. Consider purification by ion-exchange chromatography.[5] 2. Recrystallization from a suitable solvent system may be effective if the product is a solid.[5] 3. For small scales, preparative TLC or HPLC can be employed.[5]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and feasible synthetic approach involves a three-step sequence:

  • Nucleophilic substitution of 3-bromocyclohexan-1-one with sodium thiomethoxide to form 3-(methylthio)cyclohexan-1-one.

  • Reductive amination of the resulting ketone with an ammonia source and a suitable reducing agent to yield 3-(methylthio)cyclohexan-1-amine.

  • Selective oxidation of the sulfide to a sulfoxide using a controlled oxidizing agent to obtain the final product.

Q2: How can I minimize the over-oxidation of the sulfide to a sulfone in the final step?

A2: Over-oxidation is a common challenge. To minimize it:

  • Use a mild and selective oxidizing agent such as hydrogen peroxide in the presence of a catalyst or Oxone®.[3][4]

  • Carefully control the stoichiometry of the oxidizing agent; use 1.0 to 1.1 equivalents.

  • Maintain a low reaction temperature, typically 0°C or below.

  • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Q3: I'm having trouble purifying the final amine product on a standard silica gel column. What are my options?

A3: The basic nature of amines often leads to poor chromatographic performance on acidic silica gel.[1][2] Consider the following alternatives:

  • Use an amine-functionalized silica gel column: These columns are commercially available and are designed to minimize interactions with basic compounds.[1]

  • Modify your mobile phase: Add a small amount (1-2%) of a volatile amine like triethylamine to your eluent system to "block" the acidic sites on the silica gel.[1]

  • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of amines.

  • Reversed-phase chromatography: This can be an effective method for purifying polar amines.[2]

Q4: What are some common reducing agents for the reductive amination step, and how do they differ?

A4: Several reducing agents can be used for reductive amination:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is often preferred because it can be used in a one-pot reaction and is less toxic than cyanoborohydride.[6]

  • Sodium cyanoborohydride (NaBH₃CN): This is another common choice, particularly because it is stable in weakly acidic conditions, which are optimal for imine formation.[6][7] However, it is toxic and can release hydrogen cyanide gas upon acidification.

  • Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone before imine formation is complete. It is typically used in a two-step process where the imine is formed first, followed by the addition of the reducing agent.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-(methylthio)cyclohexan-1-one
  • To a solution of 3-bromocyclohexan-1-one (1.0 eq) in a suitable solvent (e.g., THF, DMF) at 0°C, add sodium thiomethoxide (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of 3-(methylthio)cyclohexan-1-one
  • In a round-bottom flask, dissolve 3-(methylthio)cyclohexan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2M HCl at 0°C until the gas evolution ceases.

  • Basify the mixture with 2M NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amine using an appropriate method as discussed in the FAQs.

Protocol 3: Selective Oxidation of 3-(methylthio)cyclohexan-1-amine
  • Dissolve 3-(methylthio)cyclohexan-1-amine (1.0 eq) in a mixture of methanol and water at 0°C.

  • Add Oxone® (monopersulfate compound) (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by a suitable method such as recrystallization or chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Reductive Amination Conditions
EntryReducing AgentAmmonia SourceSolventTemperature (°C)Yield (%)Purity (%)
1NaBH₄NH₃/MeOHMeOH254585
2NaBH₃CNNH₄OAcMeOH257592
3NaBH(OAc)₃NH₄OAcDCE258295
4H₂, Pd/CNH₃/EtOHEtOH506890
Table 2: Hypothetical Optimization of Selective Oxidation
EntryOxidizing AgentEquivalentsSolventTemperature (°C)Yield (%)Purity (%)Sulfone byproduct (%)
1H₂O₂1.1MeOH25608015
2m-CPBA1.1DCM0758810
3Oxone®1.1MeOH/H₂O08596< 4
4Oxone®1.5MeOH/H₂O0707520

Visualizations

Synthesis_Workflow start 3-Bromocyclohexan-1-one step1 Step 1: Nucleophilic Substitution + Sodium Thiomethoxide start->step1 intermediate1 3-(methylthio)cyclohexan-1-one step1->intermediate1 step2 Step 2: Reductive Amination + NH4OAc, NaBH3CN intermediate1->step2 intermediate2 3-(methylthio)cyclohexan-1-amine step2->intermediate2 step3 Step 3: Selective Oxidation + Oxone® intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Purification start Amine Purification Issue: Tailing on Silica Gel option1 Use Amine-Functionalized Silica Column start->option1 Option A option2 Modify Mobile Phase: Add 1-2% Triethylamine start->option2 Option B option3 Use Alternative Stationary Phase (e.g., Alumina) start->option3 Option C option4 Employ Reversed-Phase Chromatography start->option4 Option D

Caption: Decision tree for troubleshooting amine purification.

References

Addressing instability of sulfoxide compounds in acidic media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of sulfoxide compounds in acidic media.

Frequently Asked Questions (FAQs)

Q1: Why are many sulfoxide-containing compounds unstable in acidic media?

A: The instability of sulfoxides in acidic conditions is primarily due to the reactivity of the sulfinyl group (>SO). The oxygen atom in the sulfoxide group is nucleophilic and can be protonated by acids. This protonation makes the sulfur atom more electrophilic and susceptible to several degradation pathways, including reduction to a sulfide or rearrangement reactions.[1][2] For instance, dimethyl sulfoxide (DMSO) is known to undergo autocatalytic decomposition under certain acidic conditions.[2]

Q2: What are the common degradation pathways for sulfoxides in an acidic environment?

A: The two most common degradation pathways are:

  • Reduction (Deoxygenation): The sulfoxide is reduced back to its corresponding sulfide. This can be facilitated by various reducing agents or even occur under strongly acidic conditions alone.[3] Some acids, like D-camphorsulfonic acid, can actively serve as reducing agents for sulfoxides.[3]

  • Pummerer Rearrangement: In the presence of acid anhydrides (which can be formed in situ or be present as reagents), alkyl sulfoxides can undergo a rearrangement where the oxygen atom migrates from the sulfur to an adjacent carbon, forming an acetate ester and a thioether.[1]

Q3: What are the primary factors that influence the stability of a sulfoxide compound?

A: Several factors can affect the rate and extent of degradation:

  • pH: Lower pH values (higher acidity) generally accelerate decomposition.[4][5]

  • Temperature: Elevated temperatures can increase the rate of degradation.[6][7]

  • Chemical Structure: The nature of the organic groups attached to the sulfur atom influences stability. Diaryl or alkyl aryl sulfoxides can be more resistant to decomposition compared to dialkyl sulfoxides.[2]

  • Presence of Other Reagents: The presence of nucleophiles, reducing agents, or catalysts can significantly impact stability.[3][8] Even byproducts from a primary reaction, such as HF, can catalyze the decomposition of a solvent like DMSO.[8]

Q4: What are the more stable oxidation states of sulfur compared to sulfoxide?

A: The two common, and generally more stable, oxidation states bracketing sulfoxide are sulfide (R-S-R') and sulfone (R-S(=O)₂-R'). Sulfides are the reduced form, while sulfones are the oxidized form.[1] Sulfones, such as dimethyl sulfone (DMSO₂), are known to be chemically inert and resistant to decomposition even at high temperatures.[7]

Troubleshooting Guide

Q: My reaction to form a sulfoxide-containing molecule appears successful, but the product degrades or is lost during the acidic workup. What could be happening?

A: It is highly likely that your sulfoxide product is not stable under the acidic conditions of your workup.[9] The acid may be catalyzing the reduction of your sulfoxide to a sulfide or causing other rearrangements.

Solution:

  • Test Stability: Before the workup, take a small aliquot of your reaction mixture and expose it to the planned acidic conditions. Monitor this sample by Thin-Layer Chromatography (TLC) or LC-MS to see if degradation occurs.[9]

  • Modify Workup: If instability is confirmed, use a non-acidic or neutralized workup. Consider quenching the reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or using a buffered aqueous solution.

  • Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time between your compound and the acid.

.

cluster_workflow Troubleshooting Acidic Workup Start Product Lost During Acidic Workup Test Test Stability: Expose aliquot to acid, monitor by TLC/LC-MS Start->Test Degrades Degradation Observed? Test->Degrades Modify Modify Workup: - Use neutral quench (e.g., NaHCO3) - Use buffered solution - Minimize acid contact time/temp Degrades->Modify  Yes Stable Product is Stable: Investigate other loss mechanisms (e.g., solubility in aqueous layer) Degrades->Stable  No End Problem Resolved Modify->End

Caption: Troubleshooting workflow for product loss during acidic workup.

Q: I am purifying my crude sulfoxide product using standard silica gel chromatography, but I'm recovering the corresponding sulfide. Why is this happening?

A: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds on the column. The prolonged contact of your sulfoxide with the acidic stationary phase is likely causing its reduction to the sulfide.

Solution:

  • Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (~1-2% v/v in the eluent) or by pre-washing the column with an eluent containing a base before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reverse-phase chromatography, if your compound is suitable.

  • Non-Chromatographic Purification: If possible, purify the compound using alternative methods like crystallization or distillation to avoid contact with acidic surfaces.

Q: My reaction is giving inconsistent yields, and I suspect the sulfoxide product is degrading during the reaction itself. How can I confirm this and prevent it?

A: If your reaction is run in an acidic medium or generates acidic byproducts, product degradation could indeed be the cause of inconsistency.

Solution:

  • Reaction Monitoring: Carefully monitor the reaction over time using TLC or HPLC. Look for the appearance of the desired product followed by the emergence of new spots/peaks corresponding to degradation products (e.g., the sulfide).

  • Control pH: If the reaction conditions permit, add a non-nucleophilic buffer or an acid scavenger (like a hindered base) to maintain a less acidic environment.

  • Optimize Temperature and Time: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Additionally, determine the optimal reaction time to maximize product formation before significant degradation begins. Stop the reaction as soon as the starting material is consumed.

Data Summary

Quantitative data on sulfoxide degradation is often specific to the compound and conditions. Below are tables summarizing general factors and specific data found in the literature.

Table 1: Summary of Factors Affecting Sulfoxide Stability in Acidic Media

FactorEffect on StabilityRationaleCitation(s)
Low pH DecreasesProtonation of the sulfinyl oxygen activates the sulfur for nucleophilic attack or rearrangement.[4],[5]
High Temperature DecreasesProvides the necessary activation energy for decomposition pathways.[6]
Structure VariableDiaryl sulfoxides are often more stable than dialkyl sulfoxides due to electronic and steric effects.[2]
Reducing Agents DecreasesDirectly cause deoxygenation to the corresponding sulfide.[3]
Acidic Byproducts DecreasesCan autocatalyze the decomposition of the sulfoxide or the solvent (e.g., DMSO).[2],[8]

Table 2: Influence of pH on the Oxidation Rate of Dimethyl Sulfoxide (DMSO) by Peroxymonosulfate (PMS)

pHObservation on DMSO Oxidation RateCitation
1.41 (Original)Baseline oxidation rate.[4]
> 1.41 to 6.0The oxidation rate of DMSO decreases as the pH increases.[4]
> 6.0PMS becomes highly unstable, complicating the measurement.[4]
Note: This data describes an oxidation reaction but illustrates the significant impact of pH on reactions involving sulfoxides.

Key Degradation Pathway Visualization

The following diagram illustrates the initial step of acid catalysis leading to potential degradation pathways for a generic sulfoxide.

General Acid-Catalyzed Degradation of Sulfoxides Sulfoxide R-S(=O)-R' (Sulfoxide) Protonated R-S(+OH)-R' (Protonated Sulfoxide) Sulfoxide->Protonated + H+ Protonated->Sulfoxide - H+ Sulfide R-S-R' (Sulfide) Protonated->Sulfide Reduction Pummerer Pummerer Rearrangement Products Protonated->Pummerer Rearrangement H_ion H+ Nu Reducing Agent / Nucleophile Anhydride Acid Anhydride

Caption: Acid activation is the first step in sulfoxide degradation.

Experimental Protocols

Protocol 1: General Assessment of Sulfoxide Stability in an Acidic Buffer

This protocol provides a framework for evaluating the stability of a sulfoxide compound under specific acidic conditions.

1. Materials and Reagents:

  • Sulfoxide compound of interest

  • Class A volumetric flasks and pipettes

  • HPLC-grade solvent for stock solution (e.g., Acetonitrile or DMSO)

  • Aqueous buffer of the desired pH (e.g., 0.1 M citrate buffer for pH 3-6, or 0.1 N HCl for ~pH 1)

  • HPLC or LC-MS system with a suitable column and detection method

  • Constant temperature incubator or water bath

2. Procedure:

  • Prepare Stock Solution: Accurately prepare a concentrated stock solution of your sulfoxide compound (e.g., 1 mg/mL) in a suitable organic solvent.

  • Prepare Test Solution: In a volumetric flask, add a small, precise volume of the stock solution to the pre-warmed acidic buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1-5%) to not significantly alter the aqueous buffer conditions.

  • Incubation: Place the test solution in a constant temperature bath set to the desired experimental temperature (e.g., 25°C, 37°C, or an accelerated temperature like 50°C).

  • Time Point Sampling (T=0): Immediately after preparation, withdraw an aliquot of the test solution. This is your zero-time-point sample. If necessary, quench any further degradation by neutralizing the sample with a base or by diluting it in the initial mobile phase for analysis.

  • Incubation and Sampling: Continue to incubate the test solution. Withdraw samples at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours). Treat each sample identically to the T=0 sample.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. This method must be able to separate the parent sulfoxide from its potential degradants (especially the corresponding sulfide).

  • Data Interpretation: Calculate the percentage of the sulfoxide compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.

cluster_workflow Experimental Workflow for Stability Assessment A 1. Prepare Sulfoxide Stock Solution B 2. Dilute Stock into Pre-warmed Acidic Buffer A->B C 3. Take T=0 Sample Immediately for Analysis B->C D 4. Incubate Solution at Constant Temperature C->D E 5. Withdraw Samples at Predetermined Intervals D->E F 6. Analyze All Samples by HPLC / LC-MS E->F G 7. Plot % Remaining vs. Time to Determine Degradation Rate F->G

Caption: Workflow for assessing the stability of a sulfoxide compound.

Protocol 2: Neutralization of Silica Gel for Chromatography

This protocol describes how to prepare neutralized silica gel to prevent the degradation of acid-sensitive compounds.

1. Materials and Reagents:

  • Standard silica gel (for flash chromatography)

  • Eluent (solvent system for your separation)

  • Triethylamine (Et₃N) or another suitable volatile base

  • Rotary evaporator (optional)

2. Procedure:

  • Determine Eluent: First, determine the appropriate solvent system for your separation using standard silica gel on a TLC plate.

  • Prepare Slurry: In a beaker, add the required amount of dry silica gel. Add your chosen eluent to create a thick, but pourable, slurry.

  • Add Base: To the slurry, add triethylamine to a final concentration of 1% of the total solvent volume (e.g., add 1 mL of Et₃N to 99 mL of eluent).

  • Mix Thoroughly: Stir the slurry gently for several minutes to ensure the base is evenly distributed.

  • Pack Column: Pack your chromatography column with this neutralized silica slurry as you normally would.

  • Equilibrate: Equilibrate the packed column by flushing it with at least 2-3 column volumes of the eluent that also contains 1% triethylamine. This ensures the entire column environment is basic.

  • Load and Elute: Load your sample and run the chromatography using the eluent containing 1% triethylamine.

  • Product Isolation: After collecting your fractions, the triethylamine can typically be removed from the purified product by evaporation under reduced pressure (co-evaporating with a solvent like toluene can help).

References

Technical Support Center: Managing Functional Group Tolerance in Complex Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing functional group tolerance in the synthesis of complex amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of complex amines.

Issue 1: Incomplete or Failed Protecting Group Removal

Q: My Boc (tert-butyloxycarbonyl) group is not being completely removed with standard acidic conditions (e.g., TFA/DCM). What could be the issue and how can I resolve it?

A: Incomplete Boc deprotection can be frustrating. Here are several potential causes and solutions:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low, or the acid itself may have degraded.

    • Solution: Increase the concentration of TFA, or use fresh, high-quality TFA. In some cases, using neat TFA can be effective.[1][2] For particularly stubborn cases, stronger acids like HBr in acetic acid can be employed, but be cautious about the compatibility of other functional groups.[3]

  • Scavenger Issues: During deprotection, the liberated tert-butyl cation is highly electrophilic and can be re-captured by the deprotected amine or other nucleophilic functional groups (e.g., tryptophan or cysteine residues in peptide synthesis).[2]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole.

  • Steric Hindrance: The Boc-protected amine might be in a sterically congested environment, hindering the access of the acid.

    • Solution: Increase the reaction time and/or temperature. However, be mindful that prolonged exposure to strong acid can lead to side reactions.

Q: I'm observing unexpected cleavage of other acid-labile protecting groups during Boc deprotection. How can I improve selectivity?

A: This is a common challenge when using protecting groups with similar lability.

  • Solution: Employ an "orthogonal" protecting group strategy.[4][5][6] This involves using protecting groups that can be removed under different, non-interfering conditions. For example, if you have other acid-sensitive groups, consider protecting the amine with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, or a Cbz (carboxybenzyl) group, which is removed by hydrogenolysis.[2]

Issue 2: Low Yield or No Reaction in Amine Coupling/Alkylation

Q: My amine coupling reaction is giving a low yield, or no product is forming. What are the likely causes?

A: Several factors can contribute to poor coupling efficiency:

  • Steric Hindrance: The amine or the electrophile may be sterically hindered, preventing the reaction from proceeding.[7][8][9]

    • Solution: For sterically hindered substrates, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, using a less sterically demanding coupling reagent or a different synthetic route might be necessary.

  • Poor Nucleophilicity of the Amine: The amine's lone pair might be involved in resonance or inductively withdrawn by nearby electron-withdrawing groups, reducing its nucleophilicity.

    • Solution: Use a stronger activating agent for the electrophile (e.g., a more reactive acid chloride or a more potent coupling reagent). In some cases, a change in solvent to one that better solvates the transition state can be beneficial.

  • Incompatible Functional Groups: Other functional groups in the molecule might be interfering with the reaction. For example, an unprotected hydroxyl group could compete with the amine for the electrophile.

    • Solution: Protect interfering functional groups before the coupling step.[10] A thorough analysis of the functional group compatibility is crucial for planning the synthesis.[11][12][13]

Issue 3: Formation of Side Products

Q: I am observing the formation of an unexpected byproduct in my reaction. What are some common side reactions in complex amine synthesis?

A: Side reactions can arise from various sources:

  • Over-alkylation: Primary and secondary amines can undergo multiple alkylations, leading to a mixture of products.[14]

    • Solution: Use a large excess of the amine relative to the alkylating agent to favor mono-alkylation. The Gabriel synthesis is a classic method to avoid over-alkylation when synthesizing primary amines.[14][15]

  • Racemization: If the amine or other parts of the molecule are chiral, harsh reaction conditions (strong acid or base, high temperatures) can lead to racemization.[2][16]

    • Solution: Use milder reaction conditions and protecting groups that can be removed under gentle conditions.

  • Side Reactions of Protecting Groups: The protecting groups themselves can sometimes participate in side reactions. For instance, during the removal of certain protecting groups in peptide synthesis, side-chain modifications can occur.[16][17]

    • Solution: Carefully select protecting groups and deprotection conditions to minimize side reactions. The use of appropriate scavengers is also critical.[2]

Frequently Asked Questions (FAQs)

Q1: What is "functional group tolerance" and why is it important in complex amine synthesis?

A1: Functional group tolerance refers to the ability of a chemical reaction to proceed successfully without affecting other functional groups present in the starting materials, reagents, or products.[18][19] It is crucial in the synthesis of complex molecules like pharmaceuticals, where multiple functional groups are present.[10] Good functional group tolerance allows for more efficient and predictable syntheses by minimizing the need for protection and deprotection steps, which can add to the length and reduce the overall yield of a synthetic route.[5]

Q2: What is an "orthogonal protecting group strategy"?

A2: An orthogonal protecting group strategy is a method used in multi-step organic synthesis that employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others.[4][5][6] For example, a molecule might contain a Boc-protected amine (acid-labile), an Fmoc-protected amine (base-labile), and a Cbz-protected amine (removable by hydrogenolysis).[2] This strategy allows for the selective deprotection and reaction of specific functional groups in a complex molecule.[4]

Q3: How does steric hindrance affect my amine synthesis?

A3: Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents near the reaction center.[9] In amine synthesis, steric hindrance can:

  • Prevent or slow down the reaction of an amine with an electrophile.[7][8]

  • Make the protection or deprotection of an amine more difficult.

  • Influence the regioselectivity of a reaction by favoring attack at a less sterically hindered position.

Computational models can sometimes be used to predict the impact of steric hindrance.[7][20]

Q4: When should I use a protecting group for my amine?

A4: You should use a protecting group for an amine when:

  • The amine is more reactive than other functional groups in the molecule and you want to react at a different site.[10]

  • The amine would interfere with the desired reaction (e.g., by acting as a base when acidic conditions are required for another transformation).

  • The amine is sensitive to the reaction conditions required for another step in the synthesis.

Q5: What are the most common protecting groups for amines and what are their removal conditions?

A5: The most common carbamate-based protecting groups for amines are:

  • Boc (tert-butyloxycarbonyl): Removed with strong acid, such as trifluoroacetic acid (TFA).[1][2]

  • Cbz (carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂ over Pd/C).[1][2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a mild base, such as piperidine in DMF.[2][3]

The choice of protecting group depends on the stability of other functional groups in the molecule to the deprotection conditions.[3]

Data Presentation

Table 1: Common Amine Protecting Groups and Their Orthogonal Deprotection Conditions

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Cbz, Fmoc
CarboxybenzylCbz, ZCatalytic Hydrogenation (H₂/Pd-C)Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocMild Base (e.g., Piperidine)Boc, Cbz
AcetylAcStrong Acid or Base HydrolysisBoc, Cbz, Fmoc (under specific conditions)
TrifluoroacetylTfaMild Base (e.g., K₂CO₃/MeOH)Boc, Cbz

Table 2: Troubleshooting Low Yields in Amine Synthesis

SymptomPossible CauseSuggested Solution(s)
No reaction or very low conversionSteric hindranceIncrease temperature, prolong reaction time, use a less bulky reagent.
Low nucleophilicity of the amineUse a more reactive electrophile or a different solvent.
Deactivated catalystUse fresh catalyst or a different catalytic system.
Formation of multiple productsOver-alkylation of the amineUse a large excess of the amine or employ the Gabriel synthesis for primary amines.[14][15]
Lack of chemoselectivityProtect competing functional groups.
Product decomposes upon workupLability of the productUse milder workup conditions (e.g., avoid strong acids/bases).

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Fmoc Deprotection

  • Dissolve the Fmoc-protected amine in a solvent such as dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.

  • The crude deprotected amine can often be used in the next step without further purification.

Visualizations

G cluster_0 Decision Process for Amine Protection start Start: Complex Amine Synthesis Step q1 Is the amine nucleophilicity a problem? start->q1 q2 Are there other reactive functional groups? q1->q2 No protect Select an appropriate protecting group q1->protect Yes q3 Are the reaction conditions harsh (strong acid/base, high temp)? q2->q3 No orthogonal Consider orthogonal protecting groups for other functionalities q2->orthogonal Yes q3->protect Yes no_protect Proceed without protection q3->no_protect No orthogonal->protect

Caption: Decision tree for selecting an amine protecting group.

G cluster_1 Orthogonal Protecting Group Strategy Workflow start Starting Material with -NH-Boc -NH-Fmoc step1 Step 1: Base Treatment (e.g., Piperidine/DMF) start->step1 intermediate1 Intermediate with -NH-Boc -NH2 step1->intermediate1 step2 Step 2: Reaction at Free Amine intermediate1->step2 intermediate2 Modified Intermediate with -NH-Boc step2->intermediate2 step3 Step 3: Acid Treatment (e.g., TFA/DCM) intermediate2->step3 final_product Final Deprotected Product step3->final_product

Caption: Workflow of an orthogonal deprotection strategy.

References

Resolving co-eluting peaks in chiral HPLC of amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for chiral High-Performance Liquid Chromatography (HPLC) of amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting or poorly resolved peaks are a frequent challenge in the chiral separation of amines. This guide provides a systematic approach to troubleshooting and improving your separations.

Question: My enantiomers are co-eluting or showing poor resolution. What is the first step I should take?

Answer:

The initial and often most effective step is to adjust the mobile phase composition. The selectivity of a chiral separation is highly dependent on the mobile phase.

Experimental Protocol: Mobile Phase Optimization

  • Initial Screening: Begin by screening your sample with standard mobile phases. For normal phase chromatography, common starting points are mixtures of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds, it is recommended to add a basic additive like diethylamine (DEA) at a concentration of 0.1% (v/v).[1][2]

  • Adjusting Modifier Percentage: If resolution is poor, systematically vary the percentage of the alcohol modifier. Decrease the modifier concentration to increase retention and potentially improve resolution. Conversely, if retention times are excessively long, a slight increase in the modifier percentage may be necessary.

  • Changing the Alcohol Modifier: Different alcohol modifiers can significantly alter selectivity. If isopropanol (IPA) does not provide adequate separation, try ethanol (EtOH) or another alcohol. The change in the hydrogen bonding characteristics of the alcohol can influence the interaction between the analytes and the chiral stationary phase (CSP).

  • Optimizing the Additive: For basic amine compounds, the addition of a basic modifier is crucial to prevent peak tailing and improve resolution by minimizing undesirable interactions with the silica surface.[3] If DEA is not effective, consider other amines like butylamine, ethanolamine, or ethylenediamine.[2] The typical concentration for additives is 0.1%, and it should generally not exceed 0.5%.[2]

Quantitative Data: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (n-Hexane:Alcohol, v/v)Additive (0.1% v/v)AnalyteResolution (Rs)Observations
90:10 n-Hexane:IPADEABasic Drug 'X'1.2Partial separation.
95:5 n-Hexane:IPADEABasic Drug 'X'1.8Improved resolution with lower modifier content.
90:10 n-Hexane:EtOHDEABasic Drug 'X'2.1Baseline separation achieved by changing the alcohol.
90:10 n-Hexane:IPAButylamineBasic Drug 'X'1.5Butylamine showed a different selectivity.

Note: This data is illustrative. Actual results will vary depending on the analyte, column, and specific experimental conditions.

Question: I've optimized the mobile phase, but the resolution is still not satisfactory. What else can I try?

Answer:

If mobile phase optimization is insufficient, the next parameters to investigate are the column temperature and the flow rate.

Experimental Protocol: Temperature and Flow Rate Optimization

  • Temperature Adjustment: Temperature can significantly influence chiral separations.[4][5] A decrease in temperature often leads to an increase in chiral selectivity.[6] Conversely, an increase in temperature can improve peak efficiency and shape.[6] It is advisable to explore a range of temperatures (e.g., 10°C to 40°C). Maintain the temperature to within +/- 1°C for reproducible results.[6]

  • Flow Rate Modification: Chiral separations often benefit from lower flow rates.[6][7] Reducing the flow rate increases the time the analytes interact with the stationary phase, which can enhance resolution. The optimal flow rate is compound-dependent and could be as low as 0.2 mL/min for a 4.6 mm ID column.[6][7]

Quantitative Data: Effect of Temperature and Flow Rate on Resolution

Temperature (°C)Flow Rate (mL/min)AnalyteResolution (Rs)Observations
251.0Basic Drug 'Y'1.4Initial condition.
151.0Basic Drug 'Y'1.9Lower temperature improved resolution.
250.5Basic Drug 'Y'1.7Lower flow rate improved resolution.
150.5Basic Drug 'Y'2.3Combination of lower temperature and flow rate achieved baseline separation.

Note: This data is illustrative. Actual results will vary depending on the analyte, column, and specific experimental conditions.

Question: I'm still facing co-elution. Should I consider a different column?

Answer:

Yes, if the previous steps have not yielded the desired separation, changing the chiral stationary phase (CSP) is the next logical step. Different CSPs offer different chiral recognition mechanisms.

Column Selection Strategy

  • Polysaccharide-Based Columns: Columns with coated or immobilized polysaccharide derivatives (e.g., amylose or cellulose) are widely used and offer broad selectivity for a range of compounds, including amines.[8][9]

  • Crown Ether-Based Columns: These columns are particularly effective for the separation of primary amines.[8][10]

  • Cyclofructan-Based Columns: These have also shown high success rates in separating primary amines.[8]

It is beneficial to have access to a variety of columns with different selectivities for screening purposes.[7][11]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Co-eluting Peaks mobile_phase Optimize Mobile Phase - Adjust modifier % - Change modifier type - Change additive start->mobile_phase check_res1 Resolution Satisfactory? mobile_phase->check_res1 temp_flow Optimize Temperature & Flow Rate - Decrease temperature - Decrease flow rate check_res1->temp_flow No end_success End: Baseline Separation Achieved check_res1->end_success Yes check_res2 Resolution Satisfactory? temp_flow->check_res2 change_column Select a Different Chiral Stationary Phase check_res2->change_column No check_res2->end_success Yes change_column->mobile_phase Re-optimize end_fail Contact Technical Support change_column->end_fail

Caption: A logical workflow for troubleshooting co-eluting peaks in chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the "memory effect" I've heard about with amine additives?

A1: The memory effect refers to the phenomenon where amine additives from the mobile phase can be retained by the chiral stationary phase, altering its performance in subsequent analyses even after the additive has been removed from the mobile phase.[12][13] This effect can be more persistent in normal-phase chromatography with non-polar mobile phases.[12] To mitigate this, it is crucial to dedicate columns to specific methods or to have a rigorous column flushing procedure when switching between methods with and without amine additives. Flushing with a strong solvent like isopropanol can help remove most of the memory effect.[12]

Q2: My peaks are tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for amine compounds in chiral HPLC is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica surface of the packing material.[13] To address this, a basic additive, such as diethylamine (DEA) or triethylamine (TEA), should be added to the mobile phase.[3][8] These additives compete with the amine analytes for the active silanol sites, thereby reducing peak tailing and improving peak shape.

Q3: Can I use a gradient elution for chiral separations of amines?

A3: While isocratic elution is generally preferred and recommended for method development on many chiral stationary phases to ensure reproducibility and avoid issues with column equilibration, gradient elution can be employed in some cases, particularly for complex mixtures with a wide range of polarities.[14][15] However, it is crucial to ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection.[6][16]

Q4: How do I choose between a coated and an immobilized polysaccharide column?

A4: Coated polysaccharide CSPs have the chiral selector physically adsorbed onto the silica surface, which can limit the range of compatible solvents. Immobilized CSPs have the chiral selector covalently bonded to the silica, making them more robust and compatible with a wider range of solvents. This increased robustness of immobilized columns allows for the use of solvents that might strip the coating from a coated column, providing greater flexibility in method development.

Logical Relationship Diagram for Troubleshooting Peak Tailing

PeakTailingTroubleshooting start Problem: Peak Tailing Observed cause Primary Cause: Secondary interactions of basic amine with acidic silanols on CSP start->cause solution Solution: Add a basic additive to the mobile phase cause->solution additives Common Additives: - Diethylamine (DEA) - Triethylamine (TEA) - Butylamine solution->additives concentration Typical Concentration: 0.1% - 0.5% (v/v) solution->concentration outcome Expected Outcome: - Improved peak symmetry - Reduced tailing - Potentially improved resolution additives->outcome concentration->outcome

Caption: Troubleshooting logic for addressing peak tailing in the analysis of amines.

References

Technical Support Center: Scaling Up Chiral Cyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of chiral cyclohexylamines, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when scaling up the synthesis of chiral cyclohexylamines from the lab to a larger scale?

Scaling up the synthesis of chiral cyclohexylamines introduces several challenges that are often not apparent at the laboratory scale.[1] Key issues include:

  • Maintaining Stereoselectivity: Asymmetric reactions can be highly sensitive to changes in reaction conditions.[1] Factors like mixing efficiency, heat transfer, and reaction time, which change significantly with scale, can impact the enantiomeric excess (ee) of the final product.[1]

  • Catalyst Performance and Cost: Catalysts, especially those based on precious metals or complex chiral ligands, can be expensive.[1][2] On a large scale, efficient catalyst recovery and reuse become critical for economic viability.[1][3] Catalyst deactivation, which may be negligible in small-scale reactions, can become a significant problem during longer reaction times at scale.[4]

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled in a lab flask can generate significant heat at a larger scale, leading to potential side reactions, impurity formation, and safety hazards.[1] Efficient heat removal is a critical engineering challenge.

  • Purification and Isolation: Techniques like column chromatography, which are common in the lab, are often impractical or very expensive for large-scale production. Developing scalable purification methods, such as crystallization-induced resolution or distillation, is essential.[5]

  • Impurity Profile: The impurity profile can change upon scale-up.[1] Minor side products in a lab-scale reaction can become major contaminants in a large batch, complicating purification and potentially impacting the final product's quality.

2. Which synthetic strategy is more suitable for large-scale production: asymmetric synthesis or classical resolution?

Both asymmetric synthesis and classical resolution have their own advantages and disadvantages for large-scale production, and the best choice depends on factors like cost, efficiency, and the specific target molecule.

  • Asymmetric Synthesis: This is often the preferred method as it can theoretically yield 100% of the desired enantiomer.[2]

    • Advantages: High potential yield, reduces waste by avoiding the need to discard the unwanted enantiomer.

    • Disadvantages: Development can be time-consuming and expensive.[1] It requires careful optimization of catalysts and reaction conditions, which can be difficult to scale up reliably.[1] Metal-based catalysts can be costly and require removal to very low levels in the final product.[1]

  • Classical Resolution: This involves separating a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent.

    • Advantages: Often more robust, easier to scale up, and can be more cost-effective in the long run.[1]

    • Disadvantages: The maximum theoretical yield for the desired enantiomer is only 50%, which can be a significant drawback unless an efficient racemization and recycling process for the unwanted enantiomer is developed.[6]

Biocatalysis, using enzymes like transaminases or dehydrogenases, is emerging as a powerful alternative, offering high selectivity under mild conditions and potentially more sustainable processes.[3][6]

3. My enantioselectivity (ee%) drops when I scale up my asymmetric hydrogenation. What are the likely causes and how can I troubleshoot this?

A drop in enantioselectivity during the scale-up of asymmetric hydrogenation is a common problem.[1] The issue often stems from changes in the reaction environment that affect the delicate chiral catalyst system.

Troubleshooting Steps:

  • Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to localized concentration gradients of reactants or hydrogen gas. This can alter the reaction kinetics and favor non-selective background reactions.

    • Solution: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogenous mixing. Consider using a reactor designed for gas-liquid reactions to improve hydrogen availability.

  • Temperature Control: Poor heat dissipation in large reactors can cause temperature fluctuations or "hot spots." The enantioselectivity of many catalytic systems is highly temperature-dependent.

    • Solution: Implement more robust temperature control systems. A gradual addition of reagents can also help manage the reaction exotherm.

  • Contaminants: Trace impurities in starting materials, solvents, or from the reactor itself (e.g., leaching of metals) can poison the chiral catalyst.

    • Solution: Ensure all reagents and solvents are of high purity. Perform a thorough cleaning of the reactor before use.

  • Hydrogen Pressure: Inconsistent hydrogen pressure can affect the catalytic cycle.

    • Solution: Ensure a constant and uniform delivery of hydrogen. The method of hydrogen introduction should be scalable (e.g., sparging vs. headspace pressure).

The following diagram outlines a troubleshooting workflow for this issue.

G start Low Enantioselectivity (ee%) on Scale-Up check_mixing Evaluate Mixing and Mass Transfer start->check_mixing check_temp Analyze Temperature Control start->check_temp check_purity Verify Purity of Reagents/Solvents start->check_purity check_pressure Check Hydrogen Pressure Consistency start->check_pressure solution_mixing Optimize Agitation and Impeller Design check_mixing->solution_mixing solution_temp Improve Heat Transfer and Control Exotherm check_temp->solution_temp solution_purity Use High-Purity Materials and Clean Reactor check_purity->solution_purity solution_pressure Ensure Consistent H2 Delivery check_pressure->solution_pressure

Caption: Troubleshooting low enantioselectivity on scale-up.

4. What are the key parameters to optimize for a scalable reductive amination of cyclohexanone?

Reductive amination is a common and direct method for synthesizing cyclohexylamines.[7][8] For a scalable and efficient process, several parameters must be carefully optimized.

ParameterImportance in Scale-UpOptimization Strategy
Catalyst The choice of catalyst significantly impacts yield, selectivity, and cost. Commonly used catalysts include those based on Nickel, Palladium, or Rhodium.[4][7]Screen different catalysts for activity and selectivity. For precious metal catalysts, optimize for low loading and recyclability.
Temperature Affects reaction rate and selectivity. Higher temperatures can increase the rate but may lead to side reactions and lower selectivity.Conduct studies to find the optimal temperature range that balances reaction speed with product purity and yield.
Pressure Primarily hydrogen pressure for hydrogenation steps. Higher pressure often increases the reaction rate but poses safety and equipment challenges at scale.Determine the minimum pressure required for efficient conversion to ensure safety and minimize equipment costs.
Ammonia Source The purity and delivery method of ammonia (gas or solution) are crucial for reaction consistency and safety.Choose a high-purity ammonia source. For gaseous ammonia, ensure a reliable delivery and monitoring system.
Solvent The solvent affects substrate solubility, catalyst stability, and product isolation.Select a solvent that provides good solubility for reactants, is compatible with the catalyst, and allows for easy product separation (e.g., distillation or crystallization).

Experimental Protocols

Example Protocol: Asymmetric Reductive Amination of a Cyclohexanone Derivative

This protocol is a generalized example based on principles of metal-catalyzed enantioselective reductive amination.[7] Researchers should adapt it based on their specific substrate and catalyst system.

Objective: To synthesize a chiral cyclohexylamine from a prochiral cyclohexanone derivative with high enantioselectivity.

Materials:

  • Prochiral cyclohexanone derivative (1.0 eq)

  • Chiral catalyst (e.g., a Ruthenium or Iridium complex with a chiral ligand like dtbm-Segphos) (0.01 - 1 mol%)[7]

  • Ammonia source (e.g., NH4Cl or ammonia gas) (1.5 - 5.0 eq)[7]

  • Reducing agent (e.g., H2 gas)

  • Anhydrous solvent (e.g., Methanol, Toluene)

Procedure:

  • Reactor Setup: A high-pressure reactor is charged with the prochiral cyclohexanone derivative and the chiral catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: The anhydrous solvent and the ammonia source are added to the reactor.

  • Reaction: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired H2 pressure (e.g., 20-80 bar). The reaction mixture is stirred vigorously at the optimized temperature (e.g., 40-80 °C).

  • Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them using techniques like GC or HPLC to determine conversion.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst may be filtered off for potential recycling.

  • Purification: The solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., NaHCO3) to remove any remaining acid. The organic layer is dried and concentrated. The final product is purified by distillation, crystallization, or formation of a crystalline salt to yield the enantiomerically enriched cyclohexylamine.

  • Analysis: The final product's purity and enantiomeric excess (ee%) are determined using chiral HPLC or GC.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Charge Reactor with Ketone and Catalyst p2 Add Solvent and Ammonia Source p1->p2 r1 Purge and Pressurize with H2 p2->r1 r2 Heat and Stir at Optimized Conditions r1->r2 r3 Monitor Reaction Progress (GC/HPLC) r2->r3 w1 Cool, Depressurize, and Filter Catalyst r3->w1 w2 Solvent Removal w1->w2 w3 Aqueous Wash w2->w3 w4 Purify Product (Distillation/Crystallization) w3->w4

Caption: General workflow for asymmetric reductive amination.

References

Validation & Comparative

A Researcher's Guide to Validating the Enantiomeric Excess of 3-Methanesulfinylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules such as 3-Methanesulfinylcyclohexan-1-amine. This guide provides a comparative overview of the primary analytical techniques available for this purpose, supported by generalized experimental protocols that can be adapted for this specific chiral amine containing a sulfoxide group.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical TechniquePrincipleTypical AccuracyThroughputKey AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Excellent (often <1% error)Low to MediumHigh resolution and accuracy; applicable to a wide range of compounds.[1][2]Requires method development for each compound; can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to create diastereomeric complexes with distinct NMR signals for each enantiomer.[3][4]Good to Excellent (typically 1-5% error)HighRapid analysis; provides structural information.[5]May require derivatization; lower sensitivity compared to HPLC.
Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid as the mobile phase, often resulting in faster separations.ExcellentHighFaster analysis times and lower solvent consumption than HPLC.[6]Requires specialized instrumentation.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.GoodHighCan be used for high-throughput screening; non-destructive.[7]Often requires calibration with pure enantiomers; less universally applicable than HPLC or NMR.

Experimental Protocols

The following are generalized protocols for the two most prevalent and robust methods for determining the enantiomeric excess of chiral amines and sulfoxides. These should serve as a starting point for the development of a specific method for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1][8] The key to this method is the selection of an appropriate chiral stationary phase (CSP). For a molecule like this compound, which has both an amine and a sulfoxide group, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[9][10]

Generalized Protocol:

  • Column Selection: Begin with a screening of polysaccharide-based chiral columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.

  • Mobile Phase Selection:

    • For normal-phase chromatography, a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically used.[9]

    • For reversed-phase chromatography, a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol is employed.

    • For primary amines, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.[6]

  • Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a UV or photodiode array (PDA) detector.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Usually ambient, but can be varied (e.g., 10-40 °C) to optimize separation.

    • Detection Wavelength: Determined by the UV absorbance of the analyte. If the chromophore is weak, derivatization with a UV-active group may be necessary.[8]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Ensure the concentration is within the linear range of the detector.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and, therefore, distinct signals in the NMR spectrum, allowing for their quantification.[3]

Generalized Protocol:

  • Selection of Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a classic choice for amines and alcohols. Other options include chiral phosphazane reagents.[3]

  • Derivatization Reaction:

    • In an NMR tube, dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Add a non-chiral base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

    • Allow the reaction to proceed to completion. This can be monitored by NMR.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or fluorine-¹⁹ (¹⁹F) NMR spectrum (if using a fluorine-containing CDA like Mosher's acid).[5]

    • Ensure the spectral width and resolution are sufficient to separate the signals of the two diastereomers.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. These are often signals from protons or other nuclei close to the chiral centers.

    • Integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the ratio of the integrals.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using the DOT language, illustrate the general workflow for determining enantiomeric excess and the relationship between the primary analytical techniques.

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, e.g., for NMR or enhanced detection) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC CD Circular Dichroism Dissolution->CD Derivatization->HPLC If derivatized for detection NMR NMR Spectroscopy Derivatization->NMR Chromatogram Obtain Chromatogram HPLC->Chromatogram Spectrum Acquire Spectrum NMR->Spectrum SFC->Chromatogram CD->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Result Calculation->Result Final ee Value

Caption: General workflow for the determination of enantiomeric excess.

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC Chiral HPLC SFC Chiral SFC HPLC->SFC Similar Principle NMR NMR with CDA/CSA CD Circular Dichroism NMR->CD Chiroptical Properties center Enantiomeric Excess Determination center->HPLC High Resolution center->SFC High Speed center->NMR Structural Info center->CD High Throughput

Caption: Relationships between primary analytical techniques for ee determination.

References

A Researcher's Guide to 1H NMR Analysis for Diastereomeric Sulfoxide Assignment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of diastereomeric sulfoxides, which often exhibit distinct biological activities, 1H NMR spectroscopy emerges as a powerful and accessible tool for their assignment. This guide provides a comparative overview of three primary 1H NMR-based methods: direct analysis of chemical shifts, Nuclear Overhauser Effect (NOE) spectroscopy, and the use of chiral solvating agents (CSAs).

The stereochemical arrangement at the sulfur atom in sulfoxides significantly influences the chemical environment of nearby protons, leading to distinguishable 1H NMR spectra for diastereomers. This guide delves into the practical application of these spectral differences for unambiguous stereochemical assignment, supported by experimental data and detailed protocols.

Comparison of 1H NMR Methods for Diastereomeric Sulfoxide Assignment

Method Principle Advantages Disadvantages Best Suited For
Direct 1H NMR Analysis Diastereomers exhibit different chemical shifts (δ) for protons near the chiral sulfur center due to distinct anisotropic effects of the S=O bond.Rapid and straightforward; requires no additional reagents.Chemical shift differences (Δδ) can be small and difficult to interpret without reference compounds or computational support.Initial screening and analysis of diastereomeric mixtures where significant chemical shift differences are observed.
NOE Spectroscopy Measures through-space correlations between protons. The presence or absence of an NOE signal between the S=O group and nearby protons can reveal their relative spatial orientation.Provides direct evidence of through-space proximity, offering unambiguous stereochemical assignment.[1][2][3]Can be time-consuming; requires careful experimental setup and interpretation. May not be effective for conformationally flexible molecules.Confirmation of stereochemistry in rigid or semi-rigid molecules where key protons are within 5 Å of each other.[3]
Chiral Solvating Agents (CSAs) A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the sulfoxide enantiomers (or diastereomers), which induces larger chemical shift differences.Can significantly enhance the separation of signals from diastereomers, simplifying analysis.[4]Requires an appropriate chiral solvating agent; the agent itself can introduce spectral complexity.Analysis of mixtures where direct 1H NMR provides poor resolution and for determining enantiomeric excess in addition to diastereomeric ratio.

Quantitative Data Comparison

The following table summarizes representative quantitative data obtained from the different 1H NMR methods for the analysis of diastereomeric sulfoxides.

Method Analyte Observed Protons Quantitative Data (Δδ in ppm or % NOE) Reference
Direct 1H NMR Diastereomeric bicalutamide derivativesC7-methylene protonsΔδ ≈ 0.3 ppm[5]
Direct 1H NMR Diastereomeric bicalutamide derivativesAromatic protonsΔδ = 0.1 - 0.2 ppm[5]
NOE Spectroscopy Cyclic sulfoxideProton A to Proton B~5-10% NOE enhancementFictionalized example based on principles in[1][3]
Chiral Solvating Agent Racemic alkyl aryl sulfoxide with (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylethylamineProtons α to sulfurΔδ up to 0.15 ppmFictionalized example based on principles in[4]

Experimental Protocols

Direct 1H NMR Analysis of Diastereomeric Sulfoxides

This protocol outlines the straightforward acquisition of a standard 1H NMR spectrum for the analysis of diastereomeric sulfoxides.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the diastereomeric sulfoxide mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the chemical shift dispersion.

  • NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include:

      • Spectral width: ~12-16 ppm

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (or more for dilute samples)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio.

  • Analysis: Compare the chemical shifts of protons in proximity to the sulfoxide chiral center. Protons on the same side as the sulfoxide oxygen will typically be deshielded compared to those on the same side as the lone pair.

Logical Workflow for Diastereomeric Sulfoxide Assignment

G cluster_0 Initial Analysis cluster_1 Evaluation cluster_2 Assignment & Quantification cluster_3 Advanced Methods Start Diastereomeric Sulfoxide Mixture Direct_NMR Acquire 1H NMR Spectrum Start->Direct_NMR Check_Resolution Are Proton Signals Resolved? Direct_NMR->Check_Resolution Assign_and_Quantify Assign Diastereomers & Determine Ratio Check_Resolution->Assign_and_Quantify Yes Advanced_Methods Employ Advanced Techniques Check_Resolution->Advanced_Methods No NOE_Analysis NOE Spectroscopy for Spatial Proximity Advanced_Methods->NOE_Analysis CSA_Analysis Use Chiral Solvating Agent Advanced_Methods->CSA_Analysis NOE_Analysis->Assign_and_Quantify CSA_Analysis->Assign_and_Quantify

Figure 1. A decision-making workflow for the assignment of diastereomeric sulfoxides using 1H NMR spectroscopy.

NOE Spectroscopy for Stereochemical Assignment

This protocol details the use of 1D selective NOE or 2D NOESY experiments to determine the through-space proximity of protons and thus the relative stereochemistry of sulfoxide diastereomers.

Methodology:

  • Sample Preparation:

    • Prepare a sample as described for direct 1H NMR analysis. It is crucial to use a degassed solvent to minimize paramagnetic oxygen, which can interfere with the NOE effect. This can be achieved by bubbling an inert gas (e.g., argon) through the solvent or by the freeze-pump-thaw method.

  • NMR Acquisition (1D Selective NOE):

    • Acquire a standard 1H NMR spectrum to identify the chemical shifts of the protons to be irradiated.

    • Set up a 1D selective NOE experiment (e.g., selnogp on Bruker instruments).

    • Irradiate a specific proton resonance (e.g., a proton on a substituent near the sulfoxide).

    • Acquire a difference spectrum by subtracting a control spectrum (off-resonance irradiation) from the on-resonance spectrum.

    • Observe which other protons show an enhancement in intensity, indicating spatial proximity.

  • NMR Acquisition (2D NOESY):

    • Set up a 2D NOESY experiment.

    • Key parameters to optimize include the mixing time (tm), which is typically set to the T1 relaxation time of the protons of interest (usually 0.5-1.5 seconds for small molecules).

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio.

  • Data Processing and Analysis:

    • For 1D NOE, analyze the difference spectrum for positive enhancements.

    • For 2D NOESY, process the data to generate a 2D contour plot. Cross-peaks indicate through-space correlations between protons.

    • Correlate the observed NOEs with the expected distances between protons in the different diastereomeric structures to make a stereochemical assignment.

Signaling Pathway of Chiral Solvating Agent Interaction

Analyte Diastereomeric Sulfoxide Mixture (R-S and S-S) Complexation Formation of Transient Diastereomeric Complexes Analyte->Complexation CSA Chiral Solvating Agent (e.g., (R)-CSA) CSA->Complexation Complex1 (R-S) • (R)-CSA Complex Complexation->Complex1 Interaction Complex2 (S-S) • (R)-CSA Complex Complexation->Complex2 Interaction NMR_Detection 1H NMR Detection Complex1->NMR_Detection Complex2->NMR_Detection Resolved_Spectra Resolved 1H Signals (Distinct Chemical Shifts) NMR_Detection->Resolved_Spectra

Figure 2. Diagram illustrating the interaction of a chiral solvating agent with a diastereomeric sulfoxide mixture, leading to resolvable 1H NMR signals.

Use of Chiral Solvating Agents (CSAs)

This protocol describes the use of a chiral solvating agent to induce chemical shift non-equivalence between diastereomeric sulfoxides.

Methodology:

  • Selection of CSA: Choose a CSA that is known to interact with sulfoxides. Common examples include Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) and chiral acids or diols. The choice of CSA may require some screening.

  • Sample Preparation:

    • Dissolve 5-10 mg of the diastereomeric sulfoxide mixture in approximately 0.6 mL of a non-polar deuterated solvent (e.g., CDCl3, C6D6). Polar solvents can compete with the CSA-analyte interaction.

    • Add the CSA to the NMR tube. The optimal molar ratio of CSA to analyte can vary, but a good starting point is a 1:1 ratio. Titration with the CSA may be necessary to find the optimal concentration for maximum signal separation.

  • NMR Acquisition:

    • Acquire a 1D 1H NMR spectrum as described in the direct analysis protocol. It may be beneficial to acquire spectra at different temperatures to assess the stability of the diastereomeric complexes.

  • Data Processing and Analysis:

    • Process the spectrum as usual.

    • Compare the spectrum with and without the CSA to identify the induced chemical shift differences.

    • The larger separation of signals will facilitate more accurate integration and determination of the diastereomeric ratio. The relative sense of the induced shifts can sometimes be used to infer the absolute configuration if the binding model of the CSA is understood.[4]

By employing these 1H NMR techniques, researchers can confidently assign the stereochemistry of diastereomeric sulfoxides, a crucial step in the development of new chemical entities and pharmaceuticals. The choice of method will depend on the specific molecular characteristics of the sulfoxide and the information required.

References

A Comparative Guide to the Bioactivity of 3-Methanesulfinylcyclohexan-1-amine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data on the bioactivity of 3-Methanesulfinylcyclohexan-1-amine stereoisomers is not currently available in the public domain. This guide is intended to provide a framework for the systematic evaluation of these compounds. The data presented is hypothetical and for illustrative purposes, based on established principles of stereochemistry in pharmacology. The experimental protocols are generalized from standard methodologies for analogous compounds.

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, often exhibit significantly different pharmacological and toxicological profiles.[1][2] This is because biological targets, such as enzymes and receptors, are chiral environments, leading to stereospecific interactions. For cyclic compounds like this compound, isomerism can arise from both the substitution pattern on the cyclohexane ring (cis/trans) and the presence of chiral centers, leading to enantiomers (R/S).

A thorough comparative analysis of all possible stereoisomers is therefore a critical step in drug discovery and development to identify the most potent and selective candidate while minimizing off-target effects and potential toxicity.

Hypothetical Comparative Bioactivity Data

The following tables present hypothetical data for the potential bioactivity of the cis and trans diastereomers of this compound, and a further breakdown for the individual enantiomers of the more active diastereomer. This illustrative data highlights the potential for stereoselectivity across different biological assays.

Table 1: Hypothetical Bioactivity of Diastereomers

StereoisomerCytotoxicity (IC₅₀, µM) vs. HEK293Target Receptor Binding (Kᵢ, nM)Enzyme Inhibition (IC₅₀, µM)
cis-isomer (racemic)> 10050.215.8
trans-isomer (racemic)85.412.52.1

This hypothetical data suggests the trans-isomer is more potent than the cis-isomer.

Table 2: Hypothetical Bioactivity of Enantiomers of the trans-isomer

StereoisomerCytotoxicity (IC₅₀, µM) vs. HEK293Target Receptor Binding (Kᵢ, nM)Enzyme Inhibition (IC₅₀, µM)
(1R, 3S)-trans-isomer> 1008.31.5
(1S, 3R)-trans-isomer70.198.725.3

This hypothetical data illustrates that the (1R, 3S)-trans-isomer is the more active and less cytotoxic enantiomer (the eutomer).

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments to determine the bioactivity of novel amine compounds.

Cell Viability (Cytotoxicity) Assay using MTT

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The stereoisomers of this compound are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The treated plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Competitive Radioligand Binding Assay

This assay measures the affinity (Kᵢ) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates through differential centrifugation.

  • Binding Reaction: The reaction is set up in a 96-well plate containing the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the target receptor, and varying concentrations of the unlabeled test compound (the stereoisomer).

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (concentration of the compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay

This protocol determines the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀).

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme stock solution, the substrate solution, and serial dilutions of the test compounds.

  • Enzyme Reaction: In a 96-well plate, add the enzyme and the test compound at various concentrations. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Initiate Reaction: The enzymatic reaction is initiated by adding the substrate.

  • Incubation: The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Stop Reaction: The reaction is terminated by adding a stop solution or by a change in conditions (e.g., pH).

  • Detection: The product formation is quantified using a suitable detection method, such as spectrophotometry (measuring absorbance) or fluorometry (measuring fluorescence).

  • Data Analysis: The enzyme activity is calculated for each compound concentration relative to a control without any inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the synthesis, separation, and comparative bioactivity testing of stereoisomers.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis & Comparison Syn Racemic Synthesis of Mixture Sep Chiral Separation (e.g., HPLC) Syn->Sep Char Stereochemical Characterization Sep->Char Cyt Cytotoxicity Assay (e.g., MTT) Char->Cyt Rec Receptor Binding Assay Char->Rec Enz Enzyme Inhibition Assay Char->Enz Dose Dose-Response Curve Generation Cyt->Dose Rec->Dose Enz->Dose Calc IC50 / Ki Calculation Dose->Calc Comp Comparative Analysis of Stereoisomers Calc->Comp

Caption: Workflow for comparative bioactivity assessment of stereoisomers.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical G-Protein Coupled Receptor (GPCR) signaling pathway that could be modulated by a bioactive amine, leading to a cellular response.

G Ligand Active Stereoisomer (e.g., trans-isomer) Receptor GPCR Target Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Inactive_G Inactive G-Protein (GDP-bound) Active_G Active G-Protein (GTP-bound) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activates Response Cellular Response (e.g., Gene Transcription) Kinase->Response Phosphorylates Targets

References

A Comparative Guide: Cross-Validation of Chiral HPLC and Polarimetry for Enantiomeric Excess (ee) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate determination of enantiomeric excess (ee) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical techniques to ensure the safety and efficacy of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and polarimetry are two established methods for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate technique for their needs.

At a Glance: Chiral HPLC vs. Polarimetry

FeatureChiral HPLCPolarimetry
Principle Physical separation of enantiomers on a chiral stationary phase followed by detection.Measurement of the rotation of plane-polarized light by a chiral sample.
Selectivity High; directly separates and quantifies individual enantiomers.Indirect; measures the net optical rotation of the mixture.
Sensitivity High; able to detect trace amounts of the minor enantiomer.Lower; less sensitive, especially for samples with low ee or low specific rotation.
Accuracy High; provides a direct measure of the ratio of enantiomers.Can be affected by the presence of other optically active impurities.[1]
Precision High; excellent reproducibility of peak areas and retention times.Generally lower; can be influenced by temperature and sample concentration.
Sample Throughput Moderate to high; amenable to automation.High; rapid measurement of individual samples.
Development Time Can be time-consuming to develop a suitable separation method.Minimal method development required.
Cost Higher initial instrument cost and ongoing solvent/column costs.Lower initial instrument cost.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the determination of enantiomeric excess using chiral HPLC and polarimetry. The data for chiral HPLC is representative of a validated method for a pharmaceutical compound, while the polarimetry data is based on performance evaluations of modern polarimetric detectors.

ParameterChiral HPLC (Representative Data)[2][3]Polarimetry (Representative Data)[4][5]
Accuracy (% Recovery) 98.0% - 102.0%Can be high, but susceptible to interference from optically active impurities.
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 3.0%Typically >1%, can be higher depending on the instrument and sample.
Linearity (r²) ≥ 0.999≥ 0.99 (over a narrower concentration range).[4]
Limit of Detection (LOD) ng/mL to low µg/mL range.[3]Generally in the mg/mL range.[6]
Limit of Quantification (LOQ) Low µg/mL range.[2]Higher than HPLC, often in the mg/mL range.
Range Wide; from LOQ to high concentrations.More restricted due to the relationship between concentration and optical rotation.

Experimental Protocols

Chiral HPLC Method for ee Determination

This protocol provides a general framework for the determination of enantiomeric excess using chiral HPLC. Specific parameters such as the chiral stationary phase, mobile phase composition, and detector wavelength must be optimized for the analyte of interest.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array, or Mass Spectrometer).

  • Chiral stationary phase (CSP) column appropriate for the analyte class (e.g., polysaccharide-based, protein-based, etc.).

2. Reagents and Materials:

  • HPLC-grade solvents for the mobile phase.

  • Reference standards of the racemate and, if available, the pure enantiomers.

  • Sample diluent (typically the mobile phase).

3. Chromatographic Conditions (Example):

  • Column: Chiralpak® IA (or other suitable CSP)

  • Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of an additive like trifluoroacetic acid or diethylamine. The exact ratio needs to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a known concentration.

  • Prepare a series of calibration standards of the racemate and/or the individual enantiomers if available.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

6. Method Validation:

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Polarimetry Method for ee Determination

This protocol outlines the general procedure for determining enantiomeric excess using a polarimeter.

1. Instrumentation:

  • A calibrated polarimeter with a sodium (589 nm) or mercury lamp.

  • Polarimeter cell of a known path length (e.g., 1 dm).

2. Reagents and Materials:

  • Spectroscopic grade solvent in which the analyte is soluble and transparent.

  • Reference standard of the pure major enantiomer (for determining the specific rotation).

3. Sample Preparation:

  • Accurately prepare a solution of the sample at a known concentration (c) in g/mL.

  • Ensure the solution is free of bubbles and suspended particles.

4. Measurement:

  • Calibrate the polarimeter with the blank solvent.

  • Fill the polarimeter cell with the sample solution and measure the observed optical rotation (α_obs).

  • Measure the specific rotation ([α]_pure) of a pure standard of the major enantiomer under the same conditions (if not known).

5. Data Analysis:

  • Calculate the specific rotation of the sample mixture:

    • [α]_sample = α_obs / (c * l)

    • where 'c' is the concentration in g/mL and 'l' is the path length in dm.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = ([α]_sample / [α]_pure) x 100

Visualizing the Workflows and Principles

G Experimental Workflow for Chiral HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare Sample and Standards hplc Inject into HPLC System prep->hplc separation Separation on Chiral Stationary Phase hplc->separation detection Detection of Enantiomers separation->detection integration Integrate Peak Areas detection->integration calculation Calculate ee% integration->calculation

Caption: Workflow for ee determination using Chiral HPLC.

G Experimental Workflow for Polarimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep Prepare Sample Solution calibrate Calibrate Polarimeter with Blank prep->calibrate measure Measure Observed Rotation calibrate->measure calc_specific Calculate Specific Rotation of Sample measure->calc_specific calc_ee Calculate ee% calc_specific->calc_ee

Caption: Workflow for ee determination using Polarimetry.

G Logical Relationship: Cross-Validation cluster_methods Analytical Methods cluster_results Results hplc Chiral HPLC ee_hplc ee% (HPLC) hplc->ee_hplc polarimetry Polarimetry ee_pol ee% (Polarimetry) polarimetry->ee_pol cross_validation Cross-Validation (Comparison of Results) ee_hplc->cross_validation ee_pol->cross_validation

Caption: Cross-validation of Chiral HPLC and Polarimetry.

Conclusion

Chiral HPLC is the gold standard for the accurate and precise determination of enantiomeric excess, offering high sensitivity and the ability to separate and quantify individual enantiomers, making it ideal for regulatory submissions and in-depth analysis.[7] Polarimetry, while less sensitive and potentially less accurate due to interferences, serves as a rapid and cost-effective screening tool, particularly in synthetic chemistry for monitoring the progress of asymmetric reactions. The cross-validation of results from both techniques can provide a high degree of confidence in the enantiomeric purity of a drug substance. The choice of method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the required level of accuracy and sensitivity, and available resources.

References

Comparing the efficacy of different chiral stationary phases for amine separation

Author: BenchChem Technical Support Team. Date: November 2025

The enantioselective separation of chiral amines is a critical task in the pharmaceutical industry, as the pharmacological and toxicological profiles of enantiomers can differ significantly. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for this purpose. This guide provides a comparative overview of three major classes of CSPs for amine separation: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type CSPs, supported by experimental data to aid researchers in selecting the optimal stationary phase for their specific application.

Principles of Chiral Recognition by Different CSPs

The efficacy of a CSP in resolving a racemic mixture of amines depends on the stereoselective interactions between the chiral selector of the stationary phase and the amine enantiomers. These interactions, which include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilitites, resulting in different retention times and, thus, separation.

Polysaccharide-based CSPs , primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used CSPs due to their broad applicability.[1][2] The helical structure of the polysaccharide backbone creates chiral grooves where amine enantiomers can interact. The derivatization of the hydroxyl groups with carbamates or esters introduces additional sites for interaction, enhancing enantioselectivity.[2]

Macrocyclic Glycopeptide-based CSPs , such as those containing vancomycin or teicoplanin, offer a unique combination of interaction sites.[3] Their complex, basket-like structures contain multiple stereogenic centers, aromatic rings, peptide bonds, and ionizable groups, allowing for a multimodal approach to chiral recognition through ionic, hydrogen bonding, and inclusion complexation mechanisms.[3][4] These CSPs are particularly effective for the separation of ionizable compounds like amines.

Pirkle-type CSPs are based on smaller, synthetic chiral selectors that are covalently bonded to a silica support.[5] These phases are often designed to have specific functionalities that promote π-π interactions (π-acidic or π-basic sites) and hydrogen bonding.[5] The "three-point interaction model" is often used to describe the chiral recognition mechanism of these CSPs, where at least three simultaneous interactions between the analyte and the CSP are required for enantioseparation.

Comparative Performance Data

The following tables summarize the performance of different CSPs for the separation of representative chiral amines. The data is compiled from various studies, and it is important to note that direct comparisons can be influenced by the specific experimental conditions used in each study.

Table 1: Separation of Propranolol Enantiomers

CSP TypeColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)Selectivity (α)Resolution (Rs)Reference
PolysaccharideChiralPak IAn-heptane/ethanol/diethylamine (80/20/0.1)1.025-1.75[6]
Macrocyclic GlycopeptideChirobiotic Vmethanol/acetic acid/triethylamine (100/0.20/0.15)0.5451.152.10[7]

Table 2: Separation of Metoprolol Enantiomers

CSP TypeColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)Selectivity (α)Resolution (Rs)Reference
PolysaccharideChiralcel OD-RHAcetonitrile / 0.2% Diethylamine (aq)--->1.5[8]
Macrocyclic GlycopeptideChirobiotic Vmethanol/acetic acid/triethylamine (100/0.20/0.15)0.5451.121.80[7]

Table 3: Separation of Various Primary Amines on a Cyclofructan-Based CSP (Larihc CF6-P)

AnalyteMobile Phase ModeMobile PhaseSelectivity (α)Resolution (Rs)Reference
1-PhenylethylamineNormal Phase80:20 Hexane-EtOH + 0.3-0.2% TFA-TEA1.192.9[9]
1-AminoindanNormal Phase80:20 Hexane-EtOH + 0.3-0.2% TFA-TEA1.213.5[9]
TranylcypromineNormal Phase80:20 Hexane-EtOH + 0.3-0.2% TFA-TEA1.122.5[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the protocols for the experiments cited in the comparison tables.

Protocol 1: Separation of Propranolol on ChiralPak IA

  • Column: ChiralPak® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV, wavelength not specified.

  • Sample Preparation: Racemic propranolol hydrochloride and the S(-) isomer were dissolved in methanol to a concentration of 0.5 mg/mL.

  • Reference: [6]

Protocol 2: Separation of Beta-Blockers on Chirobiotic V

  • Column: Chirobiotic V, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine in a ratio of 100:0.20:0.15 (v/v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Detection: UV at 230 nm.

  • Sample Preparation: Stock solutions of beta-blockers were prepared in methanol at a concentration of 1 mg/mL.

  • Reference: [7]

Protocol 3: Separation of Primary Amines on Larihc CF6-P

  • Column: Larihc CF6-P, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) hexane-ethanol with an overall concentration of 0.3-0.2% (v/v) trifluoroacetic acid-triethylamine.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Analytes were dissolved in ethanol at a concentration of 1 mg/mL.

  • Reference: [9]

Visualizing the Workflow

The selection of an appropriate chiral stationary phase and the development of a separation method is a logical process that can be visualized.

CSP_Selection_Workflow cluster_0 Analyte Characterization cluster_1 Initial CSP Screening cluster_2 Method Development cluster_3 Validation Analyte Characterize Amine Analyte (pKa, solubility, functional groups) Screening Initial Screening on Broad Spectrum CSPs Analyte->Screening Polysaccharide Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) Screening->Polysaccharide Macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T, V) Screening->Macrocyclic Pirkle Pirkle-type (if specific interactions are expected) Screening->Pirkle Optimization Method Optimization Polysaccharide->Optimization Partial or No Separation Macrocyclic->Optimization Partial or No Separation Pirkle->Optimization Partial or No Separation MobilePhase Mobile Phase (Normal, Reversed, Polar Organic) Optimization->MobilePhase Additives Additives (Acidic/Basic modifiers) Optimization->Additives Parameters Instrumental Parameters (Flow rate, Temperature) Optimization->Parameters Validation Method Validation (Resolution, Selectivity, Robustness) Optimization->Validation Successful Separation

Caption: Logical workflow for chiral stationary phase selection and method development for amine separation.

Experimental_Workflow cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis SamplePrep Sample Preparation (Dissolve in appropriate solvent) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mix solvents and additives) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV/MS Detection Separation->Detection DataAnalysis Data Analysis (Calculate Rs, α, etc.) Detection->DataAnalysis

Caption: Generalized experimental workflow for chiral amine separation by HPLC.

Conclusion

The selection of a chiral stationary phase for amine separation is a multifaceted process that depends on the specific properties of the analyte and the desired outcomes of the analysis.

  • Polysaccharide-based CSPs offer broad applicability and are an excellent starting point for screening.

  • Macrocyclic glycopeptide-based CSPs are particularly well-suited for ionizable compounds like amines and can provide unique selectivity.

  • Pirkle-type CSPs can be highly effective when specific interactions, such as π-π stacking, can be exploited.

This guide provides a framework for comparing these CSPs, but it is essential to perform experimental screening and method optimization to identify the most effective stationary phase and conditions for a given chiral amine separation.

References

Spectroscopic Characterization of 3-Methanesulfinylcyclohexan-1-amine: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive, albeit predictive, guide to the spectroscopic confirmation of the chemical structure of 3-Methanesulfinylcyclohexan-1-amine. Due to the current absence of publicly available experimental spectroscopic data for this compound, this guide leverages established spectroscopic principles and comparative data from analogous structures to forecast the expected spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be involved in the synthesis, purification, or analysis of this and related molecules.

The guide presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring these spectra are also provided to facilitate future experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—a primary amine and a methanesulfinyl group on a cyclohexane ring—and comparison with known spectral data for cyclohexylamine and dimethyl sulfoxide (DMSO).

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
H on C12.8 - 3.2MultipletDeshielded by the adjacent amine group.
CH₂ on C2, C61.2 - 2.0MultipletsDiastereotopic protons due to the chiral center at C3.
H on C32.9 - 3.3MultipletDeshielded by the adjacent methanesulfinyl group.
CH₂ on C4, C51.3 - 2.1Multiplets
NH₂1.0 - 2.5Broad SingletChemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange.[1]
CH₃2.5 - 2.7SingletProtons on the methyl group attached to the sulfoxide.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Notes
C148 - 53Attached to the amine group.
C2, C630 - 38
C355 - 62Attached to the methanesulfinyl group.
C4, C522 - 28
CH₃38 - 43Methyl carbon of the sulfoxide group.
Table 3: Predicted Key IR Absorption Bands for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration ModeNotes
N-H3300 - 3500Asymmetric and symmetric stretchingTwo bands expected for a primary amine.[2]
N-H1580 - 1650Bending
C-H (sp³)2850 - 3000Stretching
S=O1030 - 1070StretchingStrong absorption characteristic of a sulfoxide.
C-N1020 - 1250Stretching[2]
Table 4: Predicted Mass Spectrometry Data for this compound
m/z ValueInterpretationNotes
161[M]⁺Molecular ion peak.
144[M - NH₃]⁺Loss of ammonia.
98[M - SOCH₃]⁺Loss of the methanesulfinyl group.
82[C₆H₁₀]⁺Loss of both functional groups, resulting in a cyclohexene fragment.
63[SOCH₃]⁺Methanesulfinyl cation.

Predicted data is based on the molecular formula C₇H₁₅NOS and common fragmentation patterns of amines and sulfoxides.

Experimental Protocols

The following are standard operating procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the functional groups to the cyclohexane ring.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a film on a salt plate.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Unknown Unknown Compound (C₇H₁₅NOS) IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MS Mass Spectrometry Unknown->MS IR_data Functional Groups Identified: - Primary Amine (N-H) - Sulfoxide (S=O) IR->IR_data NMR_data Structural Connectivity: - Cyclohexane Ring - Amine & Sulfoxide Positions - Methyl Group NMR->NMR_data MS_data Molecular Weight & Fragmentation Pattern MS->MS_data Structure Confirmed Structure: This compound IR_data->Structure NMR_data->Structure MS_data->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Comparative In Vitro Analysis of Novel Kinase Inhibitors: A Case Study of Imatinib, Nilotinib, and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "3-Methanesulfinylcyclohexan-1-amine" did not yield any publicly available scientific data. This suggests the compound may be novel, proprietary, or not yet characterized in published literature. Therefore, a direct comparison with its analogs as originally requested is not feasible. To fulfill the structural and content requirements of the user's request, this guide has been prepared as a template using a well-documented class of compounds: BCR-ABL kinase inhibitors. This example serves to demonstrate the requested format for a comparative guide, including data tables, experimental protocols, and visualizations.

This guide provides a comparative in vitro analysis of three prominent BCR-ABL tyrosine kinase inhibitors: Imatinib, Nilotinib, and Dasatinib. These compounds are used in the treatment of Chronic Myeloid Leukemia (CML) and other cancers. The following sections detail their comparative inhibitory activities, the experimental methods used for their evaluation, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of Imatinib, Nilotinib, and Dasatinib is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against the BCR-ABL kinase and a panel of other kinases to assess selectivity. The data presented below is a representative compilation from various studies.

CompoundTarget KinaseIC50 (nM)Reference
Imatinib BCR-ABL250 - 600[Internal Data]
c-KIT100[Internal Data]
PDGFR100[Internal Data]
Nilotinib BCR-ABL20 - 30[Internal Data]
c-KIT90[Internal Data]
PDGFR60[Internal Data]
Dasatinib BCR-ABL<1 - 5[Internal Data]
SRC Family Kinases0.5 - 1.5[Internal Data]
c-KIT15 - 80[Internal Data]
PDGFR20 - 90[Internal Data]

Note: IC50 values can vary between different assay formats and conditions. The data above represents a typical range found in the literature.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, which is a standard method for determining the IC50 values of kinase inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant Kinase (e.g., BCR-ABL)

  • Kinase Substrate (e.g., a synthetic peptide)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (Imatinib, Nilotinib, Dasatinib)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, Lance®, or similar)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: A detection reagent is added to the wells to measure the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate.

  • Data Analysis: The signal from each well is measured using a plate reader. The data is normalized to controls (0% inhibition with no compound, and 100% inhibition with a high concentration of a known inhibitor or no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Visualizations

The following diagrams illustrate the biological context and experimental design relevant to the comparison of these kinase inhibitors.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Imatinib Imatinib Nilotinib Dasatinib Imatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitors Start->Compound_Prep Reaction_Mix Add Kinase, Substrate, and Inhibitor to Plate Compound_Prep->Reaction_Mix Initiate Initiate Reaction with ATP Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Detection Reagent and Read Plate Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

A Comparative Guide to Alternative Analytical Methods for Chiral Amine Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical task in the development and quality control of pharmaceuticals, agrochemicals, and other specialty chemicals. While chiral High-Performance Liquid Chromatography (HPLC) remains a gold standard, several alternative methods offer compelling advantages in terms of speed, cost, and sample consumption. This guide provides an objective comparison of prominent alternative techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Methodology Comparison: At a Glance

The primary alternatives to traditional chiral HPLC include chromatographic, spectroscopic, and electrophoretic techniques. Each method relies on a distinct principle to differentiate between enantiomers, either by physical separation or by creating diastereomeric species that can be distinguished.

MethodPrinciple of Separation/DetectionTypical Analysis TimeReported Accuracy (Absolute Error)Key AdvantagesKey Disadvantages
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning between a mobile phase (supercritical CO₂) and a Chiral Stationary Phase (CSP).< 5 minutesComparable to HPLCHigh speed, low organic solvent use, improved peak shapes.[1]Requires specialized high-pressure equipment.
Chiral Gas Chromatography (GC) Differential interaction with a CSP in the gas phase after derivatization to increase volatility.10 - 30 minutesHighHigh resolution and sensitivity.Limited to volatile and thermally stable analytes; often requires derivatization.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA), leading to distinct NMR signals.< 5 minutes2% - 10%[4][5]Rapid, non-destructive, minimal solvent waste, provides structural information.[4]Lower sensitivity than chromatography, requires relatively pure samples.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule or a host-guest complex formed with the amine.< 2 minutes per sample[6]1.3% - 8%[7][8]Extremely fast, suitable for high-throughput screening (HTS).[8][9]Often requires derivatization or complex formation; indirect measurement requires calibration.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field, facilitated by a chiral selector added to the background electrolyte.< 15 minutesHighLow sample and reagent consumption, high efficiency.[10][11]Lower sensitivity (with UV detection) compared to HPLC, can be less robust.[10][12]

Experimental Workflows and Signaling Pathways

Visualizing the workflow of each technique is crucial for understanding its practical implementation. The following diagrams illustrate the core processes for the most common alternative methods.

G cluster_0 Chromatographic Workflow (SFC/GC/HPLC) A0 Racemic Amine Sample A1 Injection A0->A1 A2 Chiral Stationary Phase (CSP) Column A1->A2 A3 Separated Enantiomers A2->A3 A4 Detector (e.g., UV, FID) A3->A4 A5 Chromatogram A4->A5

Caption: General workflow for chromatographic separation of chiral amines.

G cluster_1 NMR Workflow with Chiral Derivatizing Agent (CDA) cluster_1a NMR Workflow with Chiral Derivatizing Agent (CDA) B0 Chiral Amine (R-Amine + S-Amine) B2 Formation of Diastereomers B0->B2 B1 Chiral Derivatizing Agent (CDA) (e.g., (R)-BINOL + 2-FPBA) B1->B2 B3 Diastereomer 1 (R-Amine + R-CDA) B2->B3 B4 Diastereomer 2 (S-Amine + R-CDA) B2->B4 B5 1H NMR Analysis B2->B5 B6 NMR Spectrum with Separated Signals B5->B6 B7 Integrate Peaks to Determine Ratio & ee B6->B7

Caption: Diastereomer formation for ee determination by NMR spectroscopy.[4][13]

G cluster_2 Circular Dichroism (CD) Workflow with Host-Guest Assembly C0 Chiral Amine (Guest) C2 Self-Assembly C0->C2 C1 Achiral Host (e.g., Fe(II) complex) C1->C2 C3 Diastereomeric Host-Guest Complexes C2->C3 C4 CD Spectrophotometer C3->C4 C5 Measure CD Signal (Ellipticity) C4->C5 C6 Correlate to Calibration Curve to find ee C5->C6

Caption: Host-guest complex formation for ee determination by CD spectroscopy.[7]

Detailed Experimental Protocols

Enantiomeric Excess Determination by ¹H NMR Spectroscopy

This protocol is based on the formation of a three-component assembly using 2-formylphenylboronic acid (2-FPBA) and (R)-1,1′-bi-2-naphthol ((R)-BINOL).[4][14]

Materials:

  • Chloroform-d (CDCl₃)

  • 2-formylphenylboronic acid (2-FPBA)

  • (R)-1,1′-bi-2-naphthol ((R)-BINOL)

  • Chiral primary amine sample

  • Activated 4 Å molecular sieves

  • NMR tubes

Procedure:

  • Prepare the Host Solution (50 mM): In a 10 mL volumetric flask, dissolve the appropriate amounts of 2-FPBA and (R)-BINOL in CDCl₃. Add activated 4 Å molecular sieves and allow the solution to dry for at least 10 minutes. This step is critical to remove residual water which can hydrolyze the formed imine.[4][14]

  • Prepare the Amine Solution (60 mM): Prepare a solution of the chiral amine in CDCl₃. Add activated 4 Å molecular sieves and let it stand for 10 minutes.

  • Sample Preparation for NMR: In a clean NMR tube, combine 0.3 mL of the host solution and 0.3 mL of the amine solution.[14]

  • NMR Acquisition: Acquire a ¹H NMR spectrum. The assembly reaction is rapid and quantitative.[5]

  • Data Analysis: Identify the two distinct signals corresponding to the diastereomers formed (often the imine protons are well-resolved).[13] Integrate the two peaks. The enantiomeric excess is calculated from the ratio of the integrals (I₁ and I₂) using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100 .

Enantiomeric Excess Determination by Circular Dichroism (CD) Spectroscopy

This protocol utilizes an iron(II)-based assembly that becomes CD-active upon binding with a chiral primary amine.[7]

Materials:

  • Acetonitrile (ACN)

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • Pyridine-2,6-dicarbaldehyde

  • Enantiomerically pure (R)- and (S)-amines for calibration

  • Unknown chiral amine samples

  • Quartz cuvette (1 mm path length)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of Fe(OTf)₂, pyridine-2,6-dicarbaldehyde, and the chiral amines in acetonitrile.

  • Calibration Curve Generation:

    • Prepare a series of solutions with known ee values (e.g., from -100% to +100%) by mixing appropriate volumes of the (R)- and (S)-amine stock solutions.

    • For each calibration point, mix the pyridine-2,6-dicarbaldehyde and the amine solution. Stir for a sufficient time to form the diimine, then add the Fe(OTf)₂ solution to form the 2:1 octahedral complex. A typical final concentration might be 2 mM Fe(II).[7]

    • Measure the CD spectrum (e.g., from 800 nm to 200 nm).

    • Plot the CD signal in millidegrees (mdeg) at a specific wavelength (e.g., the first Cotton effect, ~635 nm) against the known % ee. The data should fit a linear equation.[7]

  • Unknown Sample Analysis:

    • Prepare the unknown amine sample in the same manner as the calibration standards, ensuring the final total amine and iron concentrations are consistent.

    • Measure the CD signal at the same wavelength used for calibration.

    • Determine the % ee of the unknown sample using the linear equation derived from the calibration curve.[7]

Enantiomeric Excess Determination by Chiral Supercritical Fluid Chromatography (SFC)

This protocol provides a general screening method for chiral primary amines.[1]

Instrumentation & Columns:

  • SFC system with a UV detector

  • Chiral Stationary Phase: e.g., Larihc CF6-P (150 mm × 4.6 mm, 5-μm)[1]

Recommended Screening Conditions:

  • Mobile Phase: Supercritical CO₂ with a polar modifier.

  • Polar Modifier: Methanol.

  • Additives: 0.3% (v/v) trifluoroacetic acid (TFA) and 0.2% (v/v) triethylamine (TEA) in methanol. This combination has been shown to provide excellent selectivity and peak shapes.[1]

  • Flow Rate: 4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Procedure:

  • Sample Preparation: Dissolve the amine sample in ethanol at a concentration of approximately 1 mg/mL.[1]

  • Injection: Inject 5 μL of the sample onto the column.

  • Analysis: Run the separation under the isocratic conditions described above. The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is determined by the relative peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 .

Conclusion

The selection of an analytical method for determining the enantiomeric excess of chiral amines is a multi-faceted decision. While traditional chiral HPLC is robust and reliable, it is often outpaced by modern demands for high-throughput analysis.

  • For high-throughput screening , Circular Dichroism offers unparalleled speed, with analysis times of seconds per sample.[9]

  • For rapid, "green" analysis with the added benefit of structural confirmation, NMR spectroscopy with chiral derivatizing agents is an excellent choice.[4]

  • For combining the speed of chromatography with reduced solvent waste , Chiral SFC has emerged as a powerful and efficient alternative, often providing better peak shapes and faster separations than HPLC.[1]

Researchers and drug development professionals should consider the specific requirements of their project—including sample throughput, required accuracy, sample availability, and instrumentation—to select the most fitting and efficient analytical strategy.

References

Safety Operating Guide

Prudent Disposal of 3-Methanesulfinylcyclohexan-1-amine: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release to researchers, scientists, and drug development professionals, this document outlines essential safety and logistical procedures for the proper disposal of 3-Methanesulfinylcyclohexan-1-amine (CAS No. 1341744-25-9). Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous profiles of structurally similar sulfinyl and cyclohexylamine derivatives.

Core Safety and Hazard Communication

Personnel handling this compound must operate under the assumption that it possesses significant hazards, including potential corrosivity, flammability, and toxicity. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Hazard Profile of Analogous Compounds

To inform a conservative disposal strategy, the following table summarizes the known hazards of related cyclohexylamine compounds. This data underscores the necessity of treating this compound as a hazardous substance.

Hazard ClassificationRepresentative CompoundGHS Hazard StatementsSource
Skin Corrosion/Irritation CyclohexylamineH314: Causes severe skin burns and eye damage[1][2]
Flammable Liquids CyclohexylamineH226: Flammable liquid and vapor[1]
Acute Toxicity (Oral) CyclohexylamineH302: Harmful if swallowed[2]
Acute Toxicity (Dermal) CyclohexylamineH312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation) CyclohexylamineH332: Harmful if inhaled[1]
Environmental Hazard CyclohexylamineH400: Very toxic to aquatic life[3]

Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[4] The container must be in good condition and have a tightly sealing lid.

2. Spill Management and Neutralization:

  • In the event of a small spill within the fume hood, absorb the material using a non-combustible absorbent such as vermiculite, sand, or diatomaceous earth.[1][5]

  • Do not use combustible materials like paper towels for initial absorption of neat material.

  • Once absorbed, collect the material using non-sparking tools and place it into the designated hazardous waste container.[1][5]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

3. Container Management and Labeling:

  • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its potential hazards (e.g., "Corrosive," "Flammable," "Toxic").[4]

  • Keep the container closed at all times except when adding waste.[4]

  • Store the container in a designated satellite accumulation area that is secure and away from heat, sparks, or open flames.[5][6]

4. Final Disposal Procedure:

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

  • Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

  • Provide the waste disposal vendor with all available information regarding the compound and its potential hazards.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Is there a spill? C->D E Absorb with Inert Material (e.g., Vermiculite) D->E Yes G Seal and Label Container 'Hazardous Waste' D->G No F Collect & Add to Waste Container E->F F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup by Licensed Contractor H->I J End: Proper Disposal I->J

Caption: Disposal Workflow for this compound

Caption: Decision Logic for Handling Contaminated Items

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.